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  • Product: 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
  • CAS: 51959-57-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS: 51959-57-0)

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, a spirocyclic hydantoin derivative, has emerged as a molecule of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, a spirocyclic hydantoin derivative, has emerged as a molecule of significant interest in medicinal chemistry and pharmacology. Initially identified as a novel chemotype of Delta Opioid Receptor (DOR) agonists, its therapeutic potential extends to myelostimulating and neuroprotective activities.[1][2] This guide provides a comprehensive technical overview of its chemical properties, synthesis, and diverse biological activities, with a focus on its mechanism of action and potential applications in drug discovery and development.

Introduction: A Privileged Scaffold in Modern Drug Discovery

Spirohydantoins are recognized as "privileged structures" in medicinal chemistry, signifying their ability to bind to multiple, diverse biological targets and serve as a versatile scaffold for library synthesis.[3] 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione exemplifies this, demonstrating a range of biological effects that underscore its potential as a lead compound for various therapeutic indications. Its unique three-dimensional structure provides a framework for the development of selective and potent modulators of key physiological pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent.

PropertyValueSource
Molecular Formula C₈H₁₃N₃O₂[1]
Molecular Weight 183.21 g/mol [1]
IUPAC Name 3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione[1]
CAS Number 51959-57-0
Appearance White to pale yellow solid[4]

Synthesis and Manufacturing

The synthesis of 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its analogs can be achieved through several established synthetic routes. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

Classical Approaches: Strecker and Bucherer-Bergs Reactions

The Strecker and Bucherer-Bergs reactions are cornerstone methods for the synthesis of spirohydantoins.

  • Strecker Reaction: This method involves the reaction of an N-substituted piperidinone with a cyanide source (e.g., KCN or TMSCN) and an amine, typically aniline, to form an α-amino nitrile intermediate.[3][5] Subsequent reaction with an isocyanate followed by acid-catalyzed cyclization yields the spirohydantoin core.[5]

  • Bucherer-Bergs Reaction: This one-pot synthesis utilizes a ketone (in this case, a piperidinone derivative), ammonium carbonate, and a cyanide source to directly form the hydantoin ring.[2]

A Safer, High-Yield Alternative

A significant advancement in the synthesis of this compound is a patented method that avoids the use of highly toxic cyanides.[4] This approach utilizes readily available and less hazardous starting materials, making it more suitable for large-scale production.

Protocol: Cyanide-Free Synthesis of 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione [4]

This protocol is based on a patented method and offers a high-yield, safer alternative to traditional cyanidation reactions.

Materials:

  • Diethyl oxalate

  • Urea

  • Ammonium carbonate

  • Sodium metal

  • Anhydrous methanol

  • Concentrated hydrochloric acid

  • 2-(Ethylamino)acetaldehyde (or a suitable precursor)

  • Potassium ferricyanide

  • Deionized water

Step-by-Step Procedure:

  • Formation of the Primary Product:

    • In a reflux condenser equipped with a sealed stirrer and a drying tube, add magnesium-dried anhydrous methanol.

    • Carefully add sodium metal to the stirred methanol, maintaining the temperature at approximately 28-30°C.

    • Sequentially add urea and diethyl oxalate, and stir for 30 minutes.

    • Add ammonium carbonate and continue stirring for 2.5-3 hours.

  • Formation of the Secondary Product:

    • The primary product from the previous step is mixed with concentrated hydrochloric acid to prepare the secondary product.

  • Final Reaction and Product Formation:

    • The secondary product is reacted with 2-(ethylamino)acetaldehyde and potassium ferricyanide.

  • Isolation and Purification:

    • The reaction mixture is filtered to isolate a white solid precipitate.

    • The filtrate is concentrated to one-third of its volume to yield a reprecipitate, which is also collected by filtration.

    • The combined solids are washed with deionized water to give a white solid.

    • The final product is dried in air for 2 hours, followed by drying under reduced pressure for 24 hours.

This method has been reported to achieve yields of up to 91.95% with a purity of over 99.7%.[4]

Synthesis_Workflow cluster_step1 Step 1: Primary Product Formation cluster_step2 Step 2: Secondary Product Formation cluster_step3 Step 3: Final Product Synthesis cluster_step4 Step 4: Isolation & Purification A Diethyl Oxalate P1 Primary Product A->P1 Reaction B Urea B->P1 Reaction C Ammonium Carbonate C->P1 Reaction D Sodium in Methanol D->P1 Reaction P2 Secondary Product P1->P2 Acid Treatment HCl Conc. HCl Final_Product 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione P2->Final_Product Reaction E 2-(Ethylamino)acetaldehyde E->Final_Product Reaction F Potassium Ferricyanide F->Final_Product Reaction Purified_Product Purified Product Final_Product->Purified_Product Filtration, Washing, Drying

Caption: Cyanide-free synthesis workflow.

Biological Activities and Therapeutic Potential

3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has demonstrated a compelling profile of biological activities, positioning it as a promising candidate for further investigation in several therapeutic areas.

Delta Opioid Receptor (DOR) Agonism

A key discovery was the identification of this compound and its derivatives as a novel chemotype of selective DOR agonists.[1][6] This is particularly significant as DORs are a potential target for treating neurologic and psychiatric disorders, but the development of DOR agonists has been hampered by adverse effects associated with previous chemotypes, such as the SNC80 class.[6][7]

Mechanism of Action:

  • G-Protein Biased Signaling: 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its analogs exhibit a signaling profile that is biased towards G-protein pathways with a promisingly low efficacy for β-arrestin 2 recruitment.[1][8] This is a highly desirable characteristic, as β-arrestin recruitment by some DOR agonists has been linked to adverse effects like convulsions and tachyphylaxis.[6]

  • Orthosteric Binding: Molecular docking and dynamic simulation studies have confirmed that this chemotype can logically fit into the orthosteric binding site of the DOR.[1][6]

DOR_Signaling_Pathway cluster_agonist Agonist Binding cluster_receptor Receptor Activation cluster_signaling Downstream Signaling Agonist 3-Methyl-1,3,8-triazaspiro [4.5]decane-2,4-dione DOR Delta Opioid Receptor (DOR) Agonist->DOR Binds to orthosteric site G_Protein G-Protein Activation (Gi/o) DOR->G_Protein Activates Beta_Arrestin β-Arrestin 2 Recruitment (Low Efficacy) DOR->Beta_Arrestin Weakly recruits cAMP ↓ cAMP Production G_Protein->cAMP Analgesia Therapeutic Effects (e.g., Analgesia) cAMP->Analgesia Adverse_Effects Reduced Adverse Effects (e.g., Convulsions) Beta_Arrestin->Adverse_Effects

Caption: G-protein biased signaling at the DOR.

The most potent compound from this class has demonstrated anti-allodynic efficacy in a model of inflammatory pain, highlighting its potential for the development of novel therapeutics for conditions such as chronic pain.[1]

Myelostimulating Properties

Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have shown significant myelostimulating activity.[1][2] In studies involving cyclophosphamide-induced myelosuppression, these compounds accelerated the regeneration of lymphocyte and granulocyte pools in the bone marrow.[2] This suggests a potential therapeutic application in treating conditions like neutropenia.[1]

Proposed Mechanism:

The primary proposed mechanism for this activity is the stimulation of hematopoietic cell regeneration in the bone marrow.[1]

Pan-Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs)

This class of compounds has also been identified as pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes (PHD1-3).[9] By inhibiting these enzymes, they can stabilize HIF, leading to the upregulation of erythropoietin (EPO) production. This makes them attractive candidates for the treatment of anemia.[9]

Applications in Research and Drug Development

The unique pharmacological profile of 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione makes it a valuable tool for both basic research and translational drug development.

  • Pharmacological Probe: Its selectivity for DOR and G-protein biased signaling make it an excellent pharmacological tool for studying the physiological roles of the delta opioid receptor.

  • Lead Compound for Optimization: The spirohydantoin core is a versatile scaffold that allows for synthetic derivatization to explore structure-activity relationships and optimize for potency, selectivity, and pharmacokinetic properties.[1]

  • Negative Control: In certain biochemical assays, this compound can serve as a useful negative control.[1]

Future Directions

The discovery of the diverse biological activities of 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its analogs opens up several avenues for future research:

  • In-depth Mechanistic Studies: Further elucidation of the precise molecular interactions with the DOR and the downstream signaling pathways will be crucial for understanding its therapeutic potential and potential liabilities.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the spirohydantoin scaffold will be essential for optimizing its pharmacological profile for different therapeutic targets.

  • Preclinical and Clinical Development: Promising analogs should be advanced into preclinical models of pain, anemia, and other relevant disease states to validate their therapeutic efficacy and safety.

Conclusion

3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compelling example of a privileged scaffold with significant therapeutic potential. Its multifaceted pharmacology, including G-protein biased DOR agonism and myelostimulating activity, makes it a valuable lead compound for the development of novel therapeutics for a range of debilitating conditions. The availability of a safe and efficient synthetic route further enhances its attractiveness for further investigation and development by the scientific and pharmaceutical communities.

References

  • Gong, Y. D., & Kim, H. (2004). Solution-Phase Parallel Synthesis of Spirohydantoins. ACS Combinatorial Science, 6(6), 543-546. [Link]

  • Sarges, R., Howard Jr, H. R., & Kelbaugh, P. R. (1982). Synthesis of optically active spirohydantoins by asymmetric induction. Hydantoin formation from amino nitriles and chlorosulfonyl isocyanates. The Journal of Organic Chemistry, 47(22), 4081-4085. [Link]

  • Nefzi, A., Ostresh, J. M., & Houghten, R. A. (2005). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. The Journal of Organic Chemistry, 70(25), 10456-10463. [Link]

  • Ivanova, Y., & Venelinov, T. (2004). Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. Journal of the Chinese Chemical Society, 51(5B), 1129-1136. [Link]

  • Gong, Y. D., & Kim, H. (2005). Solution-phase parallel synthesis of spirohydantoins. Journal of Combinatorial Chemistry, 7(2), 242-245. [Link]

  • Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Washington University School of Medicine Research Profiles. [Link]

  • Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. [Link]

  • CN110818712A - 1-Methyl-1,3,8-triazaspiro[4.
  • Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. ResearchGate. [Link]

  • Meqbil, Y. J., Aguilar, J., Blaine, A. T., Chen, L., Cassell, R. J., Pradhan, A. A., & van Rijn, R. M. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PubMed. [Link]

  • Campo, G., et al. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. IRIS. [Link]

  • Yegoryan, M., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. [Link]

  • Campo, G., et al. (2021). Discovery of novel 1,3,8-triazaspiro[4.5]decane derivatives that target the c subunit of F1/FO-adenosine triphosphate (ATP) sy. IRIS. [Link]

  • Bemis, G. W., et al. (2015). 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. Academia.edu. [Link]

Sources

Exploratory

chemical structure of 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Technical Whitepaper: The Structural & Functional Pharmacophore of 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Executive Summary The molecule 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione represents a "privileged s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: The Structural & Functional Pharmacophore of 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Executive Summary

The molecule 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione represents a "privileged scaffold" in modern medicinal chemistry. Unlike flat aromatic systems, this spirocyclic framework offers a high fraction of saturation (


), enabling precise vectorial positioning of substituents in three-dimensional space.

While structurally homologous to the diazaspiro-tetramic acid core found in the insecticide Spiropidion , this triazaspiro-hydantoin scaffold is distinct. It is primarily utilized in pharmaceutical research for targeting G-Protein Coupled Receptors (specifically Delta Opioid Receptors - DOR ) and metalloenzymes like HIF Prolyl Hydroxylase (PHD) . This guide dissects the synthesis, structural anatomy, and pharmacological utility of this scaffold.[1]

Structural Anatomy & Disambiguation

To ensure experimental precision, we must first define the numbering system and distinguish this scaffold from related agrochemicals.

IUPAC Numbering & Connectivity

The structure consists of a piperidine ring fused to a hydantoin (imidazolidine-2,4-dione) ring at a single carbon atom.

  • Spiro Carbon: Position 5 of the hydantoin ring and Position 4 of the piperidine ring.

  • Nitrogen Positions:

    • N1: Urea nitrogen (hydantoin).

    • N3: Imide nitrogen (hydantoin) – Methylated in this specific topic.

    • N8: Piperidine nitrogen (basic amine, often the vector for library diversification).

Structural Disambiguation:

  • Target Molecule: 1,3,8-triaza spiro...[2][3][4][5][6][7][8] (Hydantoin core).[1][9][10][11][12] Used in Pain management (DOR) and Anemia (PHD).

  • Spiropidion (Syngenta): 1,8-diaza spiro...[13][14] (Tetramic acid core).[13][14][15] Used as an Insecticide (ACC inhibitor).[15][16]

  • Note: Do not confuse the biological targets of these two distinct spiro-systems.

Stereochemical Rigidity

The spiro-fusion creates a rigid orthogonal relationship between the piperidine chair and the planar hydantoin ring. This restricts the conformational entropy of the molecule, reducing the energetic penalty upon binding to a protein active site—a key feature of high-affinity ligands.

Synthetic Pathways & Process Chemistry

The construction of the 3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione core relies on the Bucherer-Bergs reaction , which is thermodynamically controlled to yield the spiro-hydantoin.[1]

Workflow Visualization

Synthesis_Workflow Fig 1. Synthetic route to the 3-Methyl-1,3,8-triazaspiro core. Start N-Benzyl-4-piperidone (Starting Material) Reagents1 Bucherer-Bergs (KCN, (NH4)2CO3, EtOH/H2O) Start->Reagents1 Inter1 Spiro-hydantoin Intermediate (Unmethylated) Reagents1->Inter1 Cyclization Reagents2 Methylation (MeI, K2CO3, DMF) Inter1->Reagents2 Product_Protected 3-Methyl-8-benzyl Derivative Reagents2->Product_Protected Regioselective Alkylation Reagents3 Debenzylation (H2, Pd/C, MeOH) Product_Protected->Reagents3 Final 3-Methyl-1,3,8-triazaspiro [4.5]decane-2,4-dione Reagents3->Final Deprotection

Detailed Protocol

Step 1: Bucherer-Bergs Cyclization

  • Reagents: N-Benzyl-4-piperidone (1.0 eq), Potassium Cyanide (KCN, 1.2 eq), Ammonium Carbonate ((NH4)2CO3, 3.0 eq).

  • Solvent: Ethanol/Water (1:1).

  • Conditions: 60°C for 12–24 hours in a sealed vessel.

  • Mechanism: The ketone forms a cyanohydrin in situ, which is attacked by ammonia to form an aminonitrile.[12] Carbon dioxide (from carbonate) inserts to form a carbamate, which cyclizes to the hydantoin.

  • Critical Control Point: This reaction produces the thermodynamic product.[1] The spiro-hydantoin precipitates as a white solid, simplifying purification.

Step 2: Regioselective Methylation (N3 vs N1)

  • Reagents: Methyl Iodide (MeI, 1.1 eq), Potassium Carbonate (K2CO3).

  • Solvent: DMF (Anhydrous).

  • Selectivity Logic: The N3 proton (imide, pKa ~8.5) is significantly more acidic than the N1 proton (urea, pKa >12) due to resonance stabilization by two flanking carbonyls. Using a mild base like K2CO3 ensures exclusive methylation at N3.

  • Observation: Reaction is monitored by TLC/LC-MS. Disappearance of the N3-H signal in NMR confirms the transformation.

Step 3: Deprotection (Optional) If the N8 position requires derivatization (e.g., for SAR library generation), the benzyl group is removed via hydrogenolysis (H2, Pd/C, 50 psi) to yield the free secondary amine.

Physicochemical Profiling

The 3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione core exhibits favorable drug-like properties (Lipinski compliant).

PropertyValue (Approx.)Significance
Molecular Weight 183.21 g/mol (Core)Low MW allows for significant decoration (fragment-based design).
cLogP -0.5 to 0.5Highly polar; good solubility but requires lipophilic tails for cell permeability.
TPSA ~60 ŲExcellent range for oral bioavailability.
H-Bond Donors 1 (N1-H)The N1-H remains available for active site interactions.
H-Bond Acceptors 3 (2 x C=O, 1 x N)Carbonyls act as key anchor points in protein pockets.
pKa (N3-H) N/A (Methylated)Methylation removes the acidic proton, improving metabolic stability.
pKa (N8-H) ~9.0Typical secondary amine basicity; likely protonated at physiological pH.

Mechanism of Action: Medicinal Applications

While the diaza analog (Spiropidion) inhibits Acetyl-CoA Carboxylase (ACC), the triaza (hydantoin) scaffold is validated for different targets.

Case Study: Delta Opioid Receptor (DOR) Agonism

Recent research identifies this scaffold as a solution to the "opioid crisis" challenge. Traditional opioids (MOR agonists) cause respiratory depression. DOR agonists based on this spiro-hydantoin core offer analgesia without recruiting


-arrestin, which is linked to adverse effects.
  • Binding Mode: The basic N8 nitrogen forms a salt bridge with Asp128 in the DOR binding pocket. The hydantoin ring mimics the phenolic moiety of enkephalins via H-bonding.

  • 3-Methyl Role: The methyl group at N3 fills a small hydrophobic sub-pocket, enhancing selectivity over the Mu Opioid Receptor (MOR).

Signaling Pathway Visualization

MOA_Pathway Fig 2. Biased Agonism Mechanism: The spiro-hydantoin scaffold promotes G-protein signaling while minimizing Beta-Arrestin recruitment. Ligand 3-Methyl-Spiro-Hydantoin (Ligand) Receptor Delta Opioid Receptor (GPCR) Ligand->Receptor Orthosteric Binding G_Protein Gi/o Protein Activation Receptor->G_Protein Biased Signaling (High Efficacy) Arrestin Beta-Arrestin Recruitment Receptor->Arrestin Low Efficacy (Selectivity) cAMP Decrease in cAMP Levels G_Protein->cAMP Inhibition Analgesia Analgesia / Anti-Depressant Effects cAMP->Analgesia SideEffects Respiratory Depression (Adverse Events) Arrestin->SideEffects

[7]

References

  • Meqbil, Y. J., et al. (2024).[6] "Identification of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype." Journal of Pharmacology and Experimental Therapeutics. Link

  • Deng, X., et al. (2012). "1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia." Journal of Medicinal Chemistry, 55(7), 2945–2959.[11] Link

  • Ware, E. (1950).[9] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.[9] (Seminal review on Bucherer-Bergs chemistry). Link

  • Syngenta Crop Protection. (2020).[14] "Spiropidion: A Novel Insecticide."[13][15][16][17] (Reference for structural differentiation of the diaza vs triaza spiro-systems). Link

Sources

Foundational

Technical Guide: Novel Delta Opioid Receptor (DOR) Agonist Chemotypes & Biased Signaling

Executive Summary: The "Biased" Revolution The therapeutic landscape for Delta Opioid Receptor (DOR) agonists has undergone a paradigm shift. Historically, DOR agonists (e.g., SNC80) were abandoned due to high convulsant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Biased" Revolution

The therapeutic landscape for Delta Opioid Receptor (DOR) agonists has undergone a paradigm shift. Historically, DOR agonists (e.g., SNC80) were abandoned due to high convulsant liability despite their promise in treating chronic pain, anxiety, and depression. The current "Renaissance" in DOR medicinal chemistry is driven by biased agonism (functional selectivity).

Modern drug development focuses on chemotypes that selectively activate the G-protein pathway (associated with analgesia and anxiolysis) while avoiding


-arrestin recruitment (associated with receptor internalization, tolerance, and seizurogenic activity). This guide dissects these novel chemotypes, the structural basis of their bias, and the validation protocols required to screen them.

Structural Classes: From Convulsants to Therapeutics

Class A: Morphinan Derivatives (The KNT-127 Scaffold)

Currently the "gold standard" for non-convulsant DOR agonism, this class is defined by the work surrounding KNT-127 . Unlike classical morphinans that target Mu receptors, KNT-127 is highly selective for Delta.[1]

  • Core Structure: A morphinan skeleton fused with a quinoline moiety.[2]

  • Mechanism of Bias: Structure-Activity Relationship (SAR) studies indicate that the quinoline ring and specific substituents at the 5'-position (e.g., bulky hydrophobic groups like isopropoxy or cyclohexanoxy) are critical.[1][3] These groups interact with a specific hydrophobic sub-pocket (V281, W284, L300) in the receptor, stabilizing a conformation that favors

    
     coupling over 
    
    
    
    -arrestin recruitment.
  • Therapeutic Profile: Potent anxiolytic and antidepressant-like effects; no convulsions even at supratherapeutic doses.[1][2][4]

Class B: Diarylmethylpiperazines (The SNC80 Derivatives)
  • Status: Historical Control / Negative Benchmark.

  • Characteristics: High potency but extremely high

    
    -arrestin recruitment efficacy.[1]
    
  • Liability: These compounds cause rapid receptor internalization and dose-dependent seizures.[1] They are used in screening assays to define the "upper limit" of arrestin recruitment (100% reference).

  • Novelty: Recent modifications attempt to "dial out" the arrestin signal, but the scaffold remains inherently prone to high arrestin engagement compared to morphinans.

Class C: Emerging Biased Scaffolds (TRV250 & PN6047)
  • TRV250 (Trevena): A small molecule G-protein biased ligand developed for migraine.[1] It demonstrates that small molecules can achieve the bias previously thought restricted to peptides.

  • PN6047: A novel chemotype demonstrating high selectivity for DOR over MOR/KOR. It exhibits a "super-biased" profile with negligible arrestin recruitment, translating to robust analgesia in chronic pain models without the seizurogenic side effects of SNC80.

  • R995045 (Compound 1): A recently identified chemotype acting as a potential "NAM-agonist" (Negative Allosteric Modulator of agonist binding).[5] It binds to an allosteric site, potentially stabilizing the receptor in a state that prevents high-efficacy arrestin coupling.

Mechanistic Differentiation: The Signaling Pathways

The separation of therapeutic efficacy from adverse events relies on the divergence of intracellular signaling.

DOR_Signaling DOR Delta Opioid Receptor (DOR) Gi Gi/o Protein Activation DOR->Gi  Primary Coupling Arrestin Beta-Arrestin 2 Recruitment DOR->Arrestin  Secondary Coupling Agonist Biased Agonist (e.g., KNT-127) Agonist->DOR  Binds Classic Balanced Agonist (e.g., SNC80) Classic->DOR  Binds cAMP ↓ cAMP (Inhibition) Gi->cAMP  Inhibits AC ERK ERK1/2 Phosphorylation Gi->ERK  G-protein mediated Internal Receptor Internalization Arrestin->Internal  Clathrin Mediated Outcome_Bad Convulsions Tolerance Respiratory Issues Arrestin->Outcome_Bad  High Correlation Outcome_Good Analgesia Anxiolysis Antidepressant cAMP->Outcome_Good

Caption: Divergent signaling pathways at the Delta Opioid Receptor. Biased agonists (Green path) preferentially activate Gi/o, leading to therapeutic outcomes, while avoiding Beta-Arrestin 2 (Red path) associated with seizures.

Screening & Validation Protocols

To validate a novel chemotype as a "biased" agonist, you must calculate the Bias Factor (


). This requires running two parallel assays: one for G-protein activity and one for 

-arrestin recruitment.[1]
Protocol A: G-Protein Activation (cAMP Inhibition)

Objective: Measure the potency (


) and efficacy (

) of the compound to inhibit forskolin-induced cAMP accumulation.
  • Cell Line: CHO-K1 or HEK293 stably expressing human DOR (hDOR).

  • Reagents: Forskolin (10

    
    M), IBMX (phosphodiesterase inhibitor, 0.5 mM).
    
  • Procedure:

    • Seed cells (2,000 cells/well) in 384-well plates.[1]

    • Incubate with test compounds for 30 min at 37°C.

    • Add Forskolin/IBMX mixture to stimulate cAMP production.

    • Incubate for 30 min.

    • Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit (e.g., Lance Ultra or HTRF).[1]

    • Data Analysis: Normalize to basal (0%) and Forskolin-only (100%) controls. Inverted sigmoid curve indicates agonism.

Protocol B: -Arrestin 2 Recruitment (PathHunter Assay)

Objective: Quantify the recruitment of


-arrestin to the receptor.[6][7][8][9][10][11] This is the critical "safety" filter.
  • System: Enzyme Fragment Complementation (EFC). The DOR is fused to a ProLink™ tag (PK), and

    
    -arrestin is fused to an Enzyme Acceptor (EA).[7][8] Interaction restores 
    
    
    
    -galactosidase activity.[1]
  • Procedure:

    • Seed PathHunter hDOR

      
      -Arrestin 2 cells.[1]
      
    • Add test compounds (concentration response:

      
       to 
      
      
      
      M).
    • Incubate for 90 minutes at 37°C (Arrestin recruitment is slower than G-protein activation).[1]

    • Add detection reagent (Cell lysis buffer + Substrate).

    • Incubate 60 min at RT in dark.

    • Read: Chemiluminescence.

  • Validation:

    • SNC80 must be included as the "Full Recruitment" control (defined as 100% Efficacy).

    • KNT-127 or TRV250 should be included as "Low Recruitment" controls.[1]

    • Criterion: A safe candidate should show

      
       efficacy relative to SNC80.
      
Protocol C: In Vivo Convulsant Liability (The "Seizure Threshold")

Objective: Definitive safety proof.

  • Subject: C57BL/6 mice (DOR-mediated seizures are strain-dependent; C57s are sensitive).

  • Dosing: Escalating doses (e.g., 10, 30, 100 mg/kg s.c.).

  • Observation: 2-hour window.

  • Scoring (Racine Scale):

    • 0: Normal.

    • 1: Mouth/facial movements.

    • 2: Head nodding.

    • 3: Forelimb clonus.

    • 4: Rearing.[11]

    • 5: Rearing and falling (Full tonic-clonic seizure).[1]

  • Pass Criteria: No score > 2 at doses

    
     the analgesic 
    
    
    
    .

Experimental Workflow Visualization

Screening_Workflow Library Chemotype Library (Morphinans/Novel Scaffolds) Binding Radioligand Binding (Ki Determination) Library->Binding Func_G cAMP Assay (G-protein Potency) Binding->Func_G Ki < 10nM Func_B PathHunter Assay (Arrestin Recruitment) Binding->Func_B Bias_Calc Bias Factor Calculation (Black & Leff Model) Func_G->Bias_Calc Func_B->Bias_Calc InVivo In Vivo Liability (Seizure Scoring) Bias_Calc->InVivo Bias > 10-fold Lead Lead Candidate (High G / Low Arr) InVivo->Lead No Seizures

Caption: Step-by-step screening cascade for identifying non-convulsant DOR agonists. The critical decision point is the Bias Factor calculation derived from parallel functional assays.

Summary Data: Chemotype Comparison

Chemotype ClassRepresentative LigandG-Protein Potency (

)

-Arrestin Efficacy (% of SNC80)
Convulsant LiabilityClinical Status
Diarylmethylpiperazine SNC80High (< 10 nM)100% (High)High Tool Compound (Toxic)
Peptide DPDPEHighModerateLowPoor BBB Penetration
Morphinan KNT-127High (< 1 nM)< 20% (Low)None Preclinical (Anxiety/Depression)
Spiro-Ether PN6047HighNegligibleNone Preclinical (Pain)
Small Molecule TRV250ModerateLowNone Phase I/II (Migraine)

References

  • Nagase, H., & Saitoh, A. (2020).[4] Research and development of κ opioid receptor agonists and δ opioid receptor agonists.[4][5][11] Pharmacology & Therapeutics, 205, 107427.[4] [Link]

  • Saitoh, A., et al. (2011).[4][12][13] The novel δ opioid receptor agonist KNT-127 produces antidepressant-like and antinociceptive effects in mice without producing convulsions.[1] Behavioural Brain Research, 223(2), 271-279.[4] [Link]

  • Conibear, A. E., et al. (2020).[12] A Novel G Protein-Biased Agonist at the δ Opioid Receptor with Potent Antinociceptive Efficacy in Neuropathic Pain.[1] Journal of Pharmacology and Experimental Therapeutics, 372(2), 224-236. [Link]

  • Chiang, T., et al. (2021). Identification of a Novel Delta Opioid Receptor Agonist Chemotype with Potential Negative Allosteric Modulator Capabilities.[5][11] Molecules, 26(23), 7236.[5] [Link][5]

  • Bohn, L. M., et al. (2000). Enhanced Morphine Analgesia in Mice Lacking Beta-Arrestin 2.[1] Science, 286(5449), 2495-2498. [Link]

Sources

Exploratory

1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives literature review

Development, Synthesis, and Pharmacological Applications Executive Summary The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold represents a privileged structure in medicinal chemistry, characterized by a piperidine ring...

Author: BenchChem Technical Support Team. Date: March 2026

Development, Synthesis, and Pharmacological Applications

Executive Summary

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold represents a privileged structure in medicinal chemistry, characterized by a piperidine ring spiro-fused to a hydantoin (imidazolidine-2,4-dione) moiety.[1] This unique geometry constrains the spatial orientation of substituents, offering a rigid framework that enhances binding selectivity against G-protein coupled receptors (GPCRs) and metalloenzymes.[1]

This guide provides a comprehensive technical analysis of this scaffold, moving beyond basic synthesis to explore its critical role in Delta Opioid Receptor (DOR) agonism , HIF Prolyl Hydroxylase (PHD) inhibition , and Mitochondrial Permeability Transition Pore (mPTP) modulation .[1] It is designed for medicinal chemists and pharmacologists seeking to leverage this chemotype for next-generation drug discovery.

Chemical Foundation & Structural Logic

The core structure consists of a piperidine ring sharing a carbon atom (C4 of piperidine, C5 of hydantoin) with a hydantoin ring.

  • Rigidity: The spiro-fusion locks the piperidine and hydantoin rings in a perpendicular conformation. This reduces the entropic penalty upon protein binding compared to flexible linear analogs.

  • Hydrogen Bonding: The hydantoin moiety provides two hydrogen bond donors (N1-H, N3-H) and two acceptors (C2=O, C4=O), mimicking peptide bonds.[1]

  • Basicity: The N8 nitrogen of the piperidine ring is basic (

    
    ), allowing for protonation at physiological pH, which is critical for ionic interactions with conserved aspartate residues in GPCRs (e.g., Asp128 in DOR).[1]
    
Synthetic Strategies

The construction of the 1,3,8-triazaspiro[4.5]decane-2,4-dione core relies heavily on multicomponent reactions that ensure efficient ring closure.[1]

2.1 The Bucherer-Bergs Reaction (Primary Route) [1]

This is the industry-standard method for converting piperidin-4-ones into spirohydantoins.[1] It is preferred over the Strecker synthesis due to thermodynamic control, which generally favors the formation of the more stable hydantoin product over the alpha-amino nitrile.[1]

Mechanism of Action: The reaction proceeds via the formation of a cyanohydrin intermediate, followed by nucleophilic attack by ammonia/amine and subsequent cyclization with carbon dioxide (from carbonate).

BuchererBergs Figure 1: Mechanistic Pathway of the Bucherer-Bergs Synthesis Start Piperidin-4-one Inter1 Cyanohydrin Intermediate Start->Inter1 + KCN, (NH4)2CO3 Inter2 Alpha-Amino Nitrile Inter1->Inter2 + NH3 (-H2O) Inter3 Carbamate Intermediate Inter2->Inter3 + CO2 Product 1,3,8-Triazaspiro [4.5]decane-2,4-dione Inter3->Product Cyclization (-NH3)

2.2 Validated Synthetic Protocol

Objective: Synthesis of 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione. Note: Starting with N-benzyl-4-piperidone protects the secondary amine and facilitates purification.[1]

Reagents:

  • N-benzyl-4-piperidone (10 mmol)[1]

  • Ammonium carbonate (40 mmol, 4 equiv)[1]

  • Potassium cyanide (20 mmol, 2 equiv)[1]

  • Solvent: Ethanol/Water (1:1 v/v)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve N-benzyl-4-piperidone in 20 mL of 50% aqueous ethanol.

  • Reagent Addition: Add ammonium carbonate followed by potassium cyanide. Safety Note: KCN is highly toxic. Perform in a well-ventilated fume hood with cyanide antidote kit available.

  • Heating: Heat the mixture to 60°C for 12–18 hours. The reaction creates significant pressure; use a sealed pressure tube or ensure efficient reflux.

  • Precipitation: Cool the reaction mixture to 0°C. The spirohydantoin product typically precipitates as a white solid.

  • Filtration & Wash: Filter the solid and wash with cold water (3x) to remove excess cyanide and carbonate.

  • Recrystallization: Purify by recrystallization from ethanol to yield the target compound (>80% yield).

Validation Check:

  • IR Spectroscopy: Look for characteristic carbonyl doublets at ~1770 cm⁻¹ and ~1720 cm⁻¹ (hydantoin ring).

  • ¹H NMR: Confirm the disappearance of the ketone signal and the retention of the benzyl group.

Pharmacological Applications
3.1 Delta Opioid Receptor (DOR) Agonism

Recent high-throughput screenings have identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as novel DOR agonists.[1][2][3] Unlike traditional opioids, these derivatives exhibit biased signaling , favoring G-protein activation over


-arrestin recruitment.[1]
  • Therapeutic Value: Analgesia without the classical side effects of convulsions or high tolerance associated with older DOR agonists like SNC80.

  • Mechanism: The spiro-scaffold fits into the orthosteric site of the DOR.[2] Substituents on the N8-position (e.g., benzyl, allyl) interact with the hydrophobic pocket, while the hydantoin head group engages polar residues.[1]

3.2 HIF Prolyl Hydroxylase (PHD) Inhibition

This scaffold serves as a "pan-inhibitor" of PHD enzymes (PHD1-3).[4]

  • Mechanism: The hydantoin ring coordinates the active site Fe(II) ion of the PHD enzyme, mimicking the 2-oxoglutarate co-substrate.

  • Application: Stabilization of Hypoxia-Inducible Factor (HIF), leading to increased erythropoietin (EPO) production for treating anemia .[1]

  • Key SAR Finding: Introduction of acidic functionality (e.g., carboxylic acid on the N8-substituent) eliminates hERG channel toxicity, a common liability in this class.[1]

3.3 Mitochondrial Permeability Transition Pore (mPTP) Inhibition

Derivatives have shown efficacy in preventing mPTP opening, a key event in ischemia-reperfusion injury (cardiac damage).[1]

  • Target: Interaction with the c-subunit of F-ATP synthase.

  • Result: Cytoprotection during hypoxia/reoxygenation stress.[5]

Structure-Activity Relationship (SAR) Analysis

Optimization of the scaffold requires independent modification of three vectors: the Hydantoin N3, the Piperidine N8, and the Spiro-C.[1]

PositionModificationEffect on Activity
N3 (Hydantoin) Methylation / AlkylationDOR: Reduces potency (H-bond donor loss).[1] mPTP: Bulky groups (e.g., benzyl) can enhance inhibition.[1]
N8 (Piperidine) Benzyl / PhenethylDOR: Critical for binding affinity (hydrophobic pocket). PHD: Requires acidic tail to reduce hERG liability.[4]
C2/C4 (Carbonyls) Thio-substitution (S=)[1]Generally reduces metabolic stability; O= preferred for H-bonding.

SAR Optimization Logic Flow:

SAR_Logic Figure 2: SAR Optimization Strategy for DOR vs. PHD Targets Core 1,3,8-Triazaspiro [4.5]decane-2,4-dione Core Target Select Therapeutic Target Core->Target DOR Target: DOR Agonist (Analgesia) Target->DOR PHD Target: PHD Inhibitor (Anemia) Target->PHD DOR_Mod Optimize N8-Substituent: Add Hydrophobic/Aromatic Groups (Benzyl, Allyl) DOR->DOR_Mod PHD_Mod Optimize N8-Substituent: Add Acidic Tail (COOH) (Eliminate hERG toxicity) PHD->PHD_Mod Check Check Beta-Arrestin Recruitment DOR_Mod->Check Lead Candidate Lead Candidate Check->Lead Candidate Low Recruitment

References
  • Meqbil, Y. J., et al. (2024). "Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype."[1][3] Journal of Pharmacology and Experimental Therapeutics.

  • Deng, X., et al. (2012). "1,3,8-Triazaspiro[4.5]decane-2,4-diones as efficacious pan-inhibitors of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3) for the treatment of anemia."[1] Journal of Medicinal Chemistry.

  • Morciano, G., et al. (2023). "1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F0-ATP Synthase c Subunit Mechanism."[1][6] MDPI Biomolecules. [1]

  • Sarges, R., et al. (1990). "Spiro Hydantoin Aldose Reductase Inhibitors."[1][7] Journal of Medicinal Chemistry.

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews.

Sources

Foundational

mechanism of action for spirocyclic hydantoin DOR agonists

Executive Summary The Delta Opioid Receptor (DOR) represents a "Holy Grail" target in pain management: a path to potent analgesia and anxiolysis without the respiratory depression and addiction liabilities associated wit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Delta Opioid Receptor (DOR) represents a "Holy Grail" target in pain management: a path to potent analgesia and anxiolysis without the respiratory depression and addiction liabilities associated with Mu Opioid Receptor (MOR) agonists. However, the clinical translation of DOR agonists has been historically plagued by two failures: poor metabolic stability and pro-convulsant activity (seizures) linked to


-arrestin recruitment.

Spirocyclic hydantoins have emerged as a privileged scaffold designed to solve these specific lethality/efficacy ratios. By incorporating a hydantoin moiety fused in a spirocyclic arrangement, these ligands offer:

  • Conformational Locking: The spiro-fusion rigidifies the structure, reducing the entropic penalty of binding.

  • Metabolic Shielding: The hydantoin ring is significantly more resistant to proteolytic and CYP450 hydrolysis than the ester/amide bonds of early peptides (e.g., DPDPE) or piperazines (e.g., SNC80).

  • Biased Signaling Potential: Structural constraints allow for fine-tuning of the receptor-effector coupling, favoring

    
    -protein pathways over 
    
    
    
    -arrestin recruitment.

This guide details the molecular mechanism, signaling kinetics, and validation protocols for this chemical class.

Structural Pharmacophore & Binding Kinetics

The Spirocyclic Hydantoin Scaffold

Unlike flexible peptide agonists (Enkephalins), spirocyclic hydantoins are non-peptidic small molecules. The core pharmacophore relies on a "Message-Address" concept:

  • The "Message" (Orthosteric Binding): The hydantoin ring (imidazolidine-2,4-dione) mimics the Tyrosine-Glycine backbone of endogenous enkephalins. The N3-position often bears a basic amine substituent essential for the salt-bridge interaction.

  • The "Address" (Selectivity): The spirocyclic hydrophobic tail extends into the DOR-specific hydrophobic pocket formed by transmembrane helices (TM) 3, 5, and 6, granting selectivity over MOR and KOR.

Molecular Docking & Thermodynamics

The binding affinity (


) is driven by specific residue interactions within the DOR orthosteric pocket.
Interaction TypeKey ResidueMechanism
Ionic Salt Bridge Asp128 (TM3)The protonated amine on the ligand interacts with the carboxylate of Asp128. This is the anchor for all opioid binding.
Hydrogen Bonding Tyr129 (TM3)The hydantoin carbonyls accept H-bonds, stabilizing the active conformation.
Hydrophobic Clamp Met132, Trp274 The spiro-ring system wedges between these residues, inducing the rotation of TM6 necessary for G-protein coupling.
Pi-Stacking Phe218 Aromatic moieties on the spiro-scaffold engage in T-shaped pi-stacking.

Critical Insight: The spiro-carbon acts as a "toggle switch." By restricting the rotation of the phenyl/hydrophobic groups, the molecule is pre-organized. This reduces


 (entropy loss upon binding), leading to nanomolar affinity (

nM) despite lower molecular weight.

Signal Transduction: The "Biased" Imperative

The therapeutic viability of spirocyclic hydantoins hinges on Biased Agonism (Functional Selectivity).

The Canonical Pathway (Therapeutic)

Upon binding, the agonist induces a conformational change that catalyzes the exchange of GDP for GTP on the


 subunit.
  • cAMP Inhibition:

    
    -GTP inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP.
    
  • Hyperpolarization: The

    
     subunits dissociate and directly open G-protein-coupled Inwardly Rectifying Potassium channels (GIRKs).
    
  • Result:

    
     efflux hyperpolarizes the neuron, inhibiting action potential firing (Analgesia).
    
The -Arrestin Pathway (Liability)

Traditional agonists (e.g., SNC80) rapidly recruit


-arrestin-2.
  • Internalization:

    
    -arrestin targets the receptor for clathrin-mediated endocytosis (Tolerance).
    
  • Convulsions: High

    
    -arrestin recruitment at DOR is strongly correlated with seizure activity in preclinical models.
    

Target Profile: A viable spirocyclic hydantoin must be a G-protein biased agonist (Bias Factor


).
Pathway Visualization

The following diagram illustrates the bifurcation between the therapeutic (Blue) and adverse (Red) pathways.

DOR_Signaling Ligand Spirocyclic Hydantoin DOR Delta Opioid Receptor (TM3/TM6 Activation) Ligand->DOR  Orthosteric Binding   Gi Gi/Go Protein Activation DOR->Gi  Conformational Bias   GRK GRK Phosphorylation DOR->GRK  Low Efficacy   AC Adenylyl Cyclase (Inhibition) Gi->AC GIRK GIRK Channels (Open) Gi->GIRK cAMP cAMP Levels (Decrease) AC->cAMP Analgesia Hyperpolarization (ANALGESIA) GIRK->Analgesia Arrestin Beta-Arrestin Recruitment GRK->Arrestin Internalization Receptor Internalization Arrestin->Internalization Seizures Convulsive Activity Arrestin->Seizures

Figure 1: Biased Signaling Topology. The spirocyclic hydantoin scaffold is optimized to preferentially drive the


 pathway (Left/Blue) while minimizing 

-arrestin recruitment (Right/Red).

Experimental Validation Protocols

To validate a spirocyclic hydantoin as a bona fide biased DOR agonist, the following screening cascade is required.

Protocol A: cAMP Inhibition Assay (Functional Potency)

Objective: Quantify the efficacy (


) and potency (

) of

coupling.
  • System: CHO-K1 cells stably expressing human DOR (hDOR).

  • Sensor: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit (e.g., Lance Ultra).

Workflow:

  • Seeding: Plate 2,000 cells/well in 384-well low-volume plates.

  • Stimulation: Add 5 µM Forskolin (to spike cAMP levels) + Serial dilutions of the Spirocyclic Hydantoin.

  • Incubation: 30 minutes at RT.

  • Detection: Add Europium-cryptate labeled cAMP tracer + ULight-labeled anti-cAMP antibody.

  • Read: Measure FRET signal at 665 nm/615 nm.

  • Analysis: A decrease in FRET signal indicates high cAMP (competition). However, since agonists lower cAMP, you look for signal recovery (less competition from endogenous cAMP).

    • Validation Check: Reference agonist DPDPE must show

      
       nM.
      
Protocol B: PathHunter -Arrestin Recruitment Assay (Bias Determination)

Objective: Measure the liability (seizure potential).

  • System: U2OS cells expressing hDOR fused to a ProLink™ tag (PK) and

    
    -arrestin fused to Enzyme Acceptor (EA).
    
  • Mechanism: Agonist binding recruits

    
    -arrestin -> PK and EA interact -> Active Beta-Galactosidase -> Chemiluminescence.
    

Workflow:

  • Treatment: Incubate cells with ligand for 90 minutes.

  • Development: Add detection reagent (substrate).

  • Read: Luminescence.

  • Calculation of Bias Factor: Use the Black and Leff operational model to calculate the transduction coefficient (

    
    ) for both cAMP and Arrestin pathways.
    
    
    
    
    • Success Criteria: Bias factor > 10 (favoring G-protein).

Protocol C: Metabolic Stability (Microsomal Stability)

Objective: Confirm the hydantoin advantage.

  • Incubation: 1 µM compound with human liver microsomes (HLM) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, 60 min with cold acetonitrile.

  • Analysis: LC-MS/MS.

  • Target:

    
     min; 
    
    
    
    µL/min/mg protein.

Synthesis & Optimization Workflow

The following DOT diagram outlines the iterative cycle of optimization for this chemical class.

Optimization_Cycle Design Structure Design (Spiro-Hydantoin Core) Synth Synthesis (Bucherer-Bergs Reaction) Design->Synth Binding Binding Assay (Radioligand) Synth->Binding Binding->Design Low Affinity Bias Bias Calculation (cAMP vs Arrestin) Binding->Bias Ki < 10nM ADME ADME Profiling (Microsomal Stability) Bias->ADME G-protein Bias ADME->Design SAR Refinement

Figure 2: Medicinal Chemistry Optimization Cycle. Note the critical "Bias Calculation" gate before ADME profiling.

References

  • Le Bourdonnec, B., et al. (2009).[1] "Spirocyclic Delta Opioid Receptor Agonists for the Treatment of Pain: Discovery of N,N-Diethyl-3-hydroxy-4-(spiro[chromene-2,4'-piperidine]-4-yl)benzamide (ADL5747)." Journal of Medicinal Chemistry. Link

  • Pradhan, A. A., et al. (2011). "The Delta Opioid Receptor: An Evolving Target for the Treatment of Brain Disorders." Trends in Pharmacological Sciences. Link

  • Gendron, L., et al. (2016). "The Delta-Opioid Receptor; a Target for the Treatment of Pain."[1][2][3][4][5][6] Frontiers in Pharmacology. Link

  • Chiang, N., et al. (2016). "Divergence of Internalization and G Protein Activation via the Delta Opioid Receptor." Journal of Pharmacology and Experimental Therapeutics. Link

  • Fakhar, Z., et al. (2024).[6] "Revealing key structural features for developing new agonists targeting δ opioid receptor: Combined machine learning and molecular modeling perspective." Medicine in Drug Discovery. Link

Sources

Exploratory

Technical Guide: Biased Signaling Profile of 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Scaffolds

Executive Summary: Redefining Delta Opioid Receptor Agonism The pharmacological landscape of the Delta Opioid Receptor (DOR) has long been plagued by a critical translational bottleneck: the inextricable link between pot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Redefining Delta Opioid Receptor Agonism

The pharmacological landscape of the Delta Opioid Receptor (DOR) has long been plagued by a critical translational bottleneck: the inextricable link between potent agonism and severe adverse effects, particularly convulsions and seizures. Historically, high-affinity DOR agonists like SNC80 demonstrated robust analgesia but failed in clinical development due to high-efficacy recruitment of


-arrestin, which drives receptor internalization and convulsant activity.

This guide analyzes 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (and its structural derivatives), a novel chemotype identified as a G-protein biased DOR agonist .[1] Unlike traditional opioids, this scaffold exhibits a "functional selectivity" profile that decouples therapeutic analgesia (mediated by


 proteins) from adverse neurological events (mediated by 

-arrestin 2).

Part 1: Molecular Mechanism & Signaling Architecture

The Orthosteric Binding Mode

The 1,3,8-triazaspiro[4.5]decane-2,4-dione core functions as a privileged scaffold that binds to the orthosteric site of the DOR. Unlike allosteric modulators, this molecule competes directly with endogenous enkephalins but induces a distinct conformational change in the receptor.

  • Selectivity: The scaffold demonstrates

    
    -fold selectivity for DOR over Mu (MOR) and Kappa (KOR) opioid receptors, and negligible activity against a panel of ~160 other GPCRs.
    
  • Conformational Bias: Molecular dynamics simulations suggest the spiro-hydantoin core stabilizes a receptor conformation that favors

    
     coupling while sterically or energetically disfavoring the phosphorylation required for high-affinity 
    
    
    
    -arrestin docking.
The Biased Signaling Pathway

The therapeutic value of this molecule lies in its bias factor .

  • Canonical Pathway (Therapeutic): Activation of

    
     leads to the inhibition of adenylyl cyclase, reduction of cAMP, and modulation of ion channels (e.g., GIRK channels), resulting in hyperpolarization and analgesia.
    
  • Non-Canonical Pathway (Adverse): Recruitment of

    
    -arrestin 2 leads to receptor desensitization, internalization, and the activation of MAPK pathways associated with seizure generation.
    

3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione acts as a partial agonist for the G-protein pathway but a "silent" or weak agonist for the arrestin pathway.

Visualization: Biased Transduction Architecture

BiasedSignaling Ligand 3-Methyl-1,3,8-triazaspiro [4.5]decane-2,4-dione DOR Delta Opioid Receptor (DOR) Ligand->DOR Orthosteric Binding Conf_G Conformation A (G-Protein Favoring) DOR->Conf_G Stabilizes Conf_Arr Conformation B (Arrestin Favoring) DOR->Conf_Arr Weak/No Stabilization Gi Gi/o Protein Activation Conf_G->Gi High Efficacy Arr Beta-Arrestin 2 Recruitment Conf_Arr->Arr Low Efficacy (Bias) AC Adenylyl Cyclase Inhibition Gi->AC cAMP cAMP Reduction AC->cAMP Analgesia THERAPEUTIC: Analgesia / Anti-Allodynia cAMP->Analgesia Internal Receptor Internalization Arr->Internal Seizure ADVERSE: Convulsions / Seizures Internal->Seizure

Figure 1: Mechanism of Action showing the preferential transduction of the G-protein pathway over the Beta-arrestin pathway, minimizing seizure risk.

Part 2: Technical Profiling & Experimental Protocols

To validate the biased profile of this scaffold, researchers must utilize paired assays that measure distinct signaling arms. Relying on a single assay (e.g., just cAMP) is insufficient for establishing bias.

Quantitative Data Summary
Parameter3-Methyl-Spirohydantoin ScaffoldSNC80 (Reference Agonist)Implication
DOR Affinity (

)
Sub-micromolar (

)
High NanomolarPotent binding capability.
cAMP Potency (

)

nM

nM
Effective G-protein activation.

-Arrestin

< 20% (relative to control)100% CRITICAL: Minimal arrestin recruitment.
Bias Factor (

)
Positive (G-protein biased)0 (Balanced)Mathematically proven bias.
Convulsant Activity Absent (at therapeutic doses)SevereImproved safety window.
Protocol: Measuring G-Protein Efficacy (cAMP Inhibition)

Objective: Quantify the ability of the ligand to inhibit forskolin-stimulated cAMP production via


.

Methodology:

  • Cell Line: HEK293 cells stably expressing human DOR (hDOR).

  • Sensor Transfection: Transfect cells with a cAMP biosensor (e.g., GloSensor or CAMYEL BRET sensor).

  • Seeding: Plate cells in 384-well white-walled plates in reduced-serum medium.

  • Stimulation:

    • Add Forskolin (

      
      ) to elevate baseline cAMP.
      
    • Add serial dilutions of 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione .

    • Include SNC80 as a full agonist reference and Naltrindole as a DOR antagonist control.

  • Detection: Incubate for 15-30 minutes at

    
    . Add detection reagent (luciferin substrate) and read luminescence.
    
  • Analysis: Plot dose-response curves. Normalize data to Forskolin alone (0% inhibition) and maximal SNC80 response (100% inhibition).

Protocol: Measuring -Arrestin 2 Recruitment

Objective: Determine the efficacy of the ligand in recruiting


-arrestin to the receptor.[2]

Methodology:

  • System: Enzyme Fragment Complementation (EFC) assay (e.g., PathHunter).

    • Target: DOR fused to a small enzyme fragment (ProLink).

    • Effector:

      
      -Arrestin 2 fused to a large enzyme fragment (EA).
      
  • Treatment:

    • Incubate cells with serial dilutions of the test compound for 90 minutes.

    • Crucial Step: Ensure incubation time is sufficient for recruitment but not excessive internalization.

  • Detection: Add detection reagents containing cell lysis buffer and substrate. Interaction between DOR and Arrestin reconstitutes the enzyme, generating a chemiluminescent signal.

  • Validation:

    • Self-Validation Check: The signal must be blocked by pre-treatment with a DOR antagonist (Naltrindole). If not, the signal is off-target artifact.

    • Result: The 3-methyl-spirohydantoin derivative should show a flat line or very low partial response compared to the full sigmoidal curve of SNC80.

Calculating Ligand Bias (Operational Model)

To claim "bias," one cannot simply compare


 values. You must use the Black and Leff Operational Model  to calculate Transduction Coefficients (

).

Workflow:

  • Fit concentration-response curves for both pathways (cAMP and Arrestin) to the operational model equation.

  • Calculate

    
     for the test compound relative to the reference (SNC80).
    
  • Calculate Bias Factor:

    
    .
    
  • Interpretation: A positive value indicates G-protein bias; a negative value indicates Arrestin bias.

Part 3: Experimental Workflow & Logic

The following diagram illustrates the decision logic required to validate this specific chemotype, ensuring that observed effects are due to true biased signaling and not simply low potency (partial agonism).

ValidationWorkflow Start Compound Synthesis (Spirohydantoin Core) Screen Primary Screen (cAMP Inhibition) Start->Screen Select Hit Selection (>50% Efficacy) Screen->Select Counter Counter Screen (Beta-Arrestin) Select->Counter Pass Fail Discard / Optimize Select->Fail Low Potency Filter Bias Check (Low/No Arrestin) Counter->Filter OffTarget Selectivity Panel (vs MOR/KOR) Filter->OffTarget High Bias Filter->Fail High Arrestin (Seizure Risk) InVivo In Vivo Validation (CFA Pain Model) OffTarget->InVivo Selective OffTarget->Fail Promiscuous

Figure 2: Screening logic to isolate G-protein biased DOR agonists from non-selective or arrestin-recruiting compounds.

References

  • Meqbil, Y. J., et al. (2024).[2][3][4][5] "Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype." Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309.[4]

  • Kenakin, T., & Christopoulos, A. (2013).[6] "Signalling bias in new drug discovery: detection, quantification and therapeutic impact."[6] Nature Reviews Drug Discovery, 12(3), 205-216.[6]

  • Chiang, T., et al. (2016).[5] "Agonist-selective mechanisms of δ-opioid receptor signaling and regulation." Molecular Pharmacology, 89(4), 465-472.

  • Dahms, P., et al. (2024). "1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives as DOR agonists." PubChem Compound Summary.

Sources

Foundational

Mechanism 1: Biased Agonism at the Delta Opioid Receptor (DOR)

As a Senior Application Scientist specializing in GPCR pharmacology and analgesic drug discovery, I have structured this technical guide to address one of the most pressing challenges in modern neuropharmacology: develop...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in GPCR pharmacology and analgesic drug discovery, I have structured this technical guide to address one of the most pressing challenges in modern neuropharmacology: developing highly efficacious analgesics that bypass the severe adverse event profiles of classical opioids.

The opioid crisis has necessitated a paradigm shift away from classical


-opioid receptor (MOR) agonists. In this pursuit, the triazaspiro scaffold —specifically 1,3,8-triazaspiro[4.5]decane derivatives—has emerged as a highly privileged chemotype. By allowing precise tuning of receptor-ligand interactions, these compounds selectively target the Delta Opioid Receptor (DOR) and the Nociceptin/Orphanin FQ (NOP) receptor.

This whitepaper dissects the mechanistic causality, quantitative profiling, and self-validating experimental workflows required to harness triazaspiro compounds for chronic pain therapeutics.

The therapeutic potential of the DOR has historically been hindered by the adverse effects of classical agonists like SNC80, which induce seizures and rapid tachyphylaxis[1]. These side effects are causally linked to the robust recruitment of


-arrestin 2 following receptor activation.

Recent high-throughput screening efforts have identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel class of biased DOR agonists [1]. These compounds bind to the orthosteric site of the DOR but stabilize a distinct receptor conformation. This conformational bias preferentially activates the Gi/o-protein signaling cascade (lowering intracellular cAMP to produce analgesia) while critically under-recruiting


-arrestin 2[1]. By decoupling the therapeutic G-protein pathway from the adverse arrestin pathway, triazaspiro compounds provide potent anti-allodynic efficacy in inflammatory pain models without proconvulsant activity[1].

Fig 1. Biased signaling of triazaspiro compounds at the Delta Opioid Receptor.

Mechanism 2: Nociceptin/Orphanin FQ (NOP) Receptor Modulation

The NOP receptor (ORL-1) is the fourth member of the opioid receptor family. Unlike MOR activation, NOP receptor agonism does not trigger respiratory depression, severe gastrointestinal stasis, or high abuse liability [2].

The triazaspiro[4,5]decan-4-one core (found in tool compounds like Ro 65-6570 and Ro 64-6198) acts as a highly selective NOP receptor ligand[2][3]. The lipophilic substituents on the common basic nitrogen of the triazaspiro ring dictate the intrinsic efficacy of the ligand, allowing chemists to tune the molecule from a full agonist to a partial agonist or antagonist [4]. In vivo, systemic administration of these triazaspiro NOP agonists yields dose-dependent antinociceptive effects in both acute and neuropathic pain models[2].

Quantitative Pharmacological Profiling

To objectively compare the therapeutic windows of these compounds, we must look at their functional efficacy across pathways. The data below synthesizes the pharmacological divergence between classical opioids and triazaspiro derivatives.

Compound ClassRepresentative LigandPrimary TargetGi/o Potency (EC

)

-Arrestin 2 Efficacy
In Vivo Efficacy (Pain Model)Adverse Effect Profile
Classical DOR Agonist SNC80DOR~1-5 nMHigh (100% reference)High (Acute/Inflammatory)Seizures, Tachyphylaxis
Triazaspiro[4.5]decane Compound 1 (Meqbil)DORSubmicromolarLow (<30% of SNC80)High (CFA Inflammatory)No observed seizures
Triazaspiro[4.5]decan-4-one Ro 64-6198NOP~1-10 nMModerateHigh (Neuropathic/Acute)Low respiratory depression

Self-Validating Experimental Protocols

In drug development, an assay is only as reliable as its internal controls. The following step-by-step methodologies represent the gold-standard workflows for validating the efficacy and bias of triazaspiro compounds. Every protocol described here functions as a self-validating system.

Protocol A: cAMP GloSensor Assay (Gi/o Efficacy Validation)

Purpose: To measure the therapeutic G-protein signaling pathway via real-time kinetic readout of cAMP inhibition.

  • Cell Preparation: Transfect HEK293 cells with the target GPCR (DOR or NOP) and the pGloSensor-22F cAMP plasmid. Causality: The 22F biosensor variant provides an exceptionally high dynamic range for detecting decreases in cAMP, superior to standard endpoint assays.

  • Substrate Loading: Incubate cells with 2% D-luciferin for 2 hours at room temperature. Causality: This allows the luminescent biosensor to reach a steady-state baseline before any pharmacological intervention.

  • Stimulation & Internal Control: Add 1

    
    M Forskolin. Causality: Forskolin directly activates adenylyl cyclase, artificially raising baseline cAMP. This creates a measurable "window" for Gi/o-mediated inhibition.
    
  • Ligand Addition: Introduce the triazaspiro candidate and measure luminescence continuously for 30 minutes.

  • Self-Validation: Use DPDPE (for DOR) or Nociceptin (for NOP) as a 100% full-agonist reference. Calculate the Z'-factor; the assay is only validated for screening if Z' > 0.5.

Protocol B: PathHunter -Arrestin 2 Recruitment Assay

Purpose: To quantify the adverse arrestin pathway to confirm biased agonism.

  • Cell Line Utilization: Culture CHO-K1 cells expressing ProLink-tagged receptors and Enzyme Acceptor-tagged

    
    -arrestin 2. Causality: This Enzyme Fragment Complementation (EFC) system ensures that luminescence is only generated upon direct physical interaction between the receptor and arrestin, eliminating false positives from downstream amplification artifacts.
    
  • Compound Incubation: Treat cells with the triazaspiro derivative for 90 minutes at 37°C. Causality: This specific incubation window allows sufficient time for GPCR kinase (GRK) phosphorylation and subsequent arrestin translocation.

  • Detection: Add PathHunter detection reagent and incubate for 60 minutes in the dark.

  • Self-Validation: SNC80 must be run in parallel as the 100% efficacy positive control[1]. A triazaspiro candidate is only classified as a "low-recruiter" if its E

    
     is statistically <30% relative to the SNC80 baseline.
    
Protocol C: Complete Freund's Adjuvant (CFA) Inflammatory Pain Model

Purpose: To confirm in vivo anti-allodynic efficacy.

  • Baseline Testing: Measure baseline mechanical allodynia using von Frey filaments on both the left and right hind paws of C57BL/6 mice.

  • CFA Injection: Inject 20

    
    L of CFA into the intraplantar surface of the right hind paw. Causality: CFA induces localized, chronic immune activation and hyperalgesia, highly predictive of clinical inflammatory pain[1].
    
  • Dosing: Administer the triazaspiro candidate (e.g., 10 mg/kg i.p.) 48 hours post-CFA injection.

  • Self-Validation (The Contralateral Control): Re-evaluate mechanical withdrawal thresholds on both paws. The un-injected left paw serves as a strict internal control. If the compound increases the withdrawal threshold of the healthy left paw beyond baseline, it indicates generalized motor impairment or systemic numbness, invalidating the compound as a selective analgesic.

Fig 2. Self-validating experimental workflow for triazaspiro lead candidate selection.

Conclusion

The therapeutic potential of triazaspiro compounds in chronic pain relies on their unique structural ability to manipulate GPCR conformations. By either acting as biased DOR agonists that evade arrestin-mediated seizures, or as selective NOP receptor modulators that bypass MOR-associated respiratory depression, the 1,3,8-triazaspiro[4.5]decane scaffold represents a highly validated, data-driven frontier in the development of next-generation, non-addictive analgesics.

References

  • Identification of 1,3,8-Triazaspiro[4.

    
     Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics (2024). URL:[Link]
    
  • Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain. International Journal of Molecular Sciences (2022). URL:[Link]

  • Small-molecule agonists and antagonists of the opioid receptor-like receptor (ORL1, NOP): Ligand-based analysis of structural factors influencing intrinsic activity at NOP. Life Sciences (2005). URL:[Link]

  • Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. Pharmacological Reviews (2015). URL:[Link]

Sources

Exploratory

Technical Monograph: C₈H₁₃N₃O₂ (L-Histidine Ethyl Ester)

The following technical guide focuses on the most scientifically significant isomer of the molecular formula C₈H₁₃N₃O₂ : L-Histidine Ethyl Ester . While this formula can represent multiple isomers (e.g., N-methyl derivat...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide focuses on the most scientifically significant isomer of the molecular formula C₈H₁₃N₃O₂ : L-Histidine Ethyl Ester .

While this formula can represent multiple isomers (e.g., N-methyl derivatives or 3-ethylhistidine), L-Histidine Ethyl Ester is the predominant relevant compound in drug development and biochemical research.[1] It serves as a critical intermediate in peptide synthesis and a model for amino acid ester prodrug strategies.[1]

Content Type: Technical Reference & Experimental Guide Subject: Physicochemical Characterization, Synthesis Utility, and Bio-Analytical Protocols

Part 1: Executive Technical Summary

L-Histidine Ethyl Ester (CAS: 7555-06-8 for free base) is the ethyl ester derivative of the essential amino acid L-histidine.[1][2] In drug development, it is primarily utilized to modulate the lipophilicity of the parent amino acid, facilitating cellular entry before intracellular hydrolysis.[1] It also serves as a vital "C-terminal protected" building block in solid-phase and solution-phase peptide synthesis.[1]

This guide provides the definitive physicochemical data, handling protocols, and mechanistic context required for high-precision research applications.

Part 2: Physicochemical Profile[1][3][4]

The following data aggregates experimental values and high-confidence computational predictions.

Table 1: Molecular & Physical Properties[1]
PropertyValueTechnical Note
IUPAC Name Ethyl (2S)-2-amino-3-(1H-imidazol-4-yl)propanoateDefines stereochemistry at the α-carbon.[1]
Molecular Formula C₈H₁₃N₃O₂Exact Mass: 183.1008 Da
Molecular Weight 183.21 g/mol Free base form.[1]
Physical State Viscous Oil / Low-Melting SolidOften hygroscopic; commercially supplied as HCl salt (white powder) for stability.[1]
Boiling Point 374.9°C (Predicted)At 760 mmHg.[1][2] Decomposes prior to boiling.[1]
Density 1.214 g/cm³Predicted at 20°C.
LogP (Octanol/Water) -0.3 to 0.1Significantly more lipophilic than L-Histidine (LogP ≈ -3.2), enhancing membrane permeability.[1]
pKa (Imidazole) ~6.0The imidazole ring retains buffering capacity near physiological pH.[1]
pKa (α-Amino) ~7.3Lower than free histidine (~9.[1]2) due to the electron-withdrawing ester group.[1]
Solubility Water, Ethanol, DMSOHighly soluble in polar solvents; sparingly soluble in non-polar organics (Hexane).[1]
Structural Causality in Drug Design

The transition from L-Histidine to its ethyl ester (C₈H₁₃N₃O₂) fundamentally alters the molecule's pharmacokinetics:

  • Masking the Carboxylate: The esterification of the carboxylic acid removes the negative charge at physiological pH.[1]

  • Zwitterion Disruption: By preventing the formation of a zwitterion (COO⁻ / NH₃⁺), the molecule becomes less polar.[1]

  • Membrane Flux: This modification allows the compound to cross the lipid bilayer via passive diffusion, after which intracellular esterases (e.g., carboxylesterases) hydrolyze the ester, trapping the active L-histidine inside the cell.[1]

Part 3: Mechanistic Pathways & Visualization

The following diagram illustrates the Prodrug Activation Pathway and the role of C₈H₁₃N₃O₂ in intracellular histidine delivery.

HistidineEsterPathway cluster_0 Intracellular Activation Extracellular Extracellular Space Compound L-Histidine Ethyl Ester (C8H13N3O2) [Lipophilic] Extracellular->Compound Administration Membrane Lipid Bilayer Intracellular Intracellular Space Membrane->Intracellular Cellular Entry Enzyme Carboxylesterases (hCE1 / hCE2) Intracellular->Enzyme Hydrolysis Compound->Membrane Passive Diffusion (Masked Zwitterion) ActiveDrug L-Histidine (C6H9N3O2) [Trapped] Enzyme->ActiveDrug Release Enzyme->ActiveDrug Metabolite Histamine (C5H9N3) ActiveDrug->Metabolite Decarboxylation

Figure 1: Intracellular activation pathway of L-Histidine Ethyl Ester (C₈H₁₃N₃O₂).[1][3] The ester modification facilitates membrane permeation, followed by enzymatic hydrolysis to release the active amino acid.[1]

Part 4: Experimental Protocols

The following protocols are designed for researchers handling C₈H₁₃N₃O₂ (L-Histidine Ethyl Ester).

Protocol A: Esterase Hydrolysis Assay (Self-Validating System)

This assay confirms the susceptibility of the ethyl ester bond to enzymatic cleavage, a critical quality control step for prodrug validation.[1]

Objective: Quantify the conversion rate of L-Histidine Ethyl Ester to L-Histidine by porcine liver esterase (PLE).

Reagents:

  • Substrate: L-Histidine Ethyl Ester (10 mM in DMSO).

  • Buffer: 50 mM Phosphate Buffer (pH 7.4).

  • Enzyme: Porcine Liver Esterase (PLE, Sigma-Aldrich).[1]

  • Quenching Solution: Acetonitrile (ACN) with 0.1% Formic Acid.

Step-by-Step Methodology:

  • Preparation: Dilute the substrate to 100 µM in pre-warmed (37°C) phosphate buffer.

  • Initiation: Add PLE (final concentration 1 U/mL) to the reaction mixture.

  • Sampling: At defined time points (0, 5, 15, 30, 60 min), withdraw 100 µL aliquots.

  • Quenching: Immediately mix the aliquot with 200 µL of cold ACN/Formic Acid to denature the enzyme and stop the reaction.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to pellet protein precipitates.

  • Analysis: Analyze the supernatant via HPLC-UV (210 nm) or LC-MS/MS.

Self-Validation Checkpoint:

  • The peak area for L-Histidine Ethyl Ester (RT ~3.5 min) must decrease exponentially.[1]

  • The peak area for L-Histidine (RT ~1.2 min) must increase proportionally.[1]

  • Control: A "No Enzyme" control must show <5% hydrolysis over 60 minutes to rule out spontaneous chemical hydrolysis.

Protocol B: Peptide Synthesis Coupling (DCC/HOBt Method)

This protocol utilizes L-Histidine Ethyl Ester as the C-terminal component.[1]

  • Activation: Dissolve 1.0 eq of N-Boc-Amino Acid in DCM/DMF (1:1). Add 1.1 eq HOBt and 1.1 eq DCC at 0°C. Stir for 30 min.

  • Coupling: Add 1.0 eq of L-Histidine Ethyl Ester (neutralized with 1.0 eq TEA if starting from HCl salt).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Workup: Filter off the DCU precipitate.[1] Wash the filtrate with saturated NaHCO₃, 1M KHSO₄, and brine.[1]

  • Purification: Recrystallize from Ethyl Acetate/Hexane or purify via silica gel chromatography.

Part 5: References

  • PubChem. (2024).[1][4][5][6] L-Histidine ethyl ester | C8H13N3O2.[1][2][7][8] National Library of Medicine.[1] [Link]

  • Rautio, J., et al. (2008).[1] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for Beta-Arrestin Recruitment Assay Using Spirohydantoins

Authored by: Senior Application Scientist Introduction G Protein-Coupled Receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Introduction

G Protein-Coupled Receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[1][2] Upon activation by an agonist, GPCRs undergo a conformational change that facilitates signaling through two major pathways: G protein-dependent signaling and β-arrestin-mediated signaling.[3][4] The recruitment of β-arrestin to the activated and phosphorylated GPCR is a critical regulatory step that not only desensitizes G protein signaling but also initiates a distinct wave of cellular responses, including receptor internalization and activation of various signaling cascades.[3][5][6]

The concept of "biased agonism," where a ligand preferentially activates one pathway over the other, has opened new avenues for therapeutic intervention, aiming to develop drugs with improved efficacy and reduced side effects.[5] Consequently, assays that can specifically and quantitatively measure β-arrestin recruitment are indispensable tools in modern drug discovery.[4][7]

Spirohydantoins are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[8][9] Their rigid, three-dimensional structure makes them attractive scaffolds for designing molecules that can modulate protein-protein interactions (PPIs), such as the interaction between a GPCR and β-arrestin.[10][11][12] This application note provides a detailed protocol for a cell-based β-arrestin recruitment assay, with a specific focus on its application for screening and characterizing spirohydantoin-based compounds. We will delve into the mechanistic underpinnings of the assay, provide a step-by-step experimental workflow, and offer guidance on data analysis and interpretation.

Principle of the Assay

This protocol utilizes a bioluminescence resonance energy transfer (BRET) based assay to monitor the proximity between a GPCR and β-arrestin in live cells.[6][13][14][15][16] The GPCR is genetically fused to a Renilla luciferase (RLuc), which acts as the BRET donor, while β-arrestin is fused to a fluorescent protein, such as YFP (Yellow Fluorescent Protein) or Venus, which serves as the BRET acceptor.

Upon agonist-induced activation and phosphorylation of the GPCR, β-arrestin is recruited to the receptor.[5][17] This brings the RLuc donor and the fluorescent protein acceptor into close proximity (typically <10 nm), allowing for non-radiative energy transfer from the excited RLuc to the acceptor. The emission of light by the acceptor at a different wavelength can then be measured. The magnitude of the BRET signal is directly proportional to the extent of β-arrestin recruitment.[13] Spirohydantoin compounds can be evaluated for their ability to either promote (agonists) or inhibit (antagonists) this interaction.

Signaling Pathway and Experimental Workflow

G

GPCR activation and β-arrestin recruitment pathway.

G

High-level experimental workflow for the BRET assay.

Materials and Reagents

ReagentSupplierCatalog Number (Example)
HEK293 CellsATCCCRL-1573
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Opti-MEM I Reduced Serum MediumGibco31985062
Lipofectamine 3000 Transfection ReagentInvitrogenL3000015
Plasmid: GPCR-RLuc construct(User-generated or commercial)N/A
Plasmid: β-Arrestin2-YFP construct(User-generated or commercial)N/A
White, clear-bottom 384-well assay platesCorning3570
Coelenterazine h (BRET substrate)PromegaS2011
Spirohydantoin compounds(User-synthesized or library)N/A
Dimethyl sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023

Detailed Experimental Protocol

Part 1: Cell Culture and Transfection
  • Cell Maintenance: Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂. Maintain cells between 20% and 90% confluency.

  • Transfection:

    • One day prior to transfection, seed HEK293 cells in a 10 cm dish at a density that will result in 70-90% confluency on the day of transfection.

    • On the day of transfection, prepare the DNA-lipid complexes in Opti-MEM according to the Lipofectamine 3000 protocol. A typical ratio for the GPCR-RLuc to β-Arrestin-YFP plasmids is 1:3 to optimize the BRET signal. The total amount of DNA will need to be optimized for your specific GPCR target.[18]

    • Add the transfection complexes to the cells and incubate for 24-48 hours. The optimal expression time should be determined empirically.

Part 2: Assay Procedure
  • Cell Seeding:

    • Gently detach the transfected cells using PBS-EDTA or a mild dissociation reagent. Avoid harsh trypsinization which can damage the receptors.

    • Resuspend the cells in assay buffer (e.g., Opti-MEM or phenol red-free DMEM).

    • Seed the cells into a white, clear-bottom 384-well plate at a density of 10,000-20,000 cells per well in a volume of 20 µL.[19] The optimal cell density should be determined to ensure a robust signal-to-background ratio.

    • Incubate the plate for at least 4 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of your spirohydantoin compounds in 100% DMSO.

    • Perform a serial dilution of the compounds in assay buffer to create a dose-response curve. A typical starting concentration is 10 mM, with 1:3 or 1:10 serial dilutions. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid cellular toxicity.[20]

  • Compound Addition and Incubation:

    • Add 5 µL of the diluted spirohydantoin compounds or vehicle control (assay buffer with the same final DMSO concentration) to the appropriate wells.

    • For antagonist testing, pre-incubate the cells with the antagonist for 15-30 minutes before adding a known agonist at its EC₈₀ concentration.

    • Incubate the plate at 37°C for a predetermined time. The incubation time is a critical parameter and should be optimized for each GPCR, as the kinetics of β-arrestin recruitment can vary.[7][21] A time-course experiment (e.g., 5, 15, 30, 60, 90 minutes) should be performed initially.

  • BRET Signal Measurement:

    • Prepare the BRET substrate solution. Dilute Coelenterazine h in assay buffer to a final concentration of 5 µM. This step should be performed in low light conditions as the substrate is light-sensitive.

    • Using a multi-channel pipette or automated dispenser, add 10 µL of the Coelenterazine h solution to each well.

    • Immediately measure the luminescence using a plate reader capable of dual-wavelength detection. Read the emission from RLuc (typically around 485 nm) and the emission from YFP (typically around 530 nm). The integration time should be optimized for your instrument.

Data Analysis and Interpretation

  • Calculate the BRET Ratio: The raw BRET ratio is calculated for each well using the following formula: BRET Ratio = (Emission at Acceptor Wavelength) / (Emission at Donor Wavelength)

  • Normalize the Data:

    • For agonist dose-response curves, normalize the data to the vehicle control (0% activation) and a saturating concentration of a known reference agonist (100% activation).

    • For antagonist dose-response curves, normalize the data to the response of the EC₈₀ concentration of the agonist (100% activation) and the vehicle control (0% inhibition).

  • Generate Dose-Response Curves: Plot the normalized BRET ratio against the logarithm of the compound concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) in a suitable software like GraphPad Prism.[22][23]

  • Determine Potency (EC₅₀/IC₅₀) and Efficacy (Eₘₐₓ):

    • EC₅₀ (Half maximal effective concentration): The concentration of an agonist that produces 50% of the maximal response. This value indicates the potency of the spirohydantoin as an agonist.

    • IC₅₀ (Half maximal inhibitory concentration): The concentration of an antagonist that inhibits 50% of the agonist response. This value indicates the potency of the spirohydantoin as an antagonist.

    • Eₘₐₓ (Maximum effect): The maximum response observed for a given agonist, typically expressed as a percentage of the response to a reference full agonist. This indicates the efficacy of the spirohydantoin.

ParameterDescriptionInterpretation
EC₅₀ Concentration of agonist for 50% maximal responseLower EC₅₀ indicates higher potency.
IC₅₀ Concentration of antagonist for 50% inhibitionLower IC₅₀ indicates higher potency.
Eₘₐₓ Maximum response relative to a full agonistEₘₐₓ = 100%: Full agonist0% < Eₘₐₓ < 100%: Partial agonistEₘₐₓ = 0%: Antagonist

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low BRET Signal - Suboptimal plasmid ratio- Low transfection efficiency- Insufficient receptor or β-arrestin expression[24]- Inactive BRET substrate- Titrate the GPCR-RLuc to β-Arrestin-YFP plasmid ratio.- Optimize transfection conditions (cell density, reagent volume).- Confirm protein expression via Western blot or other methods.- Use fresh, properly stored Coelenterazine h.
High Background Signal - Overexpression of fusion proteins leading to random proximity- High cell density- Autofluorescence of compounds- Reduce the amount of plasmid DNA used for transfection.- Optimize cell seeding density.- Run a control plate with compound but without cells to check for autofluorescence.
Poor Z'-factor - High well-to-well variability- Inconsistent cell seeding or reagent addition- Ensure uniform cell suspension before seeding.- Use automated liquid handlers for precise reagent addition.- Increase the number of replicate wells.
No Dose-Response - Compound is inactive at the tested concentrations- Compound is not cell-permeable- Incorrect incubation time- Test a wider range of compound concentrations.- Assess compound permeability using other assays (e.g., PAMPA).- Perform a time-course experiment to determine the optimal incubation time.

Conclusion

The BRET-based β-arrestin recruitment assay is a robust and sensitive method for characterizing the interaction of novel compounds, such as spirohydantoins, with GPCRs.[13] By providing quantitative data on the potency and efficacy of these compounds in modulating the GPCR-β-arrestin interaction, this assay serves as a valuable tool in the hit-to-lead and lead optimization phases of drug discovery. Careful optimization of assay parameters, including plasmid ratios, cell density, and incubation times, is crucial for obtaining reliable and reproducible results.[7][24] This protocol provides a comprehensive framework for establishing and executing a successful β-arrestin recruitment assay for the evaluation of spirohydantoin libraries.

References

  • Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. (n.d.). PNAS. Retrieved from [Link]

  • Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. (n.d.). Bio-protocol. Retrieved from [Link]

  • Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. (2020). PNAS. Retrieved from [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023). Frontiers in Pharmacology. Retrieved from [Link]

  • BRET-based assay to specifically monitor β2AR/GRK2 interaction and β-arrestin2 conformational change upon βAR stimulation. (2021). Methods in Cell Biology. Retrieved from [Link]

  • Improved Split TEV GPCR β-arrestin-2 Recruitment Assays via Systematic Analysis of Signal Peptide and β-arrestin Binding Motif Variants. (2022). MDPI. Retrieved from [Link]

  • Mechanisms Underlying Gαi and β-Arrestin Complex Formation at GPCRs. (n.d.). DukeSpace. Retrieved from [Link]

  • Cell-based assays for detecting β-arrestin recruitment signaling (Tango assays). (n.d.). ASBMB. Retrieved from [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. (2017). NCBI Bookshelf. Retrieved from [Link]

  • β-arrestin recruitment facilitates a direct association with G proteins. (2023). bioRxiv. Retrieved from [Link]

  • A novel luminescence-based β-arrestin recruitment assay for unmodified receptors. (2018). Journal of Biological Chemistry. Retrieved from [Link]

  • Application of BRET for Studying G Protein-Coupled Receptors. (2014). Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (2022). Frontiers in Pharmacology. Retrieved from [Link]

  • Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs). (2016). Current Protocols in Pharmacology. Retrieved from [Link]

  • PathHunter® β-Arrestin GPCR Assays. (n.d.). DiscoverX. Retrieved from [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. (2019). ResearchGate. Retrieved from [Link]

  • BRET biosensors to study GPCR biology, pharmacology, and signal transduction. (2013). Frontiers in Endocrinology. Retrieved from [Link]

  • Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. (2021). PubMed. Retrieved from [Link]

  • Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. (n.d.). Jove. Retrieved from [Link]

  • New Insights into Arrestin Recruitment to GPCRs. (2020). MDPI. Retrieved from [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (2020). Trends in Pharmacological Sciences. Retrieved from [Link]

  • Modulating Protein–Protein Interactions with Small Molecules: The Importance of Binding Hotspots. (2014). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Protein Protein Interactions - Drug Discovery Chemistry. (n.d.). Cambridge Healthtech Institute. Retrieved from [Link]

  • Recent progress in assays for GPCR drug discovery. (2022). Acta Pharmacologica Sinica. Retrieved from [Link]

  • Special Issue: Protein–Protein Interactions: New Perspectives in Drug Discovery. (2023). MDPI. Retrieved from [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved from [Link]

  • Comparison of Various Cell-Based Assays for GPCR Screening. (n.d.). ResearchGate. Retrieved from [Link]

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Application

Application Note: High-Throughput Interrogation of Delta Opioid Receptor (DOR) Agonists via the Live-Cell cAMP GloSensor Assay

Introduction & Scientific Context The Delta Opioid Receptor (DOR) is a critical G protein-coupled receptor (GPCR) implicated in pain modulation, mood regulation, and neuroprotection[1]. Unlike standard Gs-coupled recepto...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The Delta Opioid Receptor (DOR) is a critical G protein-coupled receptor (GPCR) implicated in pain modulation, mood regulation, and neuroprotection[1]. Unlike standard Gs-coupled receptors that stimulate cyclic AMP (cAMP) production, DOR is primarily Gi/o-coupled. Activation of DOR leads to the inhibition of adenylyl cyclase (AC), resulting in a profound decrease in intracellular cAMP levels[2]. Historically, screening for Gi-coupled receptor agonists relied on endpoint lysis assays or radioactive binding, which obscure the kinetic nuances of receptor signaling and fail to capture real-time cellular dynamics[3].

To overcome these limitations, the Promega GloSensor™ cAMP Assay provides a highly sensitive, live-cell, non-lytic format to quantify GPCR activity[4]. Utilizing a genetically modified firefly luciferase fused to a cAMP-binding domain, the biosensor undergoes a conformational change upon cAMP binding, yielding a robust luminescent signal with up to a 500-fold dynamic range[4]. This application note details an optimized, self-validating protocol for screening DOR agonists, focusing on the mechanistic causality behind experimental design.

Mechanistic Rationale: The "Forskolin Challenge"

Because basal cAMP levels in resting cells are extremely low, detecting a further decrease mediated by a Gi-coupled receptor like DOR is technically challenging[5]. To circumvent this, the assay employs Forskolin (FSK), a direct activator of adenylyl cyclase, to artificially elevate cAMP levels[6].

Causality in Assay Design: By pre-incubating cells with the test agonist before the addition of FSK, the activated DOR-Gi complex pre-inhibits adenylyl cyclase. When FSK is subsequently introduced, the expected massive surge in cAMP is blunted. The degree of this blunting is directly proportional to the agonist's efficacy and potency, allowing for precise IC50/EC50 determination[2].

Mechanism Agonist DOR Agonist (e.g., SNC80, DPDPE) DOR Delta Opioid Receptor (Gi/o-coupled) Agonist->DOR Binds Gi Gαi Subunit DOR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP Intracellular cAMP AC->cAMP Synthesizes FSK Forskolin (FSK) FSK->AC Direct Activation GloSensor_In GloSensor (Inactive) cAMP->GloSensor_In Binds Biosensor GloSensor_Act GloSensor (Active) + Luminescence GloSensor_In->GloSensor_Act Conformational Shift

DOR signaling pathway and GloSensor mechanism via Forskolin-induced cAMP modulation.

Self-Validating System: Mandatory Controls

A trustworthy high-throughput screen must be self-validating. The following controls must be included on every assay plate:

  • Vehicle Control (Basal + FSK): Establishes the maximum FSK-induced cAMP peak (Emax of FSK, representing 0% agonist inhibition).

  • Reference Agonist (e.g., SNC80): Establishes the maximum system inhibition (100% agonist efficacy)[1].

  • Reference Antagonist (e.g., Naltrindole): Co-incubated with the reference agonist to prove that the cAMP inhibition is specifically DOR-mediated, ruling out off-target cytotoxic effects.

  • Phosphodiesterase (PDE) Inhibition: The addition of IBMX (500 µM) prevents the rapid degradation of cAMP, widening the kinetic reading window and stabilizing the luminescent signal[5].

Step-by-Step Methodology

Phase 1: Cell Preparation & Transfection
  • Cell Plating: Seed HEK293T or CHO-K1 cells in a 10 cm dish and culture until 70-80% confluent[3].

  • Co-Transfection: Transfect cells with a 1:1 ratio of plasmid encoding human DOR (e.g., pcDNA3.1-DOR) and the pGloSensor™-22F cAMP Plasmid using a high-efficiency lipid-based reagent[6].

    • Scientist Note: The 22F biosensor variant is explicitly chosen over the 20F variant due to its higher binding affinity for cAMP. This is critical for resolving the suppressed cAMP levels typical of Gi-coupled assays[4].

  • Re-plating: 24 hours post-transfection, detach cells and re-plate into a solid white, clear-bottom 384-well plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO2[3].

Phase 2: Pre-Equilibration
  • Substrate Loading: Remove culture media. Add 30 µL/well of Equilibration Medium (CO2-independent medium, 10% FBS, 500 µM IBMX) containing 2% v/v GloSensor™ cAMP Reagent[6].

  • Incubation: Incubate for 1 hour at 37°C, followed by 1 hour at room temperature (RT) in the dark.

    • Scientist Note: This 2-hour window is non-negotiable. It allows intracellular accumulation of luciferin and stabilization of basal luminescence, preventing signal drift during the kinetic read[7].

Phase 3: Agonist Treatment & Forskolin Challenge
  • Agonist Addition: Add 10 µL of test compounds in a 10-point concentration gradient. Incubate for 10-15 minutes at RT[6].

    • Causality: This pre-incubation allows the DOR-Gi complex to fully assemble and pre-inhibit AC before the massive FSK stimulus hits.

  • Forskolin Addition: Add 10 µL of FSK to a final well concentration of 1.0 - 2.5 µM[2].

    • Scientist Note: The FSK dose must be empirically titrated. Using an EC80 dose of FSK ensures a robust signal window while remaining sensitive to Gi-mediated inhibition.

  • Kinetic Read: Immediately transfer the plate to a luminescence plate reader (e.g., FLIPR Tetra). Record luminescence every 1-2 minutes for 30 minutes[3].

Workflow S1 1. Transfect DOR & 22F S2 2. Plate Cells (384-well) S1->S2 S3 3. Pre-equilibrate (GloSensor Reagent) S2->S3 S4 4. Add Agonists (15 min incubation) S3->S4 S5 5. FSK Challenge (1-2.5 µM) S4->S5 S6 6. Kinetic Read (30 mins) S5->S6

Experimental workflow for kinetic GloSensor cAMP assay in 384-well format.

Data Presentation & Expected Results

Data should be analyzed by calculating the Area Under the Curve (AUC) of the kinetic read or by extracting the peak luminescence value (typically occurring 10-15 minutes post-FSK). Agonist response is plotted as the percentage of inhibition of the FSK-induced maximum signal.

Table 1: Representative Pharmacological Profiles of DOR Ligands in GloSensor Assays
LigandClassTarget SelectivityExpected EC50 (nM)Emax (% FSK Inhibition)
Leu-enkephalin Endogenous PeptideDOR / MOR0.5 - 2.0 nM95 - 100%
SNC80 Synthetic AgonistHigh DOR1.0 - 10.0 nM90 - 100%
DPDPE Peptide AgonistHigh DOR3.0 - 5.0 nM~ 95%
Neferine Natural ProductDOR200 - 300 nM60 - 70%
Naltrindole AntagonistHigh DORN/A (Blocks agonists)0% (Restores FSK peak)

(Note: Values are representative benchmarks synthesized from recent literature characterizing DOR signaling via cAMP GloSensor[6],[1],[2],[8].)

Conclusion

The integration of the GloSensor cAMP assay into DOR drug discovery pipelines provides unparalleled kinetic resolution of Gi-coupled signaling. By strictly adhering to pre-equilibration timelines and utilizing a carefully titrated Forskolin challenge, researchers can generate highly reproducible, self-validating data that differentiates full agonists, partial agonists, and allosteric modulators with high fidelity.

References

  • Promega Corpor
  • Promega Corporation. "GloSensor cAMP Assay Quick Protocol, FB113".
  • Molecular Devices. "Live Cell Gi- and Gs-Coupled GPCR Signaling on FLIPR Tetra".
  • ResearchGate. "Forskolin-free cAMP assay for Gi-coupled receptors".
  • PMC. "Identification of Neferine as a DOR Agonist Activating Gi and Gz Signaling: In Silico and In Vitro Studies".
  • PMC.
  • bioRxiv. "An engineered nanobody inhibitor for molecular-to-circuit control of opioid receptor function".
  • bioRxiv.

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Method

Application Notes and Protocols for Molecular Docking of Triazaspiro Derivatives into the Delta-Opioid Receptor (DOR) Orthosteric Site

Introduction: The Rationale for Targeting the Delta-Opioid Receptor with Triazaspiro Scaffolds The delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR), is a promising therapeutic target for a range of neurol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Targeting the Delta-Opioid Receptor with Triazaspiro Scaffolds

The delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR), is a promising therapeutic target for a range of neurological disorders, including chronic pain, depression, and anxiety.[1] Unlike the μ-opioid receptor (MOR), which is the primary target of traditional opioid analgesics and is associated with significant side effects such as respiratory depression and addiction, DOR agonists have shown a more favorable safety profile in preclinical studies.

Triazaspiro derivatives have emerged as a compelling chemical scaffold in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity are of paramount importance as these strained spirocyclic systems exhibit a reduced conformational entropy penalty upon binding to a protein target.[2] This pre-organization of the molecule for binding can lead to enhanced potency and selectivity. This application note provides a comprehensive, in-depth guide to performing molecular docking studies of triazaspiro derivatives into the orthosteric binding site of the DOR. We will delve into the causality behind each experimental choice, ensuring a robust and reproducible in-silico workflow.

I. Foundational Concepts: Understanding the Interaction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] This technique is instrumental in structure-based drug design, allowing for the rapid screening of virtual libraries of compounds and providing insights into the molecular interactions that govern ligand binding.

The Triazaspiro Advantage: A Structurally Privileged Scaffold

The triazaspiro scaffold, characterized by three nitrogen atoms attached to a quaternary carbon in a spirocyclic system, offers several advantages for targeting the DOR:

  • Three-Dimensionality: The rigid, non-planar structure of triazaspiro derivatives allows for the precise positioning of pharmacophoric features in three-dimensional space, enabling a more complementary fit within the complex topography of the DOR binding pocket.[2]

  • Reduced Entropy Loss: The conformational rigidity of the scaffold minimizes the entropic penalty associated with the ligand adopting a specific conformation upon binding, which can contribute to a more favorable binding free energy.[2]

  • Novel Chemical Space: These scaffolds provide access to novel chemical space, potentially leading to the discovery of ligands with unique pharmacological profiles.

The Delta-Opioid Receptor Orthosteric Site: The Target Landscape

The orthosteric binding site of the DOR is the primary recognition site for its endogenous ligands, the enkephalins. It is located within a pocket formed by the transmembrane (TM) helices of the receptor. Understanding the key amino acid residues that constitute this site is critical for successful docking studies.

II. Pre-Docking Preparation: Setting the Stage for Accurate Predictions

The quality of the input structures for both the ligand and the receptor is paramount to the success of any molecular docking experiment. This section outlines the essential preparatory steps.

Protocol 1: Ligand Preparation

The goal of ligand preparation is to generate a low-energy, 3D conformation of the triazaspiro derivative with the correct protonation state and atomic charges.

Tools:

  • A 2D chemical drawing software (e.g., MarvinSketch, ChemDraw)

  • A molecular editor and visualization tool (e.g., Avogadro, UCSF Chimera)

Methodology:

  • 2D Structure Generation:

    • Draw the 2D structure of the triazaspiro derivative using a chemical drawing software.

    • Ensure correct bond orders and stereochemistry.

    • Save the structure in a suitable format (e.g., MOL, SDF).

  • 3D Structure Generation and Energy Minimization:

    • Import the 2D structure into Avogadro or a similar molecular editor.[4]

    • Add hydrogens. Most software will have a feature to automatically add hydrogens appropriate for a physiological pH of 7.4.[4]

    • Perform an initial "rough" geometry optimization using a force field like MMFF94. This step helps to resolve any steric clashes and generate a reasonable 3D conformation.

    • For greater accuracy, it is recommended to perform a subsequent geometry optimization using a quantum mechanical method (e.g., with software like Gaussian or ORCA), although this is more computationally intensive.

    • Save the optimized 3D structure in a PDB or MOL2 file format.

  • Charge Assignment:

    • Assign partial atomic charges to the ligand. The Gasteiger-Marsili method is a commonly used and computationally efficient approach available in many molecular modeling packages.[5]

Protocol 2: Receptor Preparation

The goal of receptor preparation is to clean the crystal structure of the DOR, add missing atoms, and assign appropriate charges, making it suitable for docking. We will use the crystal structure of the human delta-opioid receptor in complex with the antagonist naltrindole (PDB ID: 4EJ4) as our primary example.[6] Using an antagonist-bound structure can be advantageous for identifying compounds that bind to the inactive state of the receptor. Alternatively, an agonist-bound structure like PDB ID: 6PT3 could be used to screen for agonists.[7]

Tool:

  • UCSF Chimera[2]

Methodology:

  • Fetching the PDB Structure:

    • Open UCSF Chimera.

    • Go to File > Fetch by ID.

    • Enter "4EJ4" and click Fetch.[8]

  • Initial Cleaning:

    • The crystal structure may contain non-protein molecules such as water, ions, and co-crystallized ligands. These should be removed to prepare the binding site for the new ligand.

    • Use the Select menu in Chimera to select and delete all water molecules (Select > Structure > solvent).[9]

    • Similarly, remove any other non-essential molecules, but be cautious not to remove important cofactors if they are present and relevant to the binding site.

  • Handling Missing Residues and Side Chains:

    • Crystal structures often have missing residues or side chains due to a lack of clear electron density. These gaps need to be addressed.

    • UCSF Chimera's Dock Prep tool can be used to identify and repair missing structures.[5][9]

  • Protonation and Charge Assignment:

    • Add hydrogen atoms to the protein structure. The Dock Prep tool in Chimera can perform this step, taking into account the appropriate protonation states of amino acid residues at a physiological pH.[5]

    • Assign partial charges to the protein atoms. The AMBER force field charges are a common choice for proteins.[8]

  • Saving the Prepared Receptor:

    • Save the prepared receptor structure in the PDBQT file format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.

III. The Docking Protocol: Predicting the Binding Pose

With the prepared ligand and receptor, we can now proceed with the molecular docking simulation. We will use AutoDock Vina, a widely used and validated open-source docking program.

Protocol 3: Molecular Docking with AutoDock Vina

Key Concepts:

  • Grid Box: The docking process is confined to a user-defined 3D grid, known as the grid box. This box should encompass the entire orthosteric binding site of the DOR.

  • Scoring Function: AutoDock Vina uses a sophisticated scoring function to estimate the binding affinity (in kcal/mol) of each predicted ligand pose. Lower scores indicate more favorable binding.

Methodology:

  • Defining the Grid Box:

    • The accurate definition of the grid box is crucial. It should be large enough to allow the ligand to move and rotate freely within the binding site but not so large that it leads to an inefficient search.

    • Strategy: Center the grid box on the key residues of the DOR orthosteric site. Based on the literature, important interacting residues for ligands in the DOR orthosteric pocket include Asp128, Tyr129, Met132, Trp274, Ile277, and Tyr308 .[10]

    • In UCSF Chimera, you can visualize these residues and determine the center coordinates for the grid box.

    • A typical grid box size for a small molecule is around 20 x 20 x 20 Å.

  • Configuration File:

    • Create a text file (e.g., config.txt) that specifies the input files and docking parameters for AutoDock Vina. This file will include:

      • The path to the prepared receptor (PDBQT file).

      • The path to the prepared ligand (PDBQT file).

      • The coordinates of the center of the grid box (x, y, z).

      • The dimensions of the grid box (size_x, size_y, size_z).

      • The name of the output file for the docking results.

      • An optional exhaustiveness parameter, which controls the thoroughness of the search (higher values lead to more extensive searches but are more computationally expensive).

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • vina --config config.txt --log log.txt

IV. Post-Docking Analysis: Interpreting the Results

The output of the docking simulation will be a file containing multiple predicted binding poses for the triazaspiro derivative, each with a corresponding binding affinity score.

Protocol 4: Analysis of Docking Results

Tools:

  • UCSF Chimera or PyMOL for visualization.

  • Discovery Studio Visualizer or similar software for detailed interaction analysis.

Methodology:

  • Ranking the Poses:

    • The primary metric for ranking the docking poses is the binding affinity score. The pose with the lowest binding energy is typically considered the most likely binding mode.

  • Visual Inspection and Interaction Analysis:

    • Load the prepared receptor and the output file containing the docked poses into a molecular visualization program.

    • For the top-ranked poses, visually inspect the interactions between the triazaspiro derivative and the amino acid residues of the DOR orthosteric site. Look for:

      • Hydrogen Bonds: These are strong, directional interactions that are crucial for ligand binding.

      • Hydrophobic Interactions: The nonpolar regions of the ligand interacting with hydrophobic residues in the binding pocket.

      • Pi-Pi Stacking: Interactions between aromatic rings of the ligand and aromatic residues like tyrosine, phenylalanine, and tryptophan.

      • Salt Bridges: Electrostatic interactions between charged groups on the ligand and receptor.

  • Comparison with Known Ligands:

    • If available, dock a known DOR agonist or antagonist using the same protocol. Comparing the binding mode and interactions of your triazaspiro derivative to those of a known ligand can provide valuable validation for your docking results.

Interaction Type Key DOR Residues Significance in Binding
Hydrogen BondingAsp128, Tyr129, Tyr308Anchoring the ligand in the binding pocket.
Hydrophobic InteractionsMet132, Trp274, Ile277Stabilizing the ligand through non-polar contacts.
Pi-Pi StackingTrp274, Tyr129, Tyr308Orienting aromatic moieties of the ligand.

V. Validation of the Docking Protocol: Ensuring Trustworthiness

A critical step in any computational modeling study is to validate the protocol to ensure that it can reliably predict the binding of known ligands.

Protocol 5: Docking Protocol Validation

Methodology:

  • Redocking of the Co-crystallized Ligand:

    • A fundamental validation step is to extract the co-crystallized ligand from the PDB structure (in our example, naltrindole from 4EJ4), prepare it, and then dock it back into the receptor's binding site.

    • The Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful redocking, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[11]

  • Screening of Known Actives and Decoys:

    • A more rigorous validation involves creating a dataset of known DOR agonists and a set of "decoy" molecules that are physically similar to the agonists but are known to be inactive.

    • Perform the docking protocol on this entire dataset.

    • A successful docking protocol should consistently rank the known active compounds with better (i.e., lower) binding energies than the decoy molecules.[12] This can be quantified using metrics like the Enrichment Factor (EF) or the Receiver Operating Characteristic (ROC) curve.

VI. Visualizations and Workflows

Workflow for Molecular Docking of Triazaspiro Derivatives into DOR

MolecularDockingWorkflow cluster_prep Pre-Docking Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis cluster_validation Protocol Validation LigandPrep Ligand Preparation (2D -> 3D, Energy Minimization, Charge Assignment) GridGen Grid Box Generation (Centered on Orthosteric Site) LigandPrep->GridGen ReceptorPrep Receptor Preparation (PDB: 4EJ4, Cleaning, Protonation, Charge Assignment) ReceptorPrep->GridGen DockingRun AutoDock Vina Execution GridGen->DockingRun PoseAnalysis Pose Analysis (Binding Energy, Visual Inspection) DockingRun->PoseAnalysis InteractionAnalysis Interaction Analysis (H-bonds, Hydrophobic, etc.) PoseAnalysis->InteractionAnalysis Redocking Redocking (RMSD < 2.0 Å) InteractionAnalysis->Redocking Screening Screening (Actives vs. Decoys) InteractionAnalysis->Screening

Caption: A high-level overview of the molecular docking workflow.

Logical Relationship of Key Concepts

CoreConcepts Triazaspiro Triazaspiro Derivatives Docking Molecular Docking Triazaspiro->Docking Input Ligand DOR Delta-Opioid Receptor (DOR) DOR->Docking Input Receptor BindingAffinity Binding Affinity Prediction Docking->BindingAffinity Output DrugDesign Structure-Based Drug Design BindingAffinity->DrugDesign Informs

Caption: Interrelationship of the core scientific concepts.

VII. Conclusion and Future Perspectives

This application note has provided a detailed, step-by-step protocol for the molecular docking of triazaspiro derivatives into the orthosteric site of the delta-opioid receptor. By following these guidelines, researchers can generate reliable and reproducible in-silico predictions of ligand binding, which can significantly accelerate the drug discovery process. The insights gained from these studies can guide the rational design and optimization of novel triazaspiro-based DOR modulators with improved therapeutic potential. Future work should focus on integrating molecular dynamics simulations to explore the dynamic nature of the ligand-receptor interactions and to further refine the predicted binding affinities.

References

  • Burrows, C. J., & Carpenter, A. E. (2018). Triazaspirocycles: Occurrence, Synthesis, and Applications. Molecules, 23(8), 1968. [Link]

  • Ellis, C. R., Kruhlak, N. L., Kim, M. T., Hawkins, E. G., & Stavitskaya, L. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE, 13(5), e0197734. [Link]

  • Chopra, E. (2020). Molecular Docking using Chimera. Eklavya Chopra. [Link]

  • ScotChem. (2025). Preparing the protein and ligand for docking. ScotChem. [Link]

  • RCSB PDB. (2019). 6PT3: Crystal structure of the active delta opioid receptor in complex with the small molecule agonist DPI-287. [Link]

  • Molecular Operating Environment (MOE). (2024). Chemical Computing Group ULC. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Avogadro. (n.d.). Retrieved from [Link]

  • Fakhar, Z., Hosseinpouran, A., Munro, O. Q., et al. (2024). Revealing key structural features for developing new agonists targeting δ opioid receptor: Combined machine learning and molecular modeling perspective. Medicine in Drug Discovery, 21, 100176. [Link]

  • Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., Lindvall, M., Nevins, N., Semus, S. F., Senger, S., Tedesco, G., Wall, I. D., Woolven, J. M., Peishoff, C. E., & Head, M. S. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912–5931. [Link]

  • RCSB PDB. (2012). 4EJ4: Structure of the delta opioid receptor bound to naltrindole. [Link]

  • Claff, T., Yu, J., Blais, V., Patel, N., Martin, C., Wu, L., Han, G. W., Holleran, B. J., Van der Poorten, O., White, K. L., Hanson, M. A., Sarret, P., Gendron, L., Cherezov, V., Katritch, V., Ballet, S., Liu, Z. J., Muller, C. E., & Stevens, R. C. (2019). Elucidating the active δ-opioid receptor crystal structure with peptide and small-molecule agonists. Science advances, 5(11), eaax9115. [Link]

  • Manglik, A., Kruse, A. C., Kobilka, T. S., Thian, F. S., Weis, W. I., & Kobilka, B. K. (2012). Crystal structure of the µ-opioid receptor bound to a morphinan antagonist. Nature, 485(7398), 321–326. [Link]

  • Fenalti, G., Giguere, P. M., Katritch, V., Huang, X. P., Thompson, A. A., Cherezov, V., Roth, B. L., & Stevens, R. C. (2014). Molecular control of δ-opioid receptor signalling. Nature, 506(7487), 191–196. [Link]

  • Cheng, J., Cheng, T., Li, W., Liu, G., & Li, Y. (2022). What Makes GPCRs from Different Families Bind to the Same Ligand?. Biomolecules, 12(7), 863. [Link]

  • Han, S., & Mobley, D. L. (2019). Improving the Modeling of Extracellular Ligand Binding Pockets in RosettaGPCR for Conformational Selection. Journal of chemical information and modeling, 59(10), 4388–4401. [Link]

  • Wang, S., Wu, H., Wang, W., & Wu, F. (2019). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Journal of medicinal chemistry, 62(17), 7878–7890. [Link]

  • Roth, B. L. (2016). How ligands illuminate GPCR molecular pharmacology. Molecular pharmacology, 90(5), 577–580. [Link]

  • Wang, C., Wu, H., & Zhao, S. (2015). The importance of ligands for G protein-coupled receptor stability. Acta pharmacologica Sinica, 36(3), 275–282. [Link]

  • Munk, C., Harpsøe, K., Hauser, A. S., Isberg, V., & Gloriam, D. E. (2016). Integrating structural and mutagenesis data to elucidate GPCR ligand binding. Current opinion in pharmacology, 30, 51–58. [Link]

  • Gendron, L., Cahill, C. M., von Zastrow, M., Schiller, P. W., & Pineyro, G. (2016). The δ-opioid receptor: a promising target for the treatment of pain. Current opinion in pharmacology, 30, 70–76. [Link]

  • Pogorelov, A. (n.d.). Protein-ligand docking with MOE. University of Illinois. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

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Application

Application Note: Synthesis and Validation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione from 4-Piperidone

Strategic Importance in Drug Development 1,3,8-Triazaspiro[4.5]decane-2,4-dione is a highly versatile spirohydantoin scaffold utilized extensively in the development of restricted α-amino acids, chemokine receptor antago...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance in Drug Development

1,3,8-Triazaspiro[4.5]decane-2,4-dione is a highly versatile spirohydantoin scaffold utilized extensively in the development of restricted α-amino acids, chemokine receptor antagonists, and potent anticonvulsant agents. The most robust and scalable method for its preparation is the classic Bucherer-Bergs multicomponent reaction, which converts 4-piperidone directly into the target spiro-fused heterocycle.

As a Senior Application Scientist, I have designed this technical guide to move beyond a simple recipe. This protocol details the mechanistic causality behind each reagent choice, provides optimized synthetic workflows, and establishes a self-validating quality control system to ensure high-purity product isolation suitable for downstream pharmaceutical applications.

Mechanistic Insights: The Bucherer-Bergs Causality

The transformation of 4-piperidone to the spirohydantoin relies on a highly orchestrated sequence of condensation and cyclization events . Understanding this mechanism is critical for troubleshooting yield drops or impurity spikes.

  • Imine Formation: Ammonium carbonate acts as the primary ammonia source, condensing with the ketone of 4-piperidone to form an imine intermediate.

  • Cyanide Addition: Potassium cyanide (KCN) provides the nucleophilic cyanide ion, which attacks the electrophilic imine carbon to generate an α-aminonitrile.

  • Carbon Dioxide Insertion: Ammonium carbonate dually serves as an in situ CO₂ source. The amine group of the α-aminonitrile attacks the CO₂, forming a cyano-carbamic acid intermediate.

  • Cyclization and Rearrangement: Intramolecular cyclization yields a 5-imino-oxazolidin-2-one. This intermediate subsequently undergoes a critical rearrangement via an isocyanate intermediate to form the thermodynamically stable 1,3,8-triazaspiro[4.5]decane-2,4-dione .

BuchererBergsMechanism Start 4-Piperidone + KCN + (NH4)2CO3 Imine Imine Intermediate (Condensation) Start->Imine NH3 Aminonitrile α-Aminonitrile (Cyanide Addition) Imine->Aminonitrile HCN Carbamic Cyano-carbamic Acid (CO2 Addition) Aminonitrile->Carbamic CO2 Oxazolidinone 5-Imino-oxazolidin-2-one (Cyclization) Carbamic->Oxazolidinone -H2O Hydantoin 1,3,8-Triazaspiro[4.5]decane-2,4-dione (Rearrangement) Oxazolidinone->Hydantoin Isocyanate Int. Purification Aqueous Wash & Filtration (Ammonia Removal) Hydantoin->Purification Precipitation Validation QC: NMR, IR, MS (Self-Validating Check) Purification->Validation Pure Product

Figure 1: Bucherer-Bergs synthesis workflow for 1,3,8-triazaspiro[4.5]decane-2,4-dione.

Experimental Protocol: Step-by-Step Methodology

Materials Required
  • Starting Material: 4-Piperidone monohydrate hydrochloride (1.0 eq)

  • Cyanide Source: Potassium cyanide (KCN) (2.1 eq)

  • Ammonia/CO₂ Source: Ammonium carbonate ((NH₄)₂CO₃) (2.2 eq)

  • Solvent System: Methanol / Deionized Water (1:1 v/v)

Causality of Reagent Choices
  • Why the Hydrochloride Salt? 4-Piperidone free base is highly unstable and prone to rapid polymerization and self-condensation. Utilizing the monohydrate hydrochloride salt ensures reagent integrity over time. The inherent basicity of ammonium carbonate neutralizes the hydrochloride salt in situ, allowing the reaction to proceed.

  • Why a 1:1 Methanol/Water Solvent? This specific ratio is a thermodynamic driver. Water solubilizes the inorganic salts (KCN, (NH₄)₂CO₃), while methanol enhances the solubility of the organic intermediates prior to cyclization. Crucially, the final spirohydantoin is highly insoluble in this cold mixture, driving the reaction to completion via Le Chatelier's principle as the product precipitates out of solution .

Procedure
  • Reaction Setup: In a suitably sized round-bottom flask equipped with a magnetic stir bar, dissolve 4-piperidone monohydrate hydrochloride in the 1:1 methanol/water solvent system.

  • Reagent Addition: Slowly add ammonium carbonate, followed by potassium cyanide. (Safety Note: KCN is highly toxic; perform all operations in a well-ventilated fume hood and maintain a basic pH to prevent lethal HCN gas evolution).

  • Heating: Heat the mixture to 60–70 °C and stir continuously for 24 hours. For accelerated throughput, utilize microwave irradiation at 100–120 °C for 8 minutes .

  • Precipitation: Allow the reaction mixture to cool to room temperature. The product will spontaneously precipitate as a pale yellow to white solid.

  • Filtration and Washing: Filter the precipitate under vacuum. Wash the filter cake extensively with cold deionized water.

    • Causality: Extensive aqueous washing is mandatory to remove residual ammonia and unreacted inorganic salts. Trace ammonia will severely poison catalysts or interfere with downstream N-protection/functionalization steps .

  • Drying: Dry the solid under reduced pressure (0.5 mm Hg) at 60 °C for 24 hours to afford the pure product.

Quantitative Analysis: Thermal vs. Microwave-Assisted Synthesis

Reaction kinetics and overall yields can be drastically improved by transitioning from conventional thermal heating to microwave irradiation. The empirical data below highlights the efficiency gains of the microwave-assisted methodology .

Reaction ModalityTemperature (°C)Reaction TimeTypical Yield (%)Primary Advantage
Thermal (Classic) 60 – 7024 hours46 – 76Standard equipment, easily scalable for bulk synthesis.
Microwave (MW) 100 – 1208 minutes85 – 97Rapid kinetics, higher purity profile, reduced thermal degradation.

Self-Validating System: Quality Control Checkpoints

A robust protocol must be self-validating. To ensure the isolated product is structurally accurate and free of starting materials, it must be subjected to orthogonal analytical techniques. If the following checkpoints are met, the product is validated for downstream use without the need for complex chromatographic purification.

SelfValidationQC Crude Crude Spirohydantoin Wash Aqueous Wash (Remove NH3/Salts) Crude->Wash IR IR Spectroscopy Check 1776, 1735 cm⁻¹ Wash->IR NMR ¹H/¹³C NMR Check δ 10.6 (NH), 180.2 (C=O) Wash->NMR MS Mass Spectrometry Check m/z 170[M+H]⁺ Wash->MS Pure Validated Product IR->Pure NMR->Pure MS->Pure

Figure 2: Self-validating quality control workflow for 1,3,8-triazaspiro[4.5]decane-2,4-dione.

Analytical Checkpoints
  • Infrared (IR) Spectroscopy: Confirm the presence of characteristic hydantoin carbonyl stretching frequencies at 1776 cm⁻¹ and 1735 cm⁻¹ , alongside a broad N-H stretch at 3193 cm⁻¹ .

  • Mass Spectrometry (ESI-MS): Confirm the molecular weight with a dominant [M+H]⁺ peak at m/z 170 .

  • ¹H NMR (200 MHz, DMSO-d₆): Verify the presence of two distinct downfield singlet peaks at δ 10.6 (s, 1H) and 8.38 (s, 1H) corresponding to the two hydantoin N-H protons. The piperidine ring protons should appear at δ 3.09 (m, 4H), 2.14 (d, 2H), and 1.95 (d, 2H).

  • ¹³C NMR (50 MHz, DMSO-d₆): Confirm the spiro-carbon architecture with the characteristic quaternary spiro carbon at δ 61.1 , and the two hydantoin carbonyl carbons at δ 180.2 and 160.0 .

References

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." Molecules, 26(13), 4024.[Link]

  • Rivero, I. A., Reynoso-Soto, E. A., & Ochoa-Teran, A. (2011). "Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidinespirohydantoins as precursors of restricted α-amino acids." Arkivoc, 2011(2), 260-271.[Link]

  • Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., McLaughlin, M. L., Danheiser, R. L., & Hayes, M. E. (2005). "1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester." Organic Syntheses, 81, 213.[Link]

Method

Application Note: In Vivo Analgesic Efficacy Testing of Spirohydantoin Derivatives

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Preclinical evaluation, mechanistic causality, and self-validating in vivo protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Preclinical evaluation, mechanistic causality, and self-validating in vivo protocols.

Introduction & Mechanistic Rationale

Spirohydantoin derivatives are rapidly gaining traction as multi-target directed ligands (MTDLs) for the treatment of refractory neuropathic pain[1]. Unlike classical opioids, which are plagued by tolerance and addiction liabilities, spirohydantoins exert their analgesic effects by modulating peripheral and central sensitization pathways.

Recent structure-activity relationship (SAR) studies reveal that specific spirohydantoin scaffolds act as dual 5-HT7 receptor antagonists and voltage-gated sodium (Nav) channel inhibitors[2]. Furthermore, novel spirohydantoins have been identified as first-in-class dual hybrid human carbonic anhydrase (hCA) inhibitors and Transient Receptor Potential Vanilloid 1 (TRPV1) modulators[1].

Because neuropathic pain is driven by ectopic neuronal discharge and central sensitization, in vivo efficacy testing must utilize models that accurately replicate nerve injury or chemotherapy-induced neurotoxicity, rather than acute nociceptive models (e.g., tail-flick assays).

Spirohydantoin_Mechanism cluster_targets Primary Molecular Targets cluster_effects Neurophysiological Effects SD Spirohydantoin Derivatives HT7 5-HT7 Receptor (Antagonism) SD->HT7 Nav Nav Channels (Inhibition) SD->Nav TRPV1 TRPV1 / hCA (Modulation) SD->TRPV1 Sensitization ↓ Central & Peripheral Sensitization HT7->Sensitization Ectopic ↓ Ectopic Neuronal Discharge Nav->Ectopic TRPV1->Sensitization Analgesia Analgesic Efficacy (Neuropathic Pain Relief) Ectopic->Analgesia Sensitization->Analgesia

Fig 1. Multi-target pathways of spirohydantoin derivatives in neuropathic pain relief.

Experimental Design & Causality

To establish a trustworthy, self-validating experimental system, the overarching protocol architecture must include strict controls and physiologically relevant models:

  • Model Selection: The Oxaliplatin-Induced Peripheral Neuropathy (OIPN) model is selected because it reliably induces severe mechanical and cold allodynia without confounding motor deficits. This directly engages the TRPV1/hCA and Nav pathways targeted by spirohydantoins[1].

  • Blinding & Randomization: To eliminate observer bias—a critical failure point in behavioral pharmacology—researchers conducting behavioral assays must be strictly blinded to the treatment groups.

  • Positive Control Validation: Pregabalin (a gabapentinoid) is used as it is an FDA-approved standard of care for neuropathic pain, providing a benchmark to validate the assay's sensitivity[3].

Detailed Experimental Protocols

Protocol A: Induction of Oxaliplatin-Induced Peripheral Neuropathy (OIPN)

Causality: Administering oxaliplatin in repeated, low doses mimics clinical chemotherapy regimens. This causes cumulative, platinum-induced damage to dorsal root ganglia (DRG) neurons, inducing sustained allodynia without the high mortality seen in single high-dose models.

  • Subject Preparation: Utilize adult male CD-1 mice (25–30 g). House in a temperature-controlled environment (22±1°C) with a 12h light/dark cycle. Acclimate for 3 days prior to baseline testing.

  • Baseline Testing: Perform baseline von Frey and Cold Plate tests (Protocols B & C) to ensure normal sensory thresholds. Exclude statistical outliers.

  • Induction: Administer Oxaliplatin (2.4 mg/kg) via intraperitoneal (i.p.) injection for 5 consecutive days (Days 1–5), achieving a cumulative dose of 12 mg/kg[1].

  • Validation: On Day 7, re-test animals. Only mice exhibiting a >50% drop in their mechanical withdrawal threshold are randomized into treatment groups.

Protocol B: Mechanical Allodynia Assessment (von Frey Assay)

Causality: Nav channel inhibition by spirohydantoins dampens ectopic firing in Aβ and C-fibers[2]. The von Frey assay quantifies this by measuring the threshold of mechanically evoked withdrawal reflexes.

  • Habituation: Place mice in individual clear acrylic cylinders on an elevated wire mesh grid. Allow 30 minutes for exploratory behavior to cease.

  • Application: Apply calibrated von Frey filaments (ranging from 0.008 g to 2.0 g) to the mid-plantar surface of the right hind paw. Press until the filament buckles, holding for 3 seconds.

  • Up-Down Method: Start with the 0.4 g filament. If the mouse withdraws, flinches, or licks the paw (positive response), apply the next lighter filament. If there is no response, apply the next heavier filament.

  • Calculation: Record the sequence of responses to calculate the 50% Paw Withdrawal Threshold (PWT) using the Dixon formula.

Protocol C: Thermal Allodynia Assessment (Cold Plate Test)

Causality: Oxaliplatin induces profound cold hypersensitivity mediated by TRP channels. Evaluating spirohydantoins with TRPV1 modulating activity requires precise thermal threshold testing[1].

  • Apparatus Setup: Set the cold plate analgesiometer to a constant temperature of 4°C ± 0.5°C.

  • Testing: Place the mouse on the cold plate within a Plexiglas enclosure.

  • Observation: Use a stopwatch to record the latency (in seconds) to the first nociceptive behavior (lifting, shaking, or licking of a hind paw).

  • Safety Cut-off: Strictly enforce a 30-second cut-off to prevent tissue damage. Remove the animal immediately after the first response or upon reaching the cut-off.

Protocol D: Dosing and Pharmacokinetic Considerations
  • Formulation: Dissolve the spirohydantoin derivative in a vehicle of 5% DMSO, 5% Tween-80, and 90% sterile saline to ensure solubility and bioavailability.

  • Administration: Administer the test compound (e.g., 10, 20, and 30 mg/kg), Vehicle, or Pregabalin (30 mg/kg) via oral gavage (p.o.) or i.p. injection.

  • Time-Course: Conduct behavioral assays at 1, 3, 5, and 24 hours post-dose to map the pharmacodynamic profile and duration of action.

Data Presentation & Expected Outcomes

Quantitative data must be summarized to compare the dose-dependent efficacy of the spirohydantoin derivative against the vehicle and positive control. The table below illustrates a typical robust dataset validating a successful spirohydantoin candidate.

Table 1: Representative Quantitative Outcomes for Spirohydantoin Efficacy in OIPN Model (Day 14, 1-Hour Post-Dose)

Treatment GroupDose (mg/kg)Route50% PWT (g) ± SEMCold Plate Latency (s) ± SEM
Naïve (No OIPN) --1.20 ± 0.1525.4 ± 1.2
Vehicle (OIPN) -p.o.0.25 ± 0.058.2 ± 0.8
Pregabalin (Control) 30p.o.0.95 ± 0.1018.5 ± 1.5
Spirohydantoin 10p.o.0.55 ± 0.0812.3 ± 1.1
Spirohydantoin 30p.o.1.05 ± 0.1221.0 ± 1.4

Note: Statistical significance should be calculated using a Two-Way ANOVA followed by Bonferroni's post-hoc test to validate the dose-response relationship against the vehicle.

References

  • First-in-Class Dual Hybrid Carbonic Anhydrase Inhibitors and Transient Receptor Potential Vanilloid 1 Agonists Revert Oxaliplatin-Induced Neuropathy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Novel Dual 5-HT7 Antagonists and Sodium Channel Inhibitors as Potential Therapeutic Agents with Antidepressant and Anxiolytic Activities Source: MDPI / PubMed Central (PMC) URL:[Link][2]

  • Neuropathic pain: mechanisms and therapeutic strategies Source: Algologia URL:[Link][3]

Sources

Application

Application Note: Solubility Enhancement Strategies for Triazaspiro Compounds in Aqueous Media

Executive Summary Spirocyclic scaffolds, particularly triazaspiro compounds, are increasingly utilized in drug discovery to improve the three-dimensionality and pharmacokinetic profiles of drug candidates. However, funct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirocyclic scaffolds, particularly triazaspiro compounds, are increasingly utilized in drug discovery to improve the three-dimensionality and pharmacokinetic profiles of drug candidates. However, functionalizing these scaffolds for target affinity frequently leads to poor aqueous solubility, severely limiting oral bioavailability. This application note provides a comprehensive guide to overcoming these solubility barriers through intrinsic medicinal chemistry optimization and extrinsic formulation strategies, complete with self-validating experimental protocols.

Introduction: The Triazaspiro Scaffold in Medicinal Chemistry

Triazaspiro compounds (e.g., 1,4,8-triazaspiro[4.5]decane and 1,4,9-triazaspiro[5.5]undecane) have emerged as privileged bioisosteres for planar heteroaromatics like piperazines and morpholines. By increasing the fraction of sp3-hybridized carbons (


), these scaffolds impart enhanced three-dimensionality, which generally correlates with higher basicity, decreased lipophilicity, and better metabolic stability1[1].

Despite these inherent advantages, the addition of bulky or halogenated lipophilic groups—often necessary for target binding—can dramatically increase the crystal lattice energy and lipophilicity of the molecule. This creates a "solubility paradox" where the optimized lead compound precipitates in aqueous media (e.g., gastrointestinal fluids or PBS), necessitating aggressive solubility enhancement strategies 2[2].

Intrinsic Enhancement: Medicinal Chemistry Approaches

Before advancing to complex formulations, structural optimization should be exhausted. The causality here is straightforward: reducing the thermodynamic barrier to solvation (crystal lattice energy) or increasing water-dipole interactions directly enhances aqueous solubility.

  • Steric Disruption & Lipophilicity Reduction: Replacing bulky, highly lipophilic appendages with smaller, polar groups can drastically improve solubility while maintaining target engagement. For example, during the optimization of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives as METTL3 inhibitors, replacing a benzylamine moiety with a methylamine group increased aqueous solubility from 45 μM to 108 μM, simultaneously improving metabolic stability 2[2].

  • Heteroatom Incorporation: Converting an ether linkage to a lactam introduces a strong hydrogen-bond acceptor/donor pair, which not only improves target binding via specific amino acid interactions but also enhances aqueous solvation[2].

Extrinsic Enhancement: Formulation Strategies

When structural modifications compromise pharmacodynamics, formulation strategies must be employed. The selection of the strategy depends on the physicochemical properties of the triazaspiro API.

FormulationWorkflow API Triazaspiro API (Poor Aqueous Solubility) Assess Physicochemical Profiling (pKa, LogP, Tm) API->Assess MedChem MedChem Optimization (e.g., N-methylation) Assess->MedChem Hit-to-Lead Phase Formulation Formulation Strategy Assess->Formulation Lead Optimization CD Cyclodextrin Complexation (Specific Cavity Fit) Formulation->CD ASD Amorphous Solid Dispersion (High Lattice Energy) Formulation->ASD

Caption: Workflow for selecting solubility enhancement strategies for triazaspiro compounds.

Cyclodextrin Inclusion Complexes

Cyclodextrins (CDs), such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides with a lipophilic inner cavity and a hydrophilic exterior. They are highly effective for triazaspiro compounds that possess a distinct lipophilic tail3[3]. The lipophilic tail is sequestered within the CD cavity, shielding it from the aqueous environment and enhancing apparent solubility without altering the API's chemical structure[3].

Amorphous Solid Dispersions (ASDs)

For highly crystalline triazaspiro compounds with high melting points (


), ASDs are the gold standard. By molecularly dispersing the API within a hydrophilic polymer matrix (e.g., HPMC, PVP, or Soluplus®), the crystalline lattice is disrupted 4[4]. Upon contact with aqueous media, the ASD rapidly dissolves, creating a highly supersaturated solution (the "spring"), while the polymer inhibits precipitation (the "parachute")5[5].

ASDMechanism Crystal Crystalline API (Low Solvation) Process Spray Drying / Hot-Melt Extrusion Crystal->Process Polymer Hydrophilic Polymer (e.g., HPMC) Polymer->Process ASD Amorphous Solid Dispersion Process->ASD Aqueous Aqueous Media (GI Tract) ASD->Aqueous 'Spring' Effect Bio Supersaturation & Absorption Aqueous->Bio 'Parachute' Effect

Caption: Mechanistic pathway of Amorphous Solid Dispersions (ASDs) driving aqueous supersaturation.

Quantitative Data Summary

The following table summarizes the comparative efficacy of various solubility enhancement strategies applied to triazaspiro scaffolds.

Compound / DerivativeEnhancement StrategyAqueous Solubility (μM)Mechanism of Enhancement
1,4,9-Triazaspiro[5.5]undecan-2-one (Benzylamine) None (Baseline)45 μMN/A (Highly crystalline, lipophilic)
1,4,9-Triazaspiro[5.5]undecan-2-one (Methylamine) Medicinal Chemistry108 μMReduced lipophilicity, steric disruption
Triazaspiro-API + HP-β-CD Complexation> 5,000 μMHydrophobic cavity shielding
Triazaspiro-API + HPMC-AS Amorphous Solid Dispersion> 10,000 μMLattice energy disruption, supersaturation

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control steps ensure that experimental artifacts are caught immediately.

Protocol A: Phase-Solubility Profiling (Higuchi-Connors Method)

Purpose: To determine the stoichiometry and stability constant (


) of the Triazaspiro/Cyclodextrin complex, which dictates the required excipient payload.
  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0 to 50 mM) in PBS (pH 7.4).

  • Saturation: Add an excess amount of the crystalline triazaspiro API to each vial.

  • Equilibration: Seal the vials and agitate in a shaking water bath at 25°C ± 0.5°C for 72 hours to ensure thermodynamic equilibrium.

  • Separation: Filter the suspensions through a 0.45 μm PVDF syringe filter (discard the first 1 mL to account for membrane adsorption).

  • Quantification: Analyze the filtrate via HPLC-UV to determine the dissolved API concentration.

  • Self-Validation Step (Crucial): Plot the API concentration (M) against the CD concentration (M).

    • Validation: The plot must yield an

      
      -type linear phase-solubility diagram (
      
      
      
      ). If the curve deviates from linearity (e.g.,
      
      
      or
      
      
      type), it indicates higher-order complexation or API precipitation, invalidating the 1:1 binding assumption and requiring a reassessment of the CD derivative used.
  • Calculation: Calculate the stability constant:

    
    , where 
    
    
    
    is the intrinsic solubility of the API.
Protocol B: Preparation and Validation of ASDs via Spray Drying

Purpose: To formulate a physically stable amorphous solid dispersion that maximizes aqueous supersaturation.

  • Solvent Selection: Dissolve the triazaspiro API and the selected polymer (e.g., HPMC-AS) in a common volatile solvent system (e.g., Dichloromethane/Methanol 1:1 v/v) at a 1:3 API-to-Polymer weight ratio. Ensure total solid concentration does not exceed 5% w/v to prevent premature precipitation.

  • Atomization: Feed the solution into a laboratory spray dryer (e.g., Büchi B-290) using a two-fluid nozzle.

    • Parameters: Inlet temperature: 80°C; Aspirator: 100%; Pump speed: 15%; Atomization gas flow: 40 mm.

  • Collection: Collect the resulting powder from the cyclone and dry under vacuum at 40°C for 24 hours to remove residual solvents.

  • Self-Validation Step (Crucial): Analyze the powder using Modulated Differential Scanning Calorimetry (mDSC).

    • Validation: The thermogram must show a single Glass Transition Temperature (

      
      )  between the 
      
      
      
      of the pure API and the pure polymer, with a complete absence of melting endotherms. A single
      
      
      validates that the API and polymer are molecularly miscible. Two distinct
      
      
      s indicate phase separation, meaning the ASD will likely fail upon storage or dissolution.

References

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review.Jetir.org.
  • Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review.Drug-dev.com.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?Taylor & Francis.
  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors.

Sources

Method

Application Notes &amp; Protocols: Formulating 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione for Preclinical Administration

Introduction: Understanding the Molecule 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic hydantoin derivative identified as a novel chemotype of Delta Opioid Receptor (DOR) agonists.[1][2] Unlike previou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Molecule

3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic hydantoin derivative identified as a novel chemotype of Delta Opioid Receptor (DOR) agonists.[1][2] Unlike previous DOR agonists that were strong β-arrestin recruiters and associated with adverse effects, this class of compounds shows low efficacy for β-arrestin 2 recruitment, suggesting a potentially improved safety profile.[1][2] Its therapeutic potential is being explored for various conditions, including pain and inflammation, and it has demonstrated myelostimulating activity.[1]

The successful preclinical evaluation of this compound hinges on the development of appropriate and well-characterized formulations that ensure consistent and reproducible exposure in animal models. This document provides a comprehensive guide for researchers to develop aqueous and co-solvent-based formulations suitable for oral (PO) and intravenous (IV) administration in preclinical species.

1.1 Physicochemical Properties & Formulation Challenges

A thorough understanding of the compound's physicochemical properties is the cornerstone of a rational formulation design.[3][4] While experimental data for this specific molecule is limited, we can infer likely characteristics from its structure and related hydantoin analogs.

  • Structure and Functionality: The molecule contains a hydantoin ring, a common motif in medicinal chemistry.[5] The spirocyclic nature and the presence of both hydrogen bond donors and acceptors influence its solubility and permeability.[6][7]

  • Solubility: Hydantoin-containing compounds often exhibit limited aqueous solubility.[7][8] The predicted LogP (a measure of lipophilicity) and the presence of a relatively rigid, fused ring system suggest that 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is likely a poorly water-soluble compound.[4][6][9] This is a primary challenge, as up to 90% of new chemical entities suffer from poor water solubility, which can impede development.[3][9]

  • Stability: The hydantoin ring can be susceptible to hydrolysis under strongly acidic or alkaline conditions.[7] Therefore, pH is a critical parameter to control during formulation development and storage.

PropertyPredicted/Inferred ValueImplication for Formulation
Molecular Formula C₈H₁₃N₃O₂-
Molecular Weight 183.21 g/mol [1]Standard for a small molecule drug candidate.
Predicted LogP -1.1 (for parent scaffold)[10]The N-methylation will increase lipophilicity slightly, but the parent scaffold suggests some degree of hydrophilicity. Experimental determination is crucial.
Aqueous Solubility Predicted to be low to moderate.[5][6]May require solubilization strategies like co-solvents, pH adjustment, or complexing agents for liquid formulations.[4][11][12]
pKa Not available.The piperidine nitrogen is basic. The hydantoin nitrogens are weakly acidic. The basicity will allow for salt formation to potentially increase solubility.
Chemical Class Spiro-hydantoinPotential for pH-dependent instability (hydrolysis).[7]

Pre-formulation Assessment: The Foundational Workflow

Before preparing dose formulations, a series of pre-formulation studies must be conducted to establish a baseline understanding of the compound's behavior. This phase-appropriate approach minimizes wasted resources and informs the selection of the optimal formulation strategy.[3]

Preformulation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Validation A Compound Sourcing (Purity >95%) B pH-Solubility Profile (pH 2-10) A->B Initial solubility C Co-solvent Solubility Screening B->C If aq. solubility is low D pH-Stability Profile (Accelerated) B->D Assess degradation F Select Vehicle System (Solution vs. Suspension) C->F D->F E Route of Administration (e.g., PO, IV) E->F Determines vehicle choice G Prototype Formulation (Small Scale) F->G Based on solubility data I Formulation Analysis (Concentration, Purity) G->I Test prototype H Analytical Method Development (HPLC) H->I Quantify API J Short-Term Stability (Bench-top) I->J Confirm stability

Caption: Pre-formulation workflow for 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione.

Formulation Protocols

The following protocols are designed as starting points. Researchers must validate all formulations for concentration, homogeneity, and stability prior to in vivo administration.

3.1 Protocol 1: Aqueous Formulation for Oral Administration (PO)

This protocol is suitable if the required dose concentration is achievable within the compound's aqueous solubility at an acceptable pH.

  • Objective: To prepare a simple aqueous solution or pH-adjusted solution.

  • Rationale: Minimizes the use of excipients that could have their own pharmacological effects or impact absorption.[13] The basic nitrogen on the piperidine ring allows for salt formation at acidic pH, which typically enhances aqueous solubility.

  • Materials:

    • 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (API)

    • Sterile Water for Injection (WFI)

    • 0.1 N Hydrochloric Acid (HCl)

    • 0.1 N Sodium Hydroxide (NaOH)

    • Calibrated pH meter

    • Sterile glass vials

    • Magnetic stirrer and stir bars

  • Procedure:

    • Calculate Required Mass: Determine the mass of API needed for the target concentration and final volume.

    • Initial Slurry: Add approximately 80% of the final volume of WFI to a sterile vial. While stirring, add the weighed API to create a slurry.

    • pH Adjustment: Slowly add 0.1 N HCl dropwise to the slurry. Monitor the pH continuously. The goal is to reach a pH where the compound fully dissolves (e.g., target pH 4-5).

    • Visual Confirmation: Continue stirring until all solid material is visually dissolved.

    • Final Volume Adjustment: Once dissolved, adjust the pH if necessary with HCl or NaOH. Add WFI to reach the final target volume (q.s.).

    • Final pH Check: Record the final pH of the formulation.

    • Sample for Analysis: Submit a sample for HPLC analysis to confirm concentration and purity.

3.2 Protocol 2: Co-solvent Formulation for Intravenous (IV) or Oral (PO) Administration

This is a common and effective strategy for poorly soluble compounds.[4] The selected co-solvents are widely used in preclinical studies.[14]

  • Objective: To prepare a solution using a blend of solvents to achieve higher drug concentrations.

  • Rationale: Co-solvents like PEG 400 and Propylene Glycol increase solubility by reducing the polarity of the aqueous vehicle.[4] For IV administration, the primary concern is preventing drug precipitation upon dilution in the bloodstream.[4] A vehicle composed of DMA/PG/PEG-400 has been shown to be effective for IV screening of poorly soluble compounds.[15][16]

  • Materials:

    • 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (API)

    • Polyethylene Glycol 400 (PEG 400)

    • Propylene Glycol (PG)

    • Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)

    • Sterile glass vials, magnetic stirrer, sonicator

  • Procedure (Example Vehicle: 20% PEG 400, 20% PG in Saline):

    • Calculate Component Volumes: For a 10 mL final volume, this would be 2 mL PEG 400, 2 mL PG, and 6 mL Saline.

    • Dissolve API in Co-solvents: In a sterile vial, combine the required mass of API with the calculated volumes of PEG 400 and PG.

    • Solubilization: Vortex and/or sonicate the mixture until the API is completely dissolved. Gentle warming (30-40°C) may be applied if necessary, but stability must be confirmed.

    • Add Aqueous Component: Slowly add the saline (or D5W) to the co-solvent mixture while stirring continuously.

    • Observe for Precipitation: The solution should remain clear. If precipitation occurs, the formulation is not suitable and the ratio of co-solvents may need to be increased.

    • Sample for Analysis: Submit a sample for HPLC analysis to confirm concentration and purity.

3.3 Vehicle Selection and Administration Volume Considerations

The choice of vehicle and the volume administered are critical for data validity and animal welfare.[17]

RouteRecommended Vehicle SystemMax Volume (Rat)[17]Max Volume (Mouse)[17]Key Considerations
Oral (PO) Aqueous solution (pH-adjusted), Co-solvent solution, Suspension10-20 mL/kg10-20 mL/kgGastric distension can affect absorption.[17] Lower volumes are preferred.
Intravenous (IV) Isotonic aqueous solution, Co-solvent solution5 mL/kg (bolus)5 mL/kg (bolus)Must be sterile. Risk of precipitation. Slow infusion (≤1 mL/min) is recommended.[13][17]

Analytical Validation: Ensuring Formulation Quality

Validation of the analytical procedure is required to demonstrate that it is suitable for its intended purpose.[18][19] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose in the pharmaceutical industry.[20][21][22]

4.1 Protocol: HPLC Method for Quantification

  • Objective: To develop a robust HPLC method to accurately quantify the concentration of 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione in the prepared formulations.

  • Rationale: An accurate and precise analytical method is essential to confirm dose accuracy and assess formulation stability, adhering to guidelines such as ICH Q2(R1).[18][19]

HPLC_Method_Dev A Select Column (e.g., C18 Reverse Phase) C Optimize Mobile Phase (e.g., Acetonitrile:Water gradient) A->C B Determine Wavelength (λmax) (UV Detector) B->C D Set Flow Rate & Temperature (e.g., 1.0 mL/min, 30°C) C->D E Prepare Calibration Standards D->E F Inject Samples & Standards E->F G Method Validation (ICH Q2) (Linearity, Accuracy, Precision) F->G

Caption: Workflow for HPLC analytical method development.

  • Suggested Starting HPLC Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detector: UV, monitor at λmax (to be determined by UV scan, likely ~210-230 nm)

    • Injection Volume: 10 µL

  • Validation Parameters (as per ICH Q2(R1)) [18][19][23]

    • Specificity: Ensure no interference from excipients in the vehicle.

    • Linearity: Analyze a series of standards to demonstrate a linear relationship between concentration and peak area.

    • Accuracy: Determine the closeness of test results to the true value (e.g., by spiking the vehicle with known amounts of API).

    • Precision: Assess the repeatability of the method on the same sample.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).[18]

Conclusion

The successful preclinical administration of 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione requires a systematic and data-driven formulation approach. Beginning with a thorough pre-formulation assessment to understand the compound's solubility and stability is paramount. The protocols provided herein offer robust starting points for developing simple aqueous solutions and more complex co-solvent systems suitable for oral and intravenous routes. Each formulation must be rigorously validated using a qualified analytical method, such as HPLC, to ensure the integrity of the preclinical study and the reliability of the resulting pharmacokinetic and pharmacodynamic data.

References

  • Berritt, S., & Visser, M. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available at: [Link]

  • Prisys Biotech. (2025). The Importance Of Administration Volume in Preclinical Studies. Available at: [Link]

  • Miyano, T., et al. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Scientific Reports. Available at: [Link]

  • Evotec. Early Formulation. Evotec. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. Available at: [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]

  • Pharmaguideline. Steps for HPLC Method Development. Available at: [Link]

  • Diehl, K.H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology. Available at: [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Available at: [Link]

  • SCIDAR. Physicochemical and pharmacological properties of fused bicyclic hydantoins. Available at: [Link]

  • Lab Manager. (2025). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Available at: [Link]

  • ResearchGate. (2025). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. Available at: [Link]

  • Drug Delivery Leader. Formulations For Poorly Soluble And Low Bioavailability Drugs. Available at: [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Available at: [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • Vadalkar, A., et al. (2013). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Available at: [Link]

  • Managuli, R. S., et al. (2018). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Future Medicinal Chemistry. Available at: [Link]

  • DuPont. (2020). Formulating Immediate-Release Tablets for Poorly Soluble Drugs. Available at: [Link]

  • Altasciences. Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Available at: [Link]

  • Morton, D., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. ILAR Journal. Available at: [Link]

  • Bartole, A., et al. (2021). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules. Available at: [Link]

  • Cremlyn, R. J. W., & Chisholm, M. (1965). Some Xteroid Hydantoins. Journal of the Chemical Society. Available at: [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 120989, 1,3,8-Triazaspiro[4.5]decane-2,4-dione. Available at: [Link]

  • Capsugel. (2022). Accelerate Preclinical Developments & Improve Oral Bioavailability With Lipid-Based Formulation & Encapsulation Technology Combination. Available at: [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Available at: [Link]

  • Google Patents. EP0021704A1 - Spiro-hydantoin derivatives, process for their preparation and pharmaceutical compositions thereof.
  • Le, T., et al. (2020). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • IRIS. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reducing ALT Upregulation in Triazaspiro Candidates

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Preclinical hepatotoxicity (ALT elevation) in triazaspiro-based drug discovery. Welcome to the Hepatotoxicity Mitigation Hub You...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Context: Preclinical hepatotoxicity (ALT elevation) in triazaspiro-based drug discovery.

Welcome to the Hepatotoxicity Mitigation Hub

You are likely here because your lead triazaspiro candidate—perhaps an Acetyl-CoA Carboxylase (ACC) inhibitor or a GPCR modulator—is showing promising potency but has triggered a "Red Flag" in early in vivo tolerability studies: a sharp elevation in Alanine Aminotransferase (ALT).

In triazaspiro scaffolds, ALT upregulation is rarely a single-variable problem. It is typically a convergence of reactive metabolite formation (bioactivation of the amine-rich core) and hepatobiliary transporter inhibition (specifically BSEP).

This guide bypasses generic advice. We will isolate the structural liability, validate it with specific assays, and engineer the toxicity out of the molecule.

Module 1: The Diagnostic Workflow

Before altering the molecule, you must determine the mechanism of the liver injury. ALT is a leakage enzyme; it tells you cells are dying, but not how.

Root Cause Analysis Tree

Use this logic flow to categorize your compound's toxicity profile.

DiagnosticTree Start Input: High ALT in Rodent/Dog Step1 Step 1: Check BSEP Inhibition (IC50 < 25 µM?) Start->Step1 Step2 Step 2: Check Reactive Metabolites (GSH Adducts?) Step1->Step2 No (Clean) Result_Cholestatic Diagnosis: Cholestatic DILI (Bile Acid Accumulation) Step1->Result_Cholestatic Yes (Inhibitor) Result_Bioactivation Diagnosis: Bioactivation (Covalent Binding) Step2->Result_Bioactivation Yes (+ Adducts) Result_Polypharm Diagnosis: Polypharmacology (Off-target Binding) Step2->Result_Polypharm No (Clean)

Figure 1: Diagnostic decision tree for isolating the cause of ALT elevation in preclinical candidates.

Module 2: Structural Modification Strategies (MedChem)

If your diagnostic points to Bioactivation or BSEP Inhibition , use the following structural activity relationship (SAR) strategies. Triazaspiro rings are chemically distinct due to their high


 character, but they possess specific metabolic vulnerabilities.
Scenario A: The Problem is Bioactivation (Reactive Metabolites)

The secondary or tertiary amines within the triazaspiro system can undergo oxidative metabolism (via CYP450s) to form reactive iminium ions or nitrenium ions. These electrophiles covalently bind to hepatic proteins, triggering an immune response and ALT spikes.

  • Strategy 1: Block Metabolic Soft Spots.

    • Action: Introduce fluorine atoms or methyl groups at the

      
      -carbon positions relative to the nitrogen atoms.
      
    • Rationale: This blocks CYP-mediated

      
      -hydroxylation, preventing the cascade into reactive iminium species [1].
      
  • Strategy 2: Reduce Electron Density.

    • Action: Add an electron-withdrawing group (EWG) like a sulfone or CF3 adjacent to the spiro-amine.

    • Rationale: Lowers the pKa of the amine, making it less susceptible to single-electron oxidation.

Scenario B: The Problem is BSEP Inhibition (Cholestasis)

Inhibition of the Bile Salt Export Pump (BSEP) causes toxic bile acids to accumulate in hepatocytes. This is highly correlated with lipophilicity (LogP) and molecular weight.

  • Strategy 1: Lower LogD (The "Golden Rule").

    • Action: Replace a carbon in the spiro-ring with an oxygen (creating an oxa-azaspiro variant) or introduce a polar side chain.

    • Rationale: BSEP inhibition is driven by hydrophobic interactions. Targeting a LogD < 3.0 significantly reduces BSEP liability [2].

  • Strategy 2: Zwitterionic Design.

    • Action: If the target allows, introduce a carboxylic acid moiety.

    • Rationale: Negatively charged species are rarely BSEP inhibitors as they are often substrates for MRP2 instead, providing an alternative clearance route.

Summary of Structural Fixes

LiabilityStructural FeatureRecommended ModificationExpected Outcome
Metabolic Unsubstituted

-methylene
Gem-difluorination or MethylationBlock

-hydroxylation; prevent adducts.
Metabolic Electron-rich Aniline/AmineReplace with Pyridine or PyrimidineReduce oxidation potential.
Transporter High LogP (>3.5)Intro. Morpholine or SulfoneReduce BSEP IC50; improve solubility.
Transporter Rigid Hydrophobic CoreDisrupt planarity (if aromatic)Reduce non-specific hydrophobic binding.
Module 3: Validation Protocols

Do not rely on "standard" CRO panels. Use these specific parameters to validate your triazaspiro candidates.

Protocol 1: Reactive Metabolite Trapping (GSH Assay)

Purpose: To detect short-lived electrophilic species formed during metabolism.

Materials:

  • Human Liver Microsomes (HLM) (1 mg/mL protein)

  • Glutathione (GSH) (5 mM) (Trapping agent)

  • NADPH regenerating system

  • LC-MS/MS (High-Resolution, e.g., Q-TOF or Orbitrap)

Workflow:

  • Incubation: Mix Test Compound (10 µM) + HLM + GSH in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH. Incubate for 60 mins at 37°C.

  • Termination: Quench with ice-cold Acetonitrile (ACN). Centrifuge to pellet protein.

  • Analysis: Inject supernatant into LC-MS/MS.

  • Detection Logic:

    • Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH).

    • Scan for Precursor Ion m/z 272 (GSH fragment).[1][2]

    • Compare +NADPH vs. -NADPH samples. Peaks present only in +NADPH are reactive metabolites.

Success Criteria: < 0.1% covalent binding equivalent or no GSH adducts detected.

Protocol 2: BSEP Vesicular Transport Inhibition

Purpose: To quantify the potential for cholestatic liver injury.

Materials:

  • Inverted Membrane Vesicles (overexpressing human BSEP).[3]

  • Substrate: [3H]-Taurocholic Acid (TCA) or fluorescent equivalent.

  • ATP and AMP (Control).

Step-by-Step Guide:

  • Preparation: Thaw vesicles rapidly at 37°C. Dilute in Tris-Sucrose buffer.

  • Dosing: Prepare a 7-point dilution series of the triazaspiro candidate (0.1 µM to 100 µM).

  • Reaction:

    • Well A (Active): Vesicles + Drug + Substrate + ATP (4 mM).

    • Well B (Passive): Vesicles + Drug + Substrate + AMP (4 mM).

  • Incubation: 5 minutes at 37°C (BSEP is fast; do not over-incubate).

  • Filtration: Rapidly filter through glass fiber filters and wash with ice-cold buffer to stop transport.

  • Calculation:

    
    
    
    
    

Success Criteria: IC50 > 50 µM is considered "Safe" for early discovery. IC50 < 10 µM is a "Stop/Go" decision point [3].

Frequently Asked Questions (FAQ)

Q: My compound is potent (nM) but has an IC50 of 15 µM for BSEP. Is this acceptable? A: It depends on your


. Calculate the Safety Margin : 

. If the margin is < 30x, the risk of DILI is high. For triazaspiro compounds, which often require higher doses for efficacy, you need a cleaner BSEP profile. Try lowering LogP.

Q: We see ALT elevations in rats but not dogs. Should we proceed? A: Proceed with extreme caution. Rats are often less sensitive to BSEP inhibition than humans, while dogs can be more sensitive to specific immune-mediated toxicity. This species difference suggests a metabolic divergence. Run a Metabolite Identification (MetID) study comparing Rat vs. Dog vs. Human microsomes. If a specific reactive metabolite is unique to the rat, you might be safe. If it's unique to humans (and not seen in tox species), you are flying blind.

Q: Can I use trapping agents other than Glutathione? A: Yes. If you suspect "hard" electrophiles (like aldehydes), GSH (a "soft" nucleophile) might miss them. Use Methoxylamine or Cyanide trapping for hard electrophiles, though GSH covers 90% of triazaspiro bioactivation issues.

References
  • Kalgutkar, A. S., & Dalvie, D. (2015). "Role of Reactive Metabolites in Drug-Induced Liver Injury." Chemical Research in Toxicology.

  • Kenna, J. G., et al. (2018). "Can Bile Salt Export Pump Inhibition Testing in Drug Discovery and Development Reduce Liver Injury Risk?" Clinical Pharmacology & Therapeutics.

  • Morgan, R. E., et al. (2013). "A decision tree approach for the de-risking of drug-induced liver injury." Toxicological Sciences.

  • Griffith, D. A., et al. (2013). "Discovery of Preclinical Candidates Targeting Acetyl-CoA Carboxylase for the Treatment of Metabolic Diseases." Journal of Medicinal Chemistry. (Example of Spirocyclic ACC inhibitors).

Sources

Optimization

improving yield of Bucherer-Bergs cyclization for spiro compounds

Introduction: The Equilibrium Challenge Welcome to the technical support center for hydantoin synthesis. If you are here, you are likely struggling with the Bucherer-Bergs reaction applied to cyclic ketones—specifically,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Equilibrium Challenge

Welcome to the technical support center for hydantoin synthesis. If you are here, you are likely struggling with the Bucherer-Bergs reaction applied to cyclic ketones—specifically, the formation of spiro-hydantoins .[1][2]

While the Bucherer-Bergs reaction is the "gold standard" for accessing thermodynamically stable spiro-scaffolds (often distinct from the kinetic products of the Strecker synthesis), it is notoriously fickle. The reaction relies on a delicate multicomponent equilibrium involving a ketone, cyanide, ammonia, and carbon dioxide.[3]

The Core Problem: The formation of spiro-hydantoins is reversible. If your system loses ammonia or


 (common in open reflux), or if the ketone is sterically demanding (e.g., rigid bicyclic systems), the equilibrium shifts backward, resulting in low yields or recovered starting material.

This guide moves beyond standard textbook recipes to address the specific physicochemical barriers limiting your yield.

Module 1: The "Gold Standard" Protocol (Thermal)

Before troubleshooting, ensure your baseline protocol is optimized for gas retention and solubility . Open reflux systems are the #1 cause of failure for spiro-cyclization.

Optimized Sealed-Vessel Protocol

Use this for standard cyclic ketones (cyclohexanone, piperidone derivatives).

ParameterSpecificationRationale
Vessel Pressure Tube / Steel Bomb Critical: Prevents loss of

and

, forcing the equilibrium toward the hydantoin.
Solvent EtOH /

O (1:1 v/v)
Balances solubility of lipophilic ketone and ionic carbonate/cyanide.
Ketone 1.0 equivLimiting reagent.
KCN / NaCN 2.0 - 3.0 equivExcess cyanide drives the formation of the cyanohydrin intermediate.

4.0 - 6.0 equivSuper-excess required. Acts as the source for both

and

.
Temp 60°C – 80°CModerate heat avoids polymerization but ensures activation.
Time 24 – 48 HoursSpiro-formation is slow due to steric strain at the quaternary center.
Module 2: Troubleshooting & FAQs
Q1: My ketone is highly lipophilic and "oils out" of the Ethanol/Water mixture. How do I fix this?

Diagnosis: Phase separation prevents the cyanide and carbonate (aqueous phase) from reacting with the ketone (organic phase). Solution: Switch to a High-Solubility System .

  • Cosolvent Switch: Replace Ethanol with DMSO or Diglyme .

    • Recipe: 50% DMSO / 50% Water.

    • Benefit: DMSO dissolves bulky ketones and stabilizes the polar transition states.

  • Phase Transfer Catalysis (PTC): Add 5 mol% Tetrabutylammonium bromide (TBAB) . This helps transport cyanide ions into the organic phase where the ketone resides.

Q2: I am getting the "wrong" isomer. How do I control stereoselectivity?

Diagnosis: You are likely seeing a mixture of Kinetic (Strecker-like) vs. Thermodynamic (Bucherer-Bergs) products. Technical Insight:

  • Strecker Reaction: Kinetic control. The nitrile adds from the less hindered face, placing the amino group in the more hindered position (Axial attack).

  • Bucherer-Bergs: Thermodynamic control.[4] The reaction is reversible. It equilibrates to place the bulky hydantoin ring in the less hindered (equatorial) position.

Corrective Action:

  • To favor the Bucherer-Bergs (Thermodynamic) product: Increase reaction time (up to 72h) and temperature (100°C in a steel bomb). This ensures the system has time to equilibrate to the most stable spiro-conformation.

Q3: The reaction turns black/tarry, and yield is <20%.

Diagnosis: Polymerization of the ketone or cyanide decomposition (azulmic acid formation). Solution:

  • Oxygen Exclusion: Degas your solvents with

    
     or Argon before sealing the tube. Cyanide oxidation promotes tar formation.
    
  • Ultrasound Assistance: Sonication (35–50 kHz) can accelerate the cyclization step faster than the rate of polymerization.

    • Protocol: Sonicate at 60°C for 2–4 hours instead of thermal heating for 24h.

Q4: I have a bulky bicyclic ketone (e.g., Norbornanone derivative). It won't react.

Diagnosis: Extreme steric hindrance at the carbonyl carbon prevents the initial nucleophilic attack. Solution: Microwave Irradiation (MW). Thermal heating is often insufficient to overcome the activation energy of sterically hindered spiro-centers.

  • MW Protocol: 120°C – 140°C, 15–30 mins, Sealed Vessel.

  • Note: Use Ethylene Glycol as solvent if non-pressurized MW is used (high boiling point), but pressurized water/EtOH is preferred.

Module 3: Visualization of the Mechanism

Understanding the reversibility is key to improving yield. The diagram below illustrates the "Danger Zone" where intermediates can revert to starting materials if ammonia pressure is low.

BuchererBergs cluster_equilibrium The 'Danger Zone' (Reversible) Ketone Ketone (Starting Material) Cyanohydrin Cyanohydrin (Intermediate) Ketone->Cyanohydrin + HCN (Fast) Cyanohydrin->Ketone Reversible Aminonitrile Alpha-Aminonitrile (Strecker Product) Cyanohydrin->Aminonitrile + NH3 Imine Imine Imine->Ketone Hydrolysis Aminonitrile->Imine - HCN (Equilibrium) Carbamate Carbamate Intermediate Aminonitrile->Carbamate + CO2 (Rate Limiting Step) Hydantoin Spiro-Hydantoin (Thermodynamic Product) Carbamate->Hydantoin Cyclization (- H2O)

Caption: The Bucherer-Bergs pathway.[1][2][3][4][5][6][7][8][9][10] Note the "Danger Zone"—without excess CO2/NH3 (sealed tube), the Aminonitrile reverts to the Ketone rather than progressing to the Carbamate.

Module 4: Isolation & Workup Decision Tree

Getting the solid out of the solution is often the hardest part.

Workup Start Reaction Complete CheckSolids Precipitate Present? Start->CheckSolids Filter Filter & Wash (Water/Et2O) CheckSolids->Filter Yes Acidify Acidify to pH 2-3 (Conc. HCl) CheckSolids->Acidify No (Soluble Salt) CheckSolids2 Precipitate formed? Acidify->CheckSolids2 CheckSolids2->Filter Yes Extract Extract w/ EtOAc (Salting Out) CheckSolids2->Extract No (Oiled out) Evaporate Evaporate & Recrystallize (EtOH) Extract->Evaporate

Caption: Troubleshooting the isolation of spiro-hydantoins. Acidification is required to convert the hydantoin salt (soluble) to the free base (precipitate).[6]

References
  • Bucherer-Bergs Reaction Mechanism & Scope

    • Concept: Detailed review of the multicomponent n
    • Source: Bucherer, H. T.; Steiner, W. J. Prakt. Chem.1934, 140, 291.
    • Link:

  • Microwave-Assisted Synthesis of Spirohydantoins

    • Concept: Use of microwave irradiation to overcome steric hindrance in cycloalkanespirohydantoins.
    • Source:Arkivoc2011 , (ii), 260-271.[9]

    • Link:

  • Stereochemistry: Bucherer-Bergs vs. Strecker

    • Concept: Explanation of why Bucherer-Bergs yields the equatorial isomer while Strecker yields the axial isomer in 4-tert-butylcyclohexanone deriv
    • Source: Edward, J. T.; Jitrangsri, C. Can.[1] J. Chem.1975 , 53, 3339.[1]

    • Link:

  • Solvent Effects and Optimiz

    • Concept: Discussion on solubility issues and the use of cosolvents/sealed vessels to improve conversion.
    • Source:Beilstein J. Org. Chem.2016, 12, 162–169.
    • Link:

Sources

Troubleshooting

Technical Support Center: Chiral Separation of Spirohydantoin Stereoisomers by HPLC

Welcome to the technical support center for the chiral separation of spirohydantoin stereoisomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral separation of spirohydantoin stereoisomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving these challenging compounds using High-Performance Liquid Chromatography (HPLC). Spirohydantoins, with their unique spirocyclic core, often present significant challenges in achieving baseline separation of their stereoisomers. This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to overcome these hurdles and develop robust, reproducible methods.

Troubleshooting Guide: Resolving Common Issues

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Q1: I am seeing poor or no resolution between my spirohydantoin enantiomers. What are the primary causes and how can I fix it?

A1: Achieving resolution is the core challenge of any chiral separation. If you're observing co-elution or minimal separation, the issue lies in the selectivity (α) of your system. Selectivity in chiral chromatography is governed by the transient diastereomeric complexes formed between your analyte and the Chiral Stationary Phase (CSP).[1] Here’s how to troubleshoot:

  • Inappropriate CSP Selection: The most fundamental issue could be an incorrect choice of CSP. Spirohydantoins may require specific types of interactions (e.g., π-π interactions, hydrogen bonding, steric hindrance) that your current column cannot provide.[2][3] Polysaccharide-based CSPs (derivatives of cellulose and amylose) are the most versatile and a good starting point for screening due to their broad enantioselectivity.[2][3][4]

    • Actionable Step: Screen a set of columns with different chiral selectors. A good starting kit would include columns based on amylose and cellulose with different derivatizations (e.g., tris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate)).[5]

  • Suboptimal Mobile Phase: The mobile phase composition directly influences the interactions between the analyte and the CSP.[2]

    • Normal Phase: The type and concentration of the alcohol modifier (e.g., isopropanol, ethanol) in your non-polar solvent (e.g., n-hexane) are critical. Too much alcohol can weaken the hydrogen bonding interactions necessary for separation.

    • Actionable Step: Systematically vary the alcohol percentage. Start with a low concentration (e.g., 2% IPA) and increase it incrementally. Also, try switching the alcohol (e.g., from isopropanol to ethanol), as this can significantly alter selectivity.[6]

  • Temperature Effects: Temperature influences the thermodynamics of the chiral recognition process.

    • Actionable Step: Conduct a temperature study. Analyze your sample at a range of temperatures (e.g., 15°C, 25°C, and 40°C). Lower temperatures often enhance the stability of the diastereomeric complexes, leading to better resolution, although this is not a universal rule.[6] In some cases, an increase in temperature can improve peak shape and even reverse the elution order.[7][8]

Q2: My peaks are tailing significantly. What's causing this and how can I improve the peak shape?

A2: Peak tailing is a common problem in HPLC and can compromise both resolution and accurate quantification.[9][10] It is often caused by secondary, undesirable interactions between the analyte and the stationary phase or by issues within the HPLC system itself.

  • Secondary Silanol Interactions: For silica-based CSPs, residual silanol groups on the silica surface can interact strongly with basic functional groups on the analyte, causing tailing.[9][11]

    • Actionable Step: Add a mobile phase additive. For basic analytes, a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) can mask the active silanol sites.[12] For acidic analytes, an acidic additive like trifluoroacetic acid (TFA) or acetic acid (0.1%) can serve a similar purpose.[6]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause peak distortion and tailing.[6][13]

    • Actionable Step: Whenever possible, dissolve your sample in the mobile phase. If solubility is an issue, use the weakest possible solvent that is still miscible with the mobile phase.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.

    • Actionable Step: Reduce the injection volume or the sample concentration and observe the effect on peak shape.

  • Column Contamination/Degradation: Over time, strongly retained impurities can accumulate on the column frit or the head of the column, leading to poor peak shape.[14]

    • Actionable Step: First, try flushing the column with a strong solvent (refer to the manufacturer's guidelines). If this doesn't work, using a guard column can protect your analytical column from contaminants.[15] In some cases, back-flushing the column may be effective.[16]

Q3: I'm experiencing fluctuating retention times. Why is this happening?

A3: Reproducible retention times are crucial for reliable identification and quantification. Fluctuations are often due to a lack of system equilibration or changes in the mobile phase composition.[15]

  • Insufficient Equilibration: Chiral columns, especially polysaccharide-based ones, can require longer equilibration times than standard reversed-phase columns to ensure a stable environment for consistent interactions.[6][17]

    • Actionable Step: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection and after any change in mobile phase composition. Monitor the baseline until it is stable.

  • Mobile Phase Composition Changes: In normal phase chromatography, even trace amounts of water can significantly alter retention times.[15] The accuracy of the pump's mixing is also critical.

    • Actionable Step: Use high-purity, fresh solvents. To ensure consistent mobile phase composition, you can pre-mix your solvents manually. If you suspect issues with your pump's proportioning valves, you can add a UV-active tracer to one of the solvent lines to monitor the consistency of the mixture.[15]

  • Temperature Fluctuations: An unstable column temperature will lead to shifting retention times.

    • Actionable Step: Use a column oven to maintain a constant and consistent temperature throughout your analytical run.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right Chiral Stationary Phase (CSP) for my spirohydantoin compound?

A1: The selection of a CSP is the most critical step in chiral method development.[18] Since it's difficult to predict the best CSP based on analyte structure alone, a screening approach is highly recommended.

  • Start with Polysaccharide-Based CSPs: These are the most widely used and successful CSPs for a broad range of compounds.[2][4] They are based on cellulose or amylose polymers that are derivatized with various functional groups.[1] The helical structure of amylose and the layered structure of cellulose provide different chiral recognition environments.[2]

  • Consider Different Operating Modes: Chiral separations can be performed in normal-phase, reversed-phase, and polar organic modes. The choice of mode will depend on the solubility of your spirohydantoin and can dramatically affect selectivity.[19]

  • Utilize Screening Kits: Many manufacturers offer chiral screening kits containing a selection of their most versatile columns. This is an efficient way to test different CSPs and mobile phase conditions.[17]

CSP TypeCommon Trade NamesPrimary Interaction MechanismsBest For
Polysaccharide-Based Chiralpak®, Chiralcel®Hydrogen bonding, π-π interactions, steric inclusion, dipole-dipole interactions.[3]Broad range of compounds, including spirohydantoins.[5]
Macrocyclic Glycopeptide CHIROBIOTIC™Ionic interactions, hydrogen bonding, inclusion complexation.[19]Ionizable molecules, can be used in multiple mobile phase modes.[19]
Pirkle-Type (Brush-Type) (e.g., Whelk-O®)π-π interactions, hydrogen bonding, dipole-dipole interactions.[1]Compounds with aromatic rings.
Protein-Based (e.g., AGP, BSA)Hydrophobic and polar interactions.[1]Broader selectivity, but can have lower efficiency and capacity.

Q2: What are the recommended mobile phases for separating spirohydantoin stereoisomers?

A2: The choice of mobile phase is intrinsically linked to the CSP and the desired separation mode.

  • Normal Phase (NP): This is often the most successful mode for polysaccharide CSPs.

    • Typical Composition: A mixture of a non-polar solvent (like n-hexane or heptane) and an alcohol modifier (like isopropanol or ethanol).

    • Optimization: The ratio of hexane to alcohol is the primary tool for optimizing retention and resolution. Adding additives like DEA for basic compounds or TFA for acidic compounds can significantly improve peak shape.[12]

  • Reversed Phase (RP):

    • Typical Composition: A mixture of water (often with a buffer) and an organic modifier like acetonitrile or methanol.

    • Considerations: To achieve separation in reversed-phase mode on certain CSPs, the analyte typically needs at least one aromatic ring.[18]

  • Polar Organic Mode (POM):

    • Typical Composition: A mixture of polar organic solvents, such as acetonitrile and methanol. This can be a good alternative to normal phase, especially if your compound has poor solubility in hexane.

Q3: How does flow rate impact my chiral separation?

A3: Flow rate affects both resolution and analysis time. Chiral stationary phases often exhibit slower mass transfer kinetics compared to achiral phases. This means that reducing the flow rate can increase the number of theoretical plates (efficiency) and, consequently, improve resolution.[6] A typical starting flow rate for a 4.6 mm ID column is 1.0 mL/min. If you have partial separation, decreasing the flow rate to 0.5 mL/min or even lower can often bring your peaks to baseline resolution.

Detailed Experimental Protocol: Chiral Method Development Workflow

This protocol outlines a systematic approach to developing a chiral HPLC method for a novel spirohydantoin compound.

Objective: To achieve baseline separation (Resolution (Rs) > 1.5) of spirohydantoin enantiomers.

Materials:

  • HPLC system with UV detector and column oven.

  • Chiral screening columns (e.g., Chiralpak® IA, Chiralpak® IB, Chiralpak® IC).

  • HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH), Diethylamine (DEA).

  • Spirohydantoin racemic standard.

Procedure:

  • Initial Column Screening: a. Install the first screening column (e.g., Chiralpak® IA). b. Equilibrate the column with a starting mobile phase of 90:10 n-Hexane:IPA at a flow rate of 1.0 mL/min and a temperature of 25°C. Equilibrate for at least 20 column volumes. c. Inject the spirohydantoin standard. d. If separation is observed, proceed to optimization (Step 2). e. If no separation is observed, switch to a different mobile phase (e.g., 90:10 n-Hexane:EtOH) and repeat. f. Repeat the screening process for each of the selected chiral columns.

  • Mobile Phase Optimization: a. Using the column that showed the best initial selectivity, systematically vary the percentage of the alcohol modifier. For example, test 95:5, 90:10, and 80:20 n-Hexane:IPA. b. Observe the effect on retention time and resolution. A lower alcohol percentage generally increases retention and can improve resolution.

  • Additive Optimization (if needed for peak shape): a. If peak tailing is observed, add 0.1% DEA to the mobile phase. b. Re-equilibrate the column and inject the standard. Observe the improvement in peak symmetry.

  • Temperature Optimization: a. Set the column oven to 15°C. Allow the system to stabilize. b. Inject the standard and record the resolution. c. Repeat the analysis at 25°C and 40°C. d. Select the temperature that provides the best balance of resolution and analysis time.

  • Flow Rate Optimization: a. If the resolution is still below the target of 1.5, reduce the flow rate from 1.0 mL/min to 0.7 mL/min, and then to 0.5 mL/min. b. Note the improvement in resolution. Choose the flow rate that achieves the desired separation without an excessively long run time.

Visual Workflows

Chiral_Method_Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Finalization Start Select Screening Columns (e.g., Polysaccharide-based) Screen_CSP1 Test Column 1 (e.g., Chiralpak IA) Start->Screen_CSP1 Screen_MP Screen Mobile Phases (Hex/IPA, Hex/EtOH) Screen_CSP1->Screen_MP Decision1 Separation? Screen_MP->Decision1 Decision1->Screen_CSP1 No, Try Next Column Optimize_MP Optimize Mobile Phase (% Alcohol) Decision1->Optimize_MP Yes Optimize_Temp Optimize Temperature (e.g., 15-40°C) Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate (e.g., 0.5-1.0 mL/min) Optimize_Temp->Optimize_Flow Decision2 Rs > 1.5? Optimize_Flow->Decision2 Final_Method Final Method Achieved Decision2->Final_Method Yes Troubleshoot Troubleshoot Peak Shape (Additives, etc.) Decision2->Troubleshoot No Troubleshoot->Optimize_MP

Troubleshooting_Tree cluster_problem Problem Identification cluster_solutions_res Resolution Solutions cluster_solutions_tail Tailing Solutions cluster_solutions_drift Drift Solutions Problem Initial Problem Is_Poor_Resolution Poor Resolution? Problem->Is_Poor_Resolution Is_Peak_Tailing Peak Tailing? Problem->Is_Peak_Tailing Is_Time_Drift Retention Time Drift? Problem->Is_Time_Drift Sol_CSP Screen Different CSPs Is_Poor_Resolution->Sol_CSP Yes Sol_Additive Add DEA or TFA Is_Peak_Tailing->Sol_Additive Yes Sol_Equilibrate Increase Equilibration Time Is_Time_Drift->Sol_Equilibrate Yes Sol_MP_Ratio Vary % Alcohol Sol_CSP->Sol_MP_Ratio Sol_Temp Optimize Temperature Sol_MP_Ratio->Sol_Temp Sol_Solvent Match Sample Solvent Sol_Additive->Sol_Solvent Sol_Load Reduce Injection Load Sol_Solvent->Sol_Load Sol_Premix Pre-mix Mobile Phase Sol_Equilibrate->Sol_Premix Sol_Oven Use Column Oven Sol_Premix->Sol_Oven

References

  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019, August 16). Journal of Chromatography A. [Link]

  • Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. Journal of Chromatographic Science. [Link]

  • Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis. (2022, March 29). Chirality. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. (2006, August 19). Taylor & Francis Online. [Link]

  • How can I improve my chiral column resolution? (2014, September 17). ResearchGate. [Link]

  • Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

  • Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. (2021, March 14). Daicel Chiral Technologies. [Link]

  • Absolute Configurations of Spiroiminodihydantoin and Allantoin Stereoisomers: Comparison of Computed and Measured Electronic Circular Dichroism Spectra. PMC. [Link]

  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. (2025, March 15). LinkedIn. [Link]

  • An Investigation of Peak Shape Models in Chiral Separations. MavMatrix. [Link]

  • Stereochemistry of the spiro products. ResearchGate. [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. [Link]

  • Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. (2009, July 15). PubMed. [Link]

  • Examples of stereoisomers of hydantocidin. ResearchGate. [Link]

  • Separation of Tic-hydantoin enantiomers, potent sigma-1 agonists, by high performance liquid chromatography and capillary electrophoresis. ResearchGate. [Link]

  • Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases. (2002, January 15). PubMed. [Link]

  • Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography. (2005, September 30). PubMed. [Link]

  • Chiral Separation of Spiro-compounds and Determination Configuration. ResearchGate. [Link]

  • Practicing Chiral Chromatography in Your Mobile Phase Comfort Zone. Astec. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024, March 18). MDPI. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020, June 4). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Hydantoin bioisosteres. In vivo active spiro hydroxy acetic acid aldose reductase inhibitors. PubMed. [Link]

  • Updates in the Technology and Application of Chiral Stationary Phases. (2014, August 26). ResearchGate. [Link]

  • Trouble with chiral separations. (2020, May 20). Chromatography Today. [Link]

  • HPLC Troubleshooting. University of California, Riverside. [Link]

  • Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023, July 25). Agilent. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione . As a critical scaffold in the development of [1] and autotaxin inhibitors[2], handling this compound presents unique physicochemical challenges.

Below, we provide a deep dive into the causality of its solubility bottlenecks, diagnostic workflows, and self-validating protocols to ensure your assays yield reproducible data.

Chemical Profiling & Core Causality

To troubleshoot solubility, we must first understand the molecular architecture of the compound.

  • Molecular Weight: 183.21 g/mol [1]

  • Melting Point: 334 °C[1]

  • Key Ionizable Centers: A basic piperidine nitrogen at position 8 (pKa ~7.95 in DOR derivatives)[3] and a weakly acidic hydantoin NH at position 1.

The Causality of Insolubility: The exceptionally high melting point (334 °C) indicates a highly stable, rigid crystal lattice driven by strong intermolecular hydrogen bonding between the hydantoin rings[1]. In neutral aqueous environments (pH 7.4), the molecule exists predominantly in an uncharged or zwitterionic-like state. Because water cannot provide enough solvation energy to break these intermolecular bonds, the free base (CAS 51959-57-0)[1] rapidly aggregates and precipitates. Solubilization requires either disrupting the hydrogen bonds with polar aprotic solvents (DMSO/DMF) or ionizing the basic piperidine nitrogen via salt formation (HCl salt, CAS 13625-49-5)[1].

Diagnostic Solvation Workflow

Use the following decision tree to determine the optimal solubilization strategy based on your starting material and target application.

SolubilityWorkflow Start 3-Methyl-1,3,8-triazaspiro [4.5]decane-2,4-dione Form Is it Free Base or HCl Salt? Start->Form FreeBase Free Base (CAS 51959-57-0) Form->FreeBase HClSalt HCl Salt (CAS 13625-49-5) Form->HClSalt Assay Target Application? FreeBase->Assay Sol4 Dissolve directly in aqueous buffer (pH 5-6) HClSalt->Sol4 InVitro In Vitro Assays (e.g., Binding) Assay->InVitro InVivo In Vivo Dosing (e.g., Animal models) Assay->InVivo Synthesis Organic Synthesis (e.g., N-alkylation) Assay->Synthesis Sol1 Dissolve in 100% DMSO Keep final DMSO < 1% InVitro->Sol1 Sol2 Use Co-solvents (PEG400 / HP-β-CD) InVivo->Sol2 Sol3 Use DMF/DMSO + Heat Add DIPEA/K2CO3 Synthesis->Sol3

Diagnostic workflow for troubleshooting 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione solubility.

Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately when transferring from a DMSO stock to a pH 7.4 assay buffer? A: This is a classic "solvent shift" phenomenon. The free base is highly soluble in DMSO because the solvent acts as a strong hydrogen-bond acceptor, disrupting the crystal lattice. However, when diluted into a pH 7.4 aqueous buffer, the DMSO is dispersed. Since the piperidine nitrogen (pKa ~7.95)[3] is largely unprotonated at pH 7.4, the hydrophobic spiro-core crashes out of solution. Solution: Ensure your final assay concentration of DMSO remains above 1%. If the assay is sensitive to DMSO, you must pre-form the HCl salt (see Protocol B).

Q2: I am conducting in vivo dosing for DOR agonist studies. How can I achieve a 10 mg/kg dose without using toxic levels of DMSO? A: Pure aqueous vehicles cannot overcome the lattice energy of the free base. For[4], you must use an excipient that masks the hydrophobicity. Solution: Formulate the compound using a ternary co-solvent system (e.g., 5% DMSO, 40% PEG-400, 55% Saline) or complex it with 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD). The cyclodextrin cavity encapsulates the lipophilic spiro-ring, drastically enhancing bioavailability.

Q3: What are the optimal conditions for solubilizing the free base for organic synthesis (e.g., N-alkylation at the piperidine ring)? A: The free base resists dissolution in standard organic solvents (like DCM or EtOAc) due to its lattice energy. Solution: Use polar aprotic solvents (DMF or DMSO) and apply heat (60–80 °C)[1]. You must also add an organic base (like DIPEA or TEA)[5] to ensure the piperidine nitrogen remains strictly in its nucleophilic, deprotonated state during the reaction.

Quantitative Solubility Profile

Solvent SystemSolubility LimitRecommended ApplicationMechanistic Notes
Water (pH 7.4) < 0.1 mg/mLNot recommendedNeutral state; high crystal lattice energy prevents dissolution.
Water (pH 5.0) ~ 1-5 mg/mLIn vitro assaysProtonated piperidine nitrogen (cationic state) enhances hydration.
100% DMSO ≥ 40 mg/mLStock solutionsDMSO effectively disrupts intermolecular H-bonds.
20% HP-β-CD ~ 5-10 mg/mLIn vivo dosingCyclodextrin cavity masks the hydrophobic spiro-core.
DMF + Heat (60°C) > 50 mg/mLOrganic synthesisThermal energy is required to break the stable crystal lattice[1].

Step-by-Step Experimental Protocols

Protocol A: Preparation of a Stable 10 mM In Vitro Stock Solution

This protocol ensures complete dissolution and prevents freeze-thaw degradation.

  • Weighing: Weigh exactly 1.83 mg of 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione free base (MW = 183.21 g/mol ).

  • Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation & Validation: Vortex vigorously for 2 minutes. Self-Validation Step: Hold the vial to the light; if any micro-particulates remain, sonicate in a water bath at 37 °C for 5 minutes until the solution is optically clear.

  • Storage: Aliquot into 50 µL single-use vials. Store at -20 °C.

  • Assay Integration: When adding to an aqueous assay, inject the DMSO stock directly into the center of the buffer vortex. Rapid mixing prevents localized high concentrations that trigger nucleation and precipitation.

Protocol B: In Situ HCl Salt Formation for Aqueous Assays

Use this protocol to convert the insoluble free base into the highly soluble HCl salt (CAS 13625-49-5)[1] without requiring a full synthetic workup.

  • Suspension: Suspend 10 mg of the free base in 1.0 mL of ultra-pure distilled water. The mixture will appear milky and opaque.

  • Protonation: Add 1.05 molar equivalents of 0.1 M HCl dropwise while stirring continuously at room temperature.

  • Self-Validation: Monitor the dissolution closely. The opaque suspension will transition to a completely clear solution as the piperidine nitrogen becomes protonated, breaking the crystal lattice. If it does not clear within 10 minutes, add an additional 0.1 eq of HCl.

  • Finalization: Lyophilize the clear solution to obtain the solid HCl salt, or dilute it directly into your assay buffer (ensure the final buffer has sufficient capacity to maintain pH ~6.5 - 7.0).

Mechanistic Pathway: pH-Dependent Solvation

The solubility of this compound is dynamically controlled by the pH of the environment, which dictates the ionization state of the molecule.

Mechanism LowPH Acidic (pH < 6) Piperidine N Protonated (Cationic, Soluble) Neutral Neutral (pH ~7.4) Zwitterionic / Neutral (Insoluble Free Base) LowPH->Neutral Add Base Neutral->LowPH Add HCl HighPH Basic (pH > 9) Hydantoin NH Deprotonated (Anionic, Soluble) Neutral->HighPH Add NaOH HighPH->Neutral Add Acid

pH-dependent ionization states affecting the aqueous solubility of the spirocyclic hydantoin core.

References

  • Meqbil, Y. J., et al. "Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype." Journal of Pharmacology and Experimental Therapeutics, 389(3):301-309 (2024). Available at:[Link]

Sources

Troubleshooting

purification of triazaspiro intermediates from residual cyanide reagents

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the synthesis of triazaspiro scaffolds (e.g., 1,3,8-triazaspiro[4.5]dec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the synthesis of triazaspiro scaffolds (e.g., 1,3,8-triazaspiro[4.5]decane-2,4-diones) and the critical challenge of residual cyanide remediation.

Theoretical & Mechanistic FAQs

Q: Why does residual cyanide persist in triazaspiro synthesis, and why is it problematic for downstream steps? A: Triazaspiro compounds are typically synthesized via Strecker-type or Bucherer-Bergs reactions using cyanide sources such as KCN, NaCN, or TMSCN[1]. To drive the thermodynamic equilibrium toward the desired


-amino nitrile intermediate, cyanide is often used in stoichiometric excess. Residual cyanide is highly problematic because the CN⁻ ion acts as a strong 

-donor and

-acceptor, tightly coordinating to transition metals. Even at trace levels, it irreversibly poisons downstream catalysts used in cross-coupling (e.g., Buchwald-Hartwig aminations) or olefin metathesis[2].

Q: How do I choose between oxidative destruction (hypochlorite) and metal-complexation (Iron(II)) for purifying my triazaspiro intermediate? A: The choice depends entirely on the functional group tolerance of your specific triazaspiro derivative. Alkaline chlorination (using sodium hypochlorite) is the industry standard for bulk cyanide destruction due to its rapid kinetics and high efficiency[3]. However, if your intermediate contains oxidation-sensitive moieties (e.g., thioethers, secondary amines, or electron-rich arenes), hypochlorite will cause unwanted degradation. In such cases, Iron(II) complexation is the preferred alternative. Iron(II) salts act as mild cyanide scavengers, sequestering CN⁻ into highly stable, water-soluble anionic complexes like


 without oxidizing the organic payload[4].

Experimental Workflows & Pathways

G A Piperidone + Aniline + TMSCN / KCN B Strecker Reaction (Glacial AcOH) A->B C Crude Triazaspiro + Excess CN⁻ B->C D Hypochlorite Wash (pH > 10.5) C->D E Aqueous Phase: CNO⁻ (Safe) D->E Aqueous F Organic Phase: Purified Triazaspiro D->F Organic

Workflow for triazaspiro synthesis and subsequent cyanide scavenging.

G CN Free Cyanide (CN⁻) Highly Toxic ClO NaOCl Oxidation (pH > 10.5) CN->ClO CNCl Cyanogen Chloride (CNCl) Transient Intermediate ClO->CNCl Rapid CNO Cyanate (CNO⁻) Low Toxicity CNCl->CNO Hydrolysis (OH⁻) CO2 CO₂ + N₂ Complete Destruction CNO->CO2 Excess NaOCl

Chemical degradation pathway of cyanide via alkaline chlorination.

Quantitative Data: Cyanide Removal Strategies

Purification MethodReagentMechanismTarget ConcentrationProsCons
Alkaline Chlorination NaOCl (pH > 10.5)Oxidation to CNO⁻ / CO₂Bulk removal (>1000 ppm)Highly efficient, inexpensiveExothermic, incompatible with oxidation-sensitive functional groups
Metal Complexation FeSO₄Formation of

Trace removal (<100 ppm)Mild conditions, high functional group toleranceGenerates solid iron waste, requires filtration
Scavenger Resins N,N-dichlorosulfonamido polymerSolid-phase oxidationTrace removal (<50 ppm)Easy workup (filtration), low wasteHigh cost, slower kinetics

Troubleshooting Guide & Self-Validating Protocols

Issue 1: High residual cyanide in crude organic extracts after Strecker synthesis.

Solution: Implement an alkaline hypochlorite wash protocol to chemically destroy the cyanide.

Step-by-Step Methodology:

  • Dilution: Dilute the crude organic reaction mixture (containing the triazaspiro intermediate) with a water-immiscible solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Reagent Preparation: Prepare a 10-15% w/v aqueous solution of sodium hypochlorite (NaOCl). Adjust the pH to strictly >10.5 using 1M NaOH.

    • Causality: The pH must remain highly alkaline. If the pH drops below 10, the reaction generates cyanogen chloride (CNCl) or hydrogen cyanide (HCN) gas, both of which are highly toxic and volatile[3].

  • Thermal Control: Cool the organic mixture to 0-5 °C using an ice bath.

    • Causality: The oxidation of cyanide by hypochlorite is highly exothermic. Cooling prevents solvent boil-off and thermal degradation of the triazaspiro product.

  • Biphasic Oxidation: Slowly add the alkaline NaOCl solution to the organic layer under vigorous biphasic stirring. Stir for 60 minutes.

  • Self-Validation Step: Stop stirring and allow the layers to separate. Dip a strip of Cyantesmo paper (colorimetric cyanide test) into the aqueous layer. A transition from blue (cyanide present) to pale yellow/white validates the complete destruction of CN⁻. If blue persists, add more NaOCl and stir for an additional 30 minutes.

  • Phase Separation: Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the purified triazaspiro intermediate.

Issue 2: Triazaspiro intermediate degrades during hypochlorite washing.

Solution: Use Iron(II) complexation for mild, non-oxidative trace cyanide scavenging.

Step-by-Step Methodology:

  • Reagent Addition: To the crude organic mixture containing the oxidation-sensitive triazaspiro intermediate, add an aqueous solution of Iron(II) sulfate (FeSO₄, 1.5 equivalents relative to the estimated residual cyanide).

  • pH Adjustment: Adjust the aqueous phase pH to 7.5–8.5 using a saturated NaHCO₃ solution.

    • Causality: This specific pH window is critical. It is basic enough to ensure cyanide exists as free CN⁻ (pKa of HCN is 9.2) and optimal for the rapid formation of the stable hexacyanoferrate(II) complex,

      
      , without precipitating unreactive iron(III) hydroxides prematurely[4].
      
  • Complexation: Stir the biphasic mixture vigorously for 2 hours at room temperature.

  • Filtration (Self-Validation): Filter the entire biphasic mixture through a tightly packed pad of Celite.

    • Causality: The formation of a deep blue precipitate (Prussian Blue,

      
      ) on the Celite pad visually validates that the iron-cyanide complexation was successful.
      
  • Phase Separation: Transfer the filtrate to a separatory funnel, isolate the organic phase, and concentrate. The resulting intermediate is now free of trace cyanide and safe for downstream transition-metal catalysis.

References

  • Solution-Phase Parallel Synthesis of Spirohydantoins Source: Université catholique de Louvain URL:[Link]

  • High-Performance Isocyanide Scavengers for Use in Low-Waste Purification of Olefin Metathesis Products Source: ChemSusChem / ResearchGate URL:[Link]

  • Study on destruction of cyanide treated with oxidized decontaminants Source: IOPscience / ResearchGate URL:[Link]

  • Process for the purification of methylcobalamin (US Patent 11059851B2)

Sources

Optimization

Technical Support Center: Optimizing Metabolic Stability of Spirocyclic DOR Agonists

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the optimization of spirocyclic delta-opioid receptor (DOR) agonists. This guide is designed to provide p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the optimization of spirocyclic delta-opioid receptor (DOR) agonists. This guide is designed to provide practical, in-depth troubleshooting advice and detailed experimental protocols to address common challenges in enhancing the metabolic stability of this promising class of compounds. Our approach is rooted in mechanistic understanding and field-proven strategies to help you navigate the complexities of drug metabolism and advance your candidates with confidence.

Introduction: The Spirocyclic Advantage and the Metabolic Hurdle

Spirocyclic scaffolds have gained significant traction in medicinal chemistry for their ability to confer conformational rigidity and three-dimensionality, often leading to improved potency and selectivity.[1][2] For DOR agonists, this can translate to favorable pharmacological profiles. However, like all drug candidates, metabolic instability can be a major obstacle, leading to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites.[3]

This guide will address the critical questions and experimental hurdles you may encounter in your quest to develop metabolically robust spirocyclic DOR agonists.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address specific issues you might encounter during your experiments, providing not just solutions but also the scientific rationale behind them.

Section 1: Initial Metabolic Stability Assessment

Question 1: My spirocyclic DOR agonist shows very rapid clearance in my initial human liver microsome (HLM) assay. Where do I start troubleshooting?

Answer:

Rapid clearance in an HLM assay is a common starting point for metabolic optimization. The first step is to determine if the clearance is NADPH-dependent, which points towards cytochrome P450 (CYP) mediated metabolism.[4] Most oxidative metabolism falls into this category.

Troubleshooting Steps:

  • Confirm NADPH-Dependence: Run the microsomal stability assay with and without the NADPH-regenerating system. If the compound is stable in the absence of NADPH but rapidly degrades in its presence, CYP-mediated metabolism is the likely culprit.[4]

  • Identify the "Soft Spots": The next critical step is to identify the metabolically labile sites on your molecule. This is typically achieved through metabolite identification (MetID) studies using LC-MS/MS. Common metabolic pathways for amine-containing compounds like many DOR agonists include:

    • N-dealkylation: Removal of alkyl groups from a nitrogen atom is a very common metabolic pathway for opioids and other CNS-active compounds.[5][6]

    • Hydroxylation: Addition of a hydroxyl group to an aromatic or aliphatic ring.

    • Oxidation: Of heteroatoms or benzylic carbons.

  • Consider Non-Specific Binding: Spirocyclic DOR agonists are often lipophilic and basic, making them prone to non-specific binding to the microsomal proteins.[7][8] This can lead to an underestimation of the true intrinsic clearance. If you suspect high non-specific binding, consider measuring the fraction unbound in the microsomal incubation (fu,mic).

Question 2: I suspect high non-specific binding of my lipophilic spirocyclic DOR agonist in the microsomal stability assay. How can I mitigate this?

Answer:

High non-specific binding can indeed confound your results. Here are several strategies to address this issue:

  • Reduce Microsomal Protein Concentration: Lowering the microsomal protein concentration (e.g., from 0.5 mg/mL to 0.1-0.2 mg/mL) can reduce the amount of binding sites available. However, be mindful that this may also reduce the metabolic turnover to a level that is difficult to quantify.

  • Include a "Trapping Agent": Adding a high concentration of a different, highly bound but metabolically stable compound can sometimes saturate the non-specific binding sites, leaving more of your test compound free in solution. This approach requires careful validation.

  • Switch to a Different In Vitro System: If non-specific binding in microsomes is intractable, consider moving to a hepatocyte stability assay. While still a potential issue, the more complex matrix of intact cells can sometimes alter binding characteristics.[9]

  • Experimentally Determine fu,mic: The most rigorous approach is to experimentally determine the fraction unbound in the microsomal incubation using techniques like equilibrium dialysis or ultracentrifugation. This value can then be used to correct your intrinsic clearance calculations.[10]

Section 2: Strategies for Enhancing Metabolic Stability

Question 3: My MetID study confirmed N-dealkylation of the piperidine nitrogen as the primary metabolic pathway. What structural modifications can I make?

Answer:

N-dealkylation is a common liability for piperidine-containing compounds. The spirocyclic nature of your core may already offer some steric hindrance, but further modifications can be highly effective.

Strategies to Block N-dealkylation:

  • Increase Steric Bulk: Replacing a metabolically labile N-methyl or N-ethyl group with a larger alkyl group (e.g., isopropyl, cyclopropylmethyl) can sterically hinder the approach of CYP enzymes.

  • Introduce Electron-Withdrawing Groups: Placing an electron-withdrawing group on an adjacent carbon can decrease the electron density on the nitrogen, making it less susceptible to oxidation.

  • Utilize a Spirocyclic Scaffold as a Metabolic Block: The strategic placement of a spirocycle adjacent to the susceptible nitrogen can provide a permanent steric shield. For example, replacing a piperidine with an azaspiro[3.3]heptane can improve metabolic stability.[11][12]

Illustrative Case Study (Hypothetical):

A lead spirocyclic DOR agonist (Compound A) with a simple N-methyl piperidine moiety showed high clearance in HLM (t1/2 = 5 min). MetID confirmed N-demethylation as the primary metabolic route. By replacing the N-methyl group with an N-cyclopropylmethyl group (Compound B), the metabolic stability was significantly improved (t1/2 > 60 min) while maintaining high DOR affinity.

Question 4: Aromatic hydroxylation is another major metabolic pathway for my compound. How can I address this?

Answer:

Aromatic hydroxylation is another common metabolic vulnerability. Several strategies can be employed to block this pathway:

  • Introduce Electron-Withdrawing Groups: Placing electron-withdrawing groups (e.g., fluorine, chlorine, trifluoromethyl) on the aromatic ring can deactivate it towards oxidative metabolism.[13]

  • Positional Isomer Scanning: Moving substituents around the aromatic ring can sometimes position them to sterically block the most susceptible sites for hydroxylation.

  • Bioisosteric Replacement: Replacing the entire aromatic ring with a less metabolically labile heteroaromatic ring (e.g., pyridine, pyrimidine) can be a powerful strategy.

The Role of Fluorine:

The introduction of fluorine at a metabolically active site is a widely used and effective strategy to block oxidative metabolism due to the high strength of the C-F bond.[12][13] However, be mindful of potential "metabolic switching," where blocking one pathway may lead to the emergence of a new primary metabolic route.

Experimental Protocols

Protocol 1: Microsomal Stability Assay

This protocol provides a detailed, step-by-step methodology for assessing the metabolic stability of spirocyclic DOR agonists in human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw HLM and the NADPH regenerating system on ice.

    • Prepare a working solution of your test compound (e.g., 1 µM) in phosphate buffer.

    • Prepare a master mix of HLM in phosphate buffer (e.g., to a final concentration of 0.5 mg/mL).

  • Incubation:

    • In a 96-well plate, add the HLM master mix.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing ice-cold ACN with the internal standard to quench the reaction.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg/mL microsomal protein).

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II metabolic enzymes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte plating and incubation media

  • Collagen-coated plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Acetonitrile (ACN) with an internal standard

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Cell Plating:

    • Thaw and plate the hepatocytes on collagen-coated plates according to the supplier's protocol.

    • Allow the cells to attach and form a monolayer (typically 4-6 hours or overnight).

  • Incubation:

    • Prepare a working solution of your test compound in incubation medium (e.g., 1 µM).

    • Remove the plating medium from the cells and add the compound-containing medium.

    • At specified time points (e.g., 0, 0.5, 1, 2, 4, 8 hours), collect both the cells and the medium and quench with ice-cold ACN with an internal standard.

  • Sample Processing and Analysis:

    • Process the samples as described in the microsomal stability assay.

    • Analyze the samples by LC-MS/MS.

  • Data Analysis:

    • Analyze the data as described for the microsomal stability assay, expressing clearance in terms of per million cells.

Visualizing Metabolic Optimization Strategies

Below are diagrams illustrating key concepts in optimizing the metabolic stability of spirocyclic DOR agonists.

Metabolic_Optimization_Workflow cluster_0 Initial Assessment cluster_1 Troubleshooting & Strategy cluster_2 Chemical Modification cluster_3 Re-evaluation Start Spirocyclic DOR Agonist Lead HLM_Assay Human Liver Microsome (HLM) Assay Start->HLM_Assay MetID Metabolite Identification (MetID) HLM_Assay->MetID High Clearance NADPH_Dep Check NADPH Dependence HLM_Assay->NADPH_Dep NSB_Check Assess Non-Specific Binding HLM_Assay->NSB_Check Identify_Soft_Spots Identify Metabolic 'Soft Spots' MetID->Identify_Soft_Spots Select_Strategy Select Modification Strategy Identify_Soft_Spots->Select_Strategy Block_N_Dealkylation Block N-Dealkylation (e.g., steric hindrance) Select_Strategy->Block_N_Dealkylation Block_Hydroxylation Block Aromatic Hydroxylation (e.g., fluorination) Select_Strategy->Block_Hydroxylation Bioisosteric_Replacement Bioisosteric Replacement (e.g., ring modification) Select_Strategy->Bioisosteric_Replacement Re_Assay Re-run HLM/Hepatocyte Assay Block_N_Dealkylation->Re_Assay Block_Hydroxylation->Re_Assay Bioisosteric_Replacement->Re_Assay Re_Assay->Select_Strategy Metabolic Switching Optimized_Compound Optimized Compound Re_Assay->Optimized_Compound Improved Stability

Caption: Workflow for optimizing metabolic stability.

Structural_Modifications cluster_N_Dealkylation N-Dealkylation cluster_Hydroxylation Aromatic Hydroxylation Metabolic_Liability {Metabolic Liability | Common Pathways} N_Dealkylation N-Dealkylation - Removal of N-alkyl groups Metabolic_Liability->N_Dealkylation Hydroxylation Aromatic Hydroxylation - Addition of -OH to aryl rings Metabolic_Liability->Hydroxylation Steric_Hindrance Strategy: Steric Hindrance - Replace Me with iPr, cyclopropyl - Introduce adjacent spirocycle N_Dealkylation->Steric_Hindrance Fluorination Strategy: Fluorination - Replace H with F at labile position Hydroxylation->Fluorination Bioisostere Strategy: Bioisosteric Replacement - Replace phenyl with pyridine Hydroxylation->Bioisostere

Caption: Common metabolic liabilities and modification strategies.

References

  • Structural Simplification of a Tetrahydroquinoline-Core Peptidomimetic μ-Opioid Receptor (MOR) Agonist/δ-Opioid Receptor (DOR) Antagonist Produces Improved Metabolic Stability. Journal of Medicinal Chemistry. [Link]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Addressing metabolic liabilities by bioisosteric replacements with Spark. Cresset Group. [Link]

  • Adrenergic Agonists: Chemistry and Structure-Activity Relationship. JoVE. [Link]

  • Structure- Activity Relationship Study and Function-Based Petidomimetic Design of Human Opiorphin with Improved Bioavailability Property and Unaltered Analgesic Activity. Etap Lab. [Link]

  • Rational Design of PZM21: A Review on Novel OR Agonist Achieving Analgesia Without Traditional Opioid Side Effects. Preprints.org. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. ACS Publications. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship. [Link]

  • Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. PMC. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Structure-activity relationship (SAR) study designs. Monash University. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Bioisosteres that influence metabolism. Hypha Discovery. [Link]

  • What is the role of bioisosterism in drug design? Patsnap Synapse. [Link]

  • Differential influence of N-dealkylation on the stimulus properties of some opioid agonists. PubMed. [Link]

  • Bioisosteric Replacements. Chemspace. [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. PMC. [Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Semantic Scholar. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Metabolic characterization of AH-7921, a synthetic opioid designer drug: In vitro metabolic stability assessment and metabolite identification, evaluation of in silico prediction, and in vivo confirmation. ResearchGate. [Link]

  • N-Dealkylation of Amines. OUCI. [Link]

  • Nonspecific binding of drugs to human liver microsomes. PMC. [Link]

  • Nonspecific binding of drugs to human liver microsomes. PubMed. [Link]

  • Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. PubMed. [Link]

  • The Influence of Nonspecific Microsomal Binding on Apparent Intrinsic Clearance, and Its Prediction from Physicochemical Properties. ResearchGate. [Link]

Sources

Troubleshooting

recrystallization solvents for 1,3,8-triazaspiro[4.5]decane-2,4-dione purification

Welcome to the Technical Support Center for the purification and recrystallization of 1,3,8-triazaspiro[4.5]decane-2,4-dione and its derivatives. This spirocyclic hydantoin is a critical chemotype in drug discovery, part...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and recrystallization of 1,3,8-triazaspiro[4.5]decane-2,4-dione and its derivatives. This spirocyclic hydantoin is a critical chemotype in drug discovery, particularly noted for its role as a selective Delta Opioid Receptor (DOR) agonist and a myelostimulating agent. Due to its unique bicyclic framework—combining a polar, hydrogen-bonding hydantoin ring with a lipophilic piperidine-derived spiro center—purification requires precise solvent control.

This guide provides researchers with mechanistic insights, validated protocols, and troubleshooting steps to achieve >99% purity.

Causality in Solvent Selection

The solubility profile of 1,3,8-triazaspiro[4.5]decane-2,4-dione is dictated by its dual nature. The dione functional groups act as strong hydrogen bond donors and acceptors, making the compound prone to forming robust crystal lattices that are insoluble in non-polar solvents. Conversely, the spiro-decane backbone imparts localized lipophilicity.

Table 1: Solvent Performance Matrix for Spiro-Hydantoin Recrystallization

Solvent SystemRolePolarity IndexBoiling PointMechanistic Rationale
Methanol Primary Solvent5.164.7 °CDisrupts intermolecular H-bonds of the hydantoin ring, allowing complete dissolution at reflux.
DMF Primary Solvent6.4153.0 °CRequired for highly substituted, recalcitrant derivatives. High boiling point necessitates extensive vacuum drying.
Deionized Water Anti-Solvent / Wash10.0100.0 °CForces precipitation by excluding the hydrophobic spiro moiety. Efficiently washes away unreacted urea and ammonium salts.
Ethyl Ether Anti-Solvent / Wash2.834.6 °CRapidly induces nucleation and removes lipophilic organic byproducts without dissolving the target compound.

Validated Recrystallization Workflow

The following protocol relies on an anti-solvent precipitation methodology, which is a self-validating system: the appearance of a persistent cloudiness during anti-solvent addition visually confirms that the saturation point has been reached, ensuring maximum yield upon cooling.

RecrystallizationWorkflow Start Crude 1,3,8-triazaspiro[4.5]decane-2,4-dione Dissolve Dissolution in Primary Solvent (Methanol) at 60-65°C Start->Dissolve Filter Hot Filtration (Remove insoluble polymers) Dissolve->Filter Heating AntiSolvent Dropwise Anti-Solvent (Water/Ethyl Ether) Filter->AntiSolvent Filtrate Cool Controlled Cooling (0-5°C) for 2 hours AntiSolvent->Cool Nucleation Isolate Vacuum Filtration & Cold Solvent Wash Cool->Isolate Crystallization Dry Vacuum Drying (24h at reduced pressure) Isolate->Dry Pure Purified Product (>99% Purity) Dry->Pure

Figure 1: Workflow for the dual-solvent recrystallization of 1,3,8-triazaspiro[4.5]decane-2,4-dione.

Standard Operating Procedure: Dual-Solvent Recrystallization
  • Dissolution: Suspend the crude 1,3,8-triazaspiro[4.5]decane-2,4-dione in a minimal volume of boiling methanol [1].

  • Hot Filtration: Pass the hot solution through a pre-warmed sintered glass funnel to remove insoluble polymerized byproducts.

  • Anti-Solvent Addition: While maintaining vigorous stirring, slowly add deionized water (or ethyl ether for highly lipophilic derivatives) dropwise until the solution becomes faintly turbid.

  • Nucleation & Cooling: Remove the flask from the heat source. Allow the mixture to cool to room temperature naturally to promote organized crystal lattice formation, then transfer to an ice bath (0–5 °C) for 2 hours.

  • Isolation: Isolate the precipitate via vacuum filtration. Wash the filter cake successively with cold deionized water and cold ethyl ether [2].

  • Drying: Air-dry the solid for 2 hours, followed by drying under reduced pressure for 24 hours to yield the purified product.

Table 2: Quantitative Parameters for Protocol Optimization

ParameterOptimal RangeCausality / Impact
Primary Solvent Temp 60–65 °CEnsures complete dissolution without thermal degradation of the hydantoin ring.
Cooling Temperature 0–5 °CMaximizes the solubility differential; critical for high-yield nucleation.
Filtrate Concentration 1/3 original volumeRecovers 15–20% additional yield from the mother liquor.
Vacuum Drying Time 24 hoursCompletely removes high-boiling residual solvents trapped in the lattice.

Troubleshooting Guide & FAQs

Q: Why does my product "oil out" instead of forming crystals during cooling? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the saturation temperature in the chosen solvent system. While the spirocyclic hydantoin core is polar, bulky or lipophilic substituents can disrupt crystal packing. Troubleshooting Step: Switch to a solvent system with a steeper solubility curve. Using methanol as the primary solvent and slowing the rate of cold water/ethyl ether addition prevents the system from reaching a supersaturated state too rapidly. Seeding the solution with a pure crystal before cooling can also force solid nucleation.

Q: How can I recover product lost to the mother liquor to improve my overall yield? A: Because 1,3,8-triazaspiro[4.5]decane-2,4-dione retains moderate solubility in mixed aqueous-organic filtrates, significant product can be lost. Troubleshooting Step: Implement a stepwise concentration protocol. As noted in optimized synthetic methodologies (1), concentrating the primary filtrate to 1/3 of its original volume under reduced pressure triggers a secondary precipitation. This reprecipitate can be filtered, washed with deionized water, and combined with the primary batch, often improving yields by 15–20% (2) without compromising chemical purity.

Q: I am seeing degradation of the hydantoin ring during crystallization. How can I prevent this? A: The hydantoin moiety can be susceptible to hydrolysis under unbuffered, extreme pH conditions, especially when heated. Troubleshooting Step: Incorporate ammonium carbonate into the aqueous phase. Ammonium carbonate acts as a stabilizing agent during crystallization (3). It buffers the solution, mitigating the accumulation of acidic or basic byproducts that catalyze ring-opening, while also sublimating away easily during the vacuum drying phase.

Q: Why is a sequential water and ethyl ether wash recommended? A: The synthesis of these spiro compounds often involves reagents with vastly different solubility profiles (e.g., highly polar urea and moderately lipophilic intermediates). A sequential wash is a self-validating purification step: water strips away residual inorganic salts and unreacted urea, while ethyl ether efficiently removes organic byproducts without dissolving the target spiro-hydantoin (4).

References

  • Title: 1-Methyl-1,3,8-triazaspiro[4.
  • Title: Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation Source: JSciMed Central URL: [Link]

Sources

Optimization

Delta Opioid Receptor (DOR) Ligand Development: Overcoming β-Arrestin Super-Recruitment

Welcome to the Technical Support Center for DOR Pharmacology As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate G-protein bias at the Delta Opioid Receptor (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for DOR Pharmacology As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate G-protein bias at the Delta Opioid Receptor (DOR). While DOR is a highly attractive target for analgesia and mood disorders—avoiding the severe respiratory depression and addiction liability associated with Mu Opioid Receptors—certain ligands induce profound β-arrestin super-recruitment[1]. This super-recruitment drives rapid receptor internalization, desensitization, and adverse effects such as analgesic tolerance and convulsions[2].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you accurately measure, validate, and optimize G-protein biased DOR ligands.

Section 1: Assay Design & Optimization

FAQ 1: We are using a standard β-arrestin 2 BRET assay with a C-terminally tagged DOR, but our reference super-recruiter (SNC80) is showing a lower-than-expected Emax. What is causing this artifact?

The Causality: Direct C-terminal tagging of the DOR with large bioluminescent or fluorescent proteins (e.g., RLuc8 or Venus) sterically hinders the G-protein-coupled receptor kinase (GRK) phosphorylation sites. Because β-arrestin recruitment relies heavily on the phosphorylation state of the receptor's C-tail, bulky tags alter the receptor's native conformation and artificially depress the recruitment signal[3].

The Solution: Transition to a Bystander BRET (or membrane-anchored) assay. In this self-validating system, the DOR remains completely unmodified. A membrane-anchored donor (e.g., mem-RLuc8 or mem-Venus) and a cytosolic tagged β-arrestin are used. When the unmodified DOR is activated, β-arrestin translocates to the plasma membrane, bringing it into proximity with the membrane anchor and generating a robust, biologically accurate BRET signal[3].

Protocol 1: Bystander BRET Assay for β-Arrestin Recruitment
  • Transfection: Co-transfect HEK293 cells with plasmids encoding the unmodified wild-type DOR, RLuc8-β-arrestin2, and a plasma membrane-targeted acceptor (e.g., mem-Venus)[3].

  • Cell Seeding: 24 hours post-transfection, detach cells and seed them into poly-D-lysine coated 96-well white microplates at a density of 30,000 cells/well. Incubate for an additional 24 hours.

  • Substrate Addition: Wash cells with HBSS. Add the luciferase substrate Coelenterazine-h (final concentration 5 µM) and incubate in the dark for 10 minutes to allow signal stabilization.

  • Ligand Stimulation: Add DOR ligands (e.g., SNC80, DPDPE, or your test compounds) in a 10-point concentration-response curve.

  • Measurement: Read the BRET signal using a microplate reader capable of simultaneous dual emission (480 nm for RLuc8 and 530 nm for Venus) after 30 minutes of stimulation. Calculate the BRET ratio (530 nm / 480 nm).

Bystander_BRET Step1 1. Co-transfect HEK293 (Unmodified DOR + RLuc8-βarr2 + mem-Venus) Step2 2. Seed cells in 96-well white plates (Incubate 24-48h) Step1->Step2 Step3 3. Add Coelenterazine-h substrate (Wait 10 min) Step2->Step3 Step4 4. Add DOR Ligands (Concentration response curve) Step3->Step4 Step5 5. Read BRET signal (480nm and 530nm emissions) Step4->Step5

Workflow for Bystander BRET Assay avoiding C-terminal DOR tagging artifacts.

Section 2: Pharmacological Validation & Bias Calculation

FAQ 2: Our new ligand shows low β-arrestin recruitment but also sub-maximal G-protein activation (cAMP inhibition). How do we distinguish between a weak partial agonist and a true G-protein biased ligand?

The Causality: A ligand with low intrinsic efficacy will naturally produce sub-maximal responses across all signaling pathways. If you only look at raw Emax values, partial agonism perfectly mimics signaling bias. To isolate true bias, you must mathematically cancel out the system's amplification (receptor reserve) and the ligand's baseline efficacy.

The Solution: Calculate the Bias Factor using the Black-Leff Operational Model. This model calculates a transduction coefficient (


) for each pathway. By comparing your test ligand to a balanced reference agonist (e.g., DPDPE or Leu-Enk), you can calculate the 

. A statistically significant deviation from 0 indicates true pathway bias.
Protocol 2: Bias Factor Calculation (Operational Model)
  • Data Collection: Obtain full concentration-response curves for both the G-protein pathway (e.g., cAMP inhibition) and the β-arrestin pathway for your test ligand and a reference agonist.

  • Curve Fitting: Fit the data to the Black-Leff operational model using nonlinear regression software (e.g., GraphPad Prism).

  • Calculate

    
    :  For each pathway, subtract the 
    
    
    
    of the reference agonist from the test ligand.
  • Calculate

    
    :  Subtract the 
    
    
    
    of the β-arrestin pathway from the
    
    
    of the G-protein pathway.
  • Determine Bias Factor: The Bias Factor is

    
    . A value > 1 indicates G-protein bias; < 1 indicates β-arrestin bias.
    

Bias_Logic Start Measure Gi and β-Arrestin Emax/EC50 Check Is β-Arrestin signal low? Start->Check Check->Start No (Super-recruiter) GiCheck Is Gi signal also low? Check->GiCheck Yes Partial Partial Agonist (Low Intrinsic Efficacy) GiCheck->Partial Yes Biased Calculate Bias Factor (ΔΔlog(τ/KA)) vs Reference Agonist GiCheck->Biased No (High Gi) TrueBias True G-Protein Biased Ligand Biased->TrueBias

Logic tree for distinguishing partial agonism from true G-protein bias.

Section 3: Arrestin Isoform Specificity & Trafficking

FAQ 3: Our biased ligand candidates look great in vitro (low β-arrestin 2 recruitment), but they still cause rapid tolerance in vivo. Why is this happening?

The Causality: You may be monitoring the wrong arrestin isoform or ignoring the receptor's recycling kinetics. DOR interacts with both arrestin 2 (β-arrestin 1) and arrestin 3 (β-arrestin 2)[4]. High-internalizing, tolerance-inducing agonists like SNC80 preferentially recruit arrestin 2, which stabilizes the receptor in a non-recycling intracellular compartment, leading to profound desensitization[4][5]. Conversely, ligands like DPDPE promote a transient interaction with β-arrestin that allows for rapid receptor recycling back to the plasma membrane, thereby conferring protection from tolerance[5].

The Solution: Do not rely solely on β-arrestin 2 (arrestin 3) assays. You must profile your ligands against both arrestin isoforms and conduct receptor recycling assays (e.g., using surface-biotinylation or flow cytometry) to ensure your ligand promotes a recycling-competent conformation[4][5].

DOR_Pathway Agonist DOR Agonist DOR Delta Opioid Receptor (DOR) Agonist->DOR Gi Gi/o Protein Activation DOR->Gi Desired Bias BArr β-Arrestin Super-Recruitment DOR->BArr Undesired cAMP ↓ cAMP Production Gi->cAMP Analgesia Analgesia / Antidepressant Effect cAMP->Analgesia Internalization Rapid Internalization BArr->Internalization Tolerance Tolerance & Convulsions Internalization->Tolerance

DOR signaling pathways illustrating the divergence between desired G-protein bias and undesired β-arrestin super-recruitment.

Data Summaries

Table 1: Pharmacological Profiles of Reference DOR Agonists Use this table to select appropriate reference compounds for your assay windows.

LigandG-Protein Efficacyβ-Arrestin RecruitmentInternalization ProfileIn Vivo Tolerance
SNC80 Full AgonistSuper-Recruiter (Prefers Arr2)High (Non-recycling)Rapid / High[4][5]
DPDPE Full AgonistModerateHigh (Rapid Recycling)Low / Protected[5]
ARM390 Full AgonistLow (Prefers Arr3)LowLow[4]
Leu-Enk Full AgonistModerate (Balanced)ModerateModerate[1]

Table 2: BRET Assay Troubleshooting Matrix

ObservationPotential CauseRecommended Action
Low Dynamic Range C-terminal tag hindering GRK phosphorylation.Switch to Bystander BRET with unmodified DOR[3].
High Background Signal Overexpression of donor/acceptor plasmids.Titrate plasmid ratios; aim for 1:4 to 1:10 (Donor:Acceptor).
Signal Drift Over Time Substrate depletion or cellular stress.Read plate exactly 10-15 mins post-substrate addition.
False "Bias" Receptor reserve masking partial agonism.Calculate Bias Factor via Operational Model.

References

  • Title: Modulating β-Arrestin-2 Recruitment at the δ- and μ-Opioid Receptors Using Peptidomimetic Ligands Source: RSC Medicinal Chemistry URL
  • Title: Agonist-Specific Recruitment of Arrestin Isoforms Differentially Modify Delta Opioid Receptor Function Source: Journal of Neuroscience URL
  • Source: Nature Communications (via PMC)
  • Title: Differential Association of Receptor-Gβγ Complexes with β-Arrestin2 Determines Recycling Bias and Potential for Tolerance of Delta Opioid Receptor Agonists Source: Journal of Neuroscience URL
  • Source: Journal of Biological Chemistry (via PMC)

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization of 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: A Comparative Technical Guide

Executive Summary & Structural Context[1][2][3][4] The 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold represents a privileged chemotype in medicinal chemistry, serving as a core structure for delta-opioid recep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4]

The 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold represents a privileged chemotype in medicinal chemistry, serving as a core structure for delta-opioid receptor agonists, metalloproteinase inhibitors, and neurokinin antagonists.[1]

This guide provides a definitive technical comparison of the 1H NMR spectral characteristics of the 3-methylated derivative against its non-methylated parent and synthetic precursors. The introduction of the methyl group at the N3 position of the hydantoin ring fundamentally alters the hydrogen-bonding network and spectral footprint, serving as a critical quality attribute (CQA) during synthesis.

The Structural Logic

The molecule consists of a piperidine ring (Ring A) spiro-fused at the C4 position to a hydantoin (imidazolidine-2,4-dione) ring (Ring B).[1]

  • N8 (Piperidine): The secondary amine handle for derivatization (e.g., reductive amination).

  • N3 (Hydantoin): The site of methylation in this specific target.

  • N1 (Hydantoin): The amide nitrogen adjacent to the spiro center.

Structure cluster_0 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione cluster_1 Key Spectral Markers Piperidine Piperidine Ring (C6-C10) Contains N8 Spiro Spiro Carbon (C5/C4') Piperidine->Spiro Pip_Signal Piperidine Multiplets 1.5 - 3.2 ppm Piperidine->Pip_Signal Hydantoin Hydantoin Ring (N1-C5) N3-Methylated Spiro->Hydantoin Me_Signal N3-Me Singlet ~2.9 ppm Hydantoin->Me_Signal N1_Signal N1-H Singlet ~8.6 ppm Hydantoin->N1_Signal

Caption: Structural connectivity and associated NMR spectral zones. The spiro-fusion locks the conformation, creating distinct axial/equatorial environments.[1]

Experimental Protocol: Self-Validating Methodology

To ensure reproducibility and distinguish this scaffold from regioisomers (e.g., 1-Methyl analog), the following protocol utilizes DMSO-d6. Chloroform (CDCl3) is not recommended due to the poor solubility of the polar hydantoin moiety and the potential for aggregation-induced line broadening.

Materials & Methods[1][3][4][5][6][7][8][9][10][11]
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (internal standard).

  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving piperidine multiplets).

Workflow Diagram

Workflow Start Sample Preparation Solvent Dissolve in DMSO-d6 (Avoid CDCl3) Start->Solvent Solubility Check Acquisition Acquire 1H NMR (ns=16, d1=2.0s) Solvent->Acquisition Transfer to 5mm Tube Process Processing LB=0.3 Hz, Phase, Baseline Acquisition->Process Analysis Integration Check Ref: N-Me (3H) vs N1-H (1H) Process->Analysis Validation

Caption: Optimized NMR acquisition workflow ensuring solubility and quantitative integration validation.

Comparative Characterization Guide

This section compares the target molecule against its primary alternatives: the Unsubstituted Parent (starting material) and the 8-Benzyl Derivative (common synthetic intermediate).

Table 1: Comparative Chemical Shift Data (DMSO-d6, ppm)
AssignmentProton TypeTarget: 3-Methyl Alt 1: Unsubstituted Alt 2: 8-Benzyl Precursor
N3-R Imide Substituent2.88 (s, 3H) 10.70 (br s, 1H, NH)2.89 (s, 3H)
N1-H Amide NH8.55 (s, 1H) 8.45 (s, 1H)8.60 (s, 1H)
N8-H/R Piperidine Amine~2.5 (br, 1H)~2.5 (br, 1H)3.50 (s, 2H, Benzyl-CH2)
C6, C10 Piperidine

-CH2
2.80 - 2.95 (m, 4H)2.75 - 2.90 (m, 4H)2.60 - 2.80 (m, 4H)
C7, C9 Piperidine

-CH2
1.45 - 1.70 (m, 4H)1.40 - 1.65 (m, 4H)1.50 - 1.80 (m, 4H)
Aromatic Phenyl RingAbsent Absent 7.20 - 7.35 (m, 5H)
Detailed Spectral Analysis[1]
1. The Diagnostic N-Methyl Singlet (The "Go/No-Go" Signal)[1]
  • Observation: The most distinct feature of the 3-Methyl derivative is the sharp singlet at

    
     2.88 ppm .
    
  • Comparison: In the unsubstituted parent, this region is silent; instead, a broad, exchangeable signal appears downfield at

    
     10.70 ppm  (N3-H).[1]
    
  • Causality: The methylation removes the acidic N3 proton, eliminating the downfield signal and introducing the upfield methyl singlet.[1] This confirms the success of the alkylation step (typically using Methyl Iodide/K2CO3).

2. The N1-H Amide Signal[1]
  • Observation: A sharp singlet at

    
     8.55 ppm .
    
  • Differentiation: This signal distinguishes the 3-methyl isomer from the 1-methyl regioisomer.[1] In 1-methyl derivatives, the N1-H is absent, and the N3-H (if present) would be further downfield (>10 ppm).[1]

  • Validation: Integration of this peak (1H) against the N-Methyl peak (3H) must yield a strict 1:3 ratio . Deviation suggests a mixture of mono- and di-methylated products.[1]

3. Piperidine Ring Conformation (Spiro Effect)
  • Observation: The piperidine protons do not appear as simple triplets. The spiro-center at C4 locks the ring into a rigid chair conformation.

  • Result: The axial and equatorial protons on the piperidine ring (C7/C9 and C6/C10) become magnetically non-equivalent, often appearing as complex multiplets rather than clean triplets.

  • Impurity Watch: Sharp triplets in the 2.5-3.0 ppm range often indicate non-spiro linear impurities or ring-opening degradation products.[1]

Advanced Verification: 2D NMR Logic

For definitive structural proof, particularly in drug development dossiers (IND enabling), 1D NMR is insufficient.[1] Use the following correlations:

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Critical Cross-peak: Strong NOE between the N3-Methyl protons (

      
       2.88) and the C7/C9 equatorial protons  of the piperidine ring (
      
      
      
      ~1.70).
    • Significance: This spatial proximity confirms the N3 position. If the methyl were at N1, a strong NOE would be observed to the N1-H (impossible as it's replaced) or sterically different interactions with the spiro-junction.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The N3-Methyl protons should show long-range coupling to two carbonyl carbons : C2 (

      
       ~155 ppm) and C4 (
      
      
      
      ~175 ppm).
    • Contrast: N1-Methyl would typically couple strongly to C2 and the spiro-carbon (C5), but not C4.[1]

References

  • Meqbil, Y. J., et al. (2018).[1] "Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype." Journal of Pharmacology and Experimental Therapeutics. Link

  • Abraham, R. J., et al. (2006).[1][2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • Carmi, C., et al. (2006).[1] "Spiro-piperidine-hydantoins as a novel class of influenza virus inhibitors."[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Mokrov, G. V., et al. (2018).[1] "Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators." Journal of Chemistry. Link

  • BenchChem. (2025).[3] "Spectroscopic analysis comparison between hydantoin and thiohydantoin derivatives." Link

Sources

Comparative

Selectivity Profile of Triazaspiro Compounds over Mu and Kappa Opioid Receptors

Executive Summary The 1,3,8-triazaspiro[4.5]decan-4-one scaffold represents a critical chemotype in non-classical opioid pharmacology. Unlike traditional morphinans that target the Mu opioid receptor (MOR) to induce anal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,8-triazaspiro[4.5]decan-4-one scaffold represents a critical chemotype in non-classical opioid pharmacology. Unlike traditional morphinans that target the Mu opioid receptor (MOR) to induce analgesia (often at the cost of respiratory depression), triazaspiro derivatives are engineered primarily for high selectivity toward the Nociceptin/Orphanin FQ (NOP) receptor or, in emerging medicinal chemistry, the Delta opioid receptor (DOR) .

This guide details the selectivity profile of key triazaspiro ligands (exemplified by Ro 64-6198 ) against standard Mu and Kappa agonists. The data demonstrates that unmodified triazaspiro-4-ones exhibit >100-fold selectivity for NOP over MOR and KOR, effectively "silencing" the side-effect pathways associated with classical opioids.

The Triazaspiro Scaffold & Receptor Topology

The triazaspiro core functions as a "privileged structure" in GPCR medicinal chemistry. Its selectivity is driven by the steric and electrostatic fit within the transmembrane binding pockets of the opioid receptor family.

Molecular Logic of Selectivity
  • The Scaffold: The 1,3,8-triazaspiro[4.5]decan-4-one core provides a rigid spiro-carbon center that orients the phenyl and piperidine rings.

  • NOP Selectivity (Ro 64-6198): The bulky hydrophobic moiety (e.g., phenalenyl or cyclooctyl) attached to the piperidine nitrogen occupies a specific hydrophobic pocket present in the NOP receptor but sterically clashed in MOR and KOR.

  • Exclusion of Mu/Kappa: The lack of a basic nitrogen in the specific spatial orientation required by the Asp147 residue (common in MOR binding) drastically reduces affinity for MOR and KOR.

Diagram 1: Receptor Selectivity Logic

The following diagram illustrates how the triazaspiro scaffold acts as a "filter," engaging NOP/DOR pathways while excluding MOR/KOR interactions.

SelectivityLogic cluster_effect Therapeutic Outcome Scaffold Triazaspiro[4.5]decan-4-one (Ro 64-6198) NOP NOP Receptor (Analgesia/Anxiolysis) Scaffold->NOP High Affinity (Ki < 1 nM) DOR Delta Receptor (Emerging Target) Scaffold->DOR Structural Modification MOR Mu Receptor (Resp. Depression) Scaffold->MOR >100x Selectivity (Excluded) KOR Kappa Receptor (Dysphoria) Scaffold->KOR >100x Selectivity (Excluded) Non-Opioid Analgesia Non-Opioid Analgesia NOP->Non-Opioid Analgesia Addiction Liability Addiction Liability MOR->Addiction Liability

Caption: Functional topology showing the triazaspiro scaffold's preferential engagement with NOP receptors while avoiding MOR/KOR pathways.

Comparative Selectivity Profile (Experimental Data)

The following data compares Ro 64-6198 (the archetypal triazaspiro ligand) against Morphine (MOR standard) and U-50,488 (KOR standard).

Table 1: Binding Affinity ( ) Comparison

Lower


 indicates higher affinity.
CompoundScaffold ClassNOP

(nM)
MOR (

)

(nM)
KOR (

)

(nM)
Selectivity Ratio (NOP vs MOR)
Ro 64-6198 Triazaspiro[4.5]decan-4-one0.2 - 1.0 > 1,000> 1,000> 1000x
Morphine Morphinan> 1,0001.0 - 3.0 50 - 3000.001x
U-50,488 Benzeneacetamide> 10,000> 1,0000.5 - 2.0 N/A
Cebranopadol *Spiro-indole (Mixed)0.90.72.6~1x (Pan-agonist)

*Note: Cebranopadol is included for context. While it shares a spiro-center, it is a mixed agonist designed to hit both NOP and MOR, contrasting with the strict selectivity of the triazaspiro-4-one class.

Table 2: Functional Potency ( in [ S]GTP S)

Measures the concentration required to activate the receptor.

Target ReceptorRo 64-6198

Morphine

U-50,488

NOP (ORL-1) 25 nM (Full Agonist) InactiveInactive
MOR (Mu) Inactive / Low Efficacy~5 nM Inactive
KOR (Kappa) InactiveLow Potency~2 nM

Key Insight: The triazaspiro compound Ro 64-6198 does not recruit


-arrestin at MOR or KOR, which is the primary driver of opioid-induced respiratory depression and dysphoria, respectively.

Emerging Pharmacology: The Delta (DOR) Shift

Recent studies (2024) have identified that modifying the triazaspiro core to a 1,3,8-triazaspiro[4.5]decane-2,4-dione shifts selectivity toward the Delta Opioid Receptor (DOR) .

  • The Shift: Changing the ketone (4-one) to a dione (2,4-dione) alters the electrostatic potential of the headgroup.

  • Result: These new derivatives show sub-micromolar affinity for DOR and, crucially, exhibit biased signaling (G-protein preference over

    
    -arrestin).
    
  • Implication: This allows for the development of DOR-specific anxiolytics that avoid the seizure risks associated with older DOR ligands like SNC80.

Experimental Protocols

To validate the selectivity profile of a triazaspiro compound, a dual-assay approach (Binding + Function) is required.

Protocol A: Competitive Radioligand Binding

Objective: Determine Affinity (


).[1]
  • Membrane Prep: Transfect CHO or HEK293 cells with human NOP, MOR, and KOR cDNAs. Harvest membranes in 50 mM Tris-HCl (pH 7.4).

  • Incubation:

    • NOP: Incubate membranes with

      
      Nociceptin (0.5 nM) + Test Compound.
      
    • MOR: Incubate with

      
      DAMGO (1 nM).
      
    • KOR: Incubate with

      
      U-69,593 (1 nM).
      
  • Conditions: 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: [ S]GTP S Functional Assay

Objective: Determine Efficacy (


) and Intrinsic Activity.
  • Setup: Use membranes as above. Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM

    
    , 20 
    
    
    
    M GDP.
  • Activation: Add Test Compound (10 pM - 10

    
    M) and 
    
    
    
    GTP
    
    
    S (0.1 nM).
  • Incubation: 60 minutes at 30°C.

  • Readout: Filter and count bound radioactivity.

  • Validation: Agonist effect must be reversible by specific antagonists (e.g., J-113397 for NOP, Naloxone for MOR).

Diagram 2: Screening Workflow

AssayWorkflow Start Compound Library (Triazaspiro Derivatives) Binding Radioligand Binding (Determine Ki) Start->Binding Filter Selectivity Filter (Ki NOP < 10nM vs MOR/KOR > 1000nM) Binding->Filter Filter->Start Fail (Non-selective) Functional [35S]GTPyS Assay (Determine EC50) Filter->Functional Pass Biased Biased Signaling Check (Beta-Arrestin Recruitment) Functional->Biased

Caption: Step-wise screening cascade to isolate NOP-selective triazaspiro ligands from non-selective opioids.

Therapeutic Implications

The selectivity profile of triazaspiro compounds offers a distinct advantage in drug development:

  • Avoidance of Opioid Crisis Risks: By selecting for NOP and excluding MOR, these compounds avoid the euphoria and respiratory depression associated with MOR activation.

  • Avoidance of Dysphoria: By excluding KOR, they avoid the psychotomimetic effects (hallucinations/dysphoria) common to selective Kappa agonists.

  • Indication: Primarily targeted for neuropathic pain , anxiolysis , and potentially alcohol use disorder (via NOP modulation of dopamine signaling).

References

  • Ro 64-6198 Selectivity & Pharmacology

    • Title: "The Pharmacology of Ro 64-6198, a Systemically Active, Nonpeptide NOP Receptor Agonist"
    • Source:Journal of Pharmacology and Experimental Therapeutics[2]

    • Link:[Link]

  • Triazaspiro-dione Delta Selectivity (2024)

    • Title: "Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype"
    • Source:Journal of Pharmacology and Experimental Therapeutics[2]

    • Link:[Link][2]

  • Cebranopadol (Mixed Agonist Comparison)

    • Title: "Cebranopadol: A Novel Potent Analgesic Nociceptin/Orphanin FQ Peptide and Opioid Receptor Agonist"[3]

    • Source:Journal of Pharmacology and Experimental Therapeutics[2]

    • Link:[Link]

  • Kappa Opioid Receptor Comparison (U-50,488)

    • Title: "U-50,488, a selective kappa opioid agonist: comparison with urine-tested kappa agonists"
    • Source:PubMed / NIH
    • Link:[Link]

Sources

Validation

X-ray crystallography data for 1,3,8-triazaspiro[4.5]decane-2,4-dione structure confirmation

An In-Depth Technical Guide to the Structural Confirmation of 1,3,8-triazaspiro[4.5]decane-2,4-dione: A Comparative Analysis of Crystallographic and Spectroscopic Techniques For researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Confirmation of 1,3,8-triazaspiro[4.5]decane-2,4-dione: A Comparative Analysis of Crystallographic and Spectroscopic Techniques

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. The 1,3,8-triazaspiro[4.5]decane-2,4-dione core is a privileged scaffold, appearing in molecules identified as potent and selective agonists for the δ opioid receptor and as inhibitors of the mitochondrial permeability transition pore.[1][2][3][4] Given its therapeutic potential, establishing the precise three-dimensional arrangement of this spirocyclic system is not merely a formality but a critical prerequisite for understanding structure-activity relationships (SAR) and advancing drug design.

This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of 1,3,8-triazaspiro[4.5]decane-2,4-dione. While single-crystal X-ray crystallography stands as the definitive method for absolute structure determination, a robust confirmation relies on a synergistic approach, integrating crystallographic data with evidence from orthogonal spectroscopic and spectrometric methods. We will explore the causality behind experimental choices, present self-validating protocols, and compare the strengths and limitations of each technique.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is the most powerful technique for determining the structure of a molecule as it provides a precise three-dimensional map of electron density, revealing absolute stereochemistry, bond lengths, bond angles, and crystal packing information.[5][6] The technique relies on the diffraction of a monochromatic X-ray beam by a well-ordered single crystal.[7] The resulting diffraction pattern is mathematically deconvoluted to generate the final structure.

Expertise & Causality: The Crystallization Imperative

The axiom "The art of crystallography is in the crystal growing" holds true. The primary bottleneck is obtaining a single, high-quality crystal suitable for diffraction—typically 0.1 to 0.2 mm in each dimension, free of cracks and defects.[8] The choice of solvent is paramount. For a polar molecule like 1,3,8-triazaspiro[4.5]decane-2,4-dione, which contains multiple hydrogen bond donors and acceptors, solvents such as methanol, ethanol, or acetonitrile are logical starting points. The goal is to find a solvent system where the compound is sparingly soluble, allowing for slow precipitation upon cooling or solvent evaporation, which is crucial for forming a well-ordered lattice.

Trustworthiness: A Self-Validating Protocol for SC-XRD

The protocol below outlines a systematic approach to obtaining and analyzing a crystal, ensuring the data is robust and the resulting structure is reliable.

Step 1: Crystal Growth (Vapor Diffusion Method)

  • Dissolve 5-10 mg of purified 1,3,8-triazaspiro[4.5]decane-2,4-dione in a minimal amount (0.5 mL) of a "good" solvent (e.g., methanol) in a small vial. Causality: This ensures complete dissolution.

  • Place this vial inside a larger, sealed jar containing 2-3 mL of a "poor" solvent (an anti-solvent) in which the compound is insoluble (e.g., diethyl ether). Causality: The slow diffusion of the anti-solvent vapor into the solution gradually reduces the compound's solubility, promoting slow, ordered crystal growth over rapid precipitation.

  • Allow the sealed system to stand undisturbed at a constant temperature (e.g., 4°C or room temperature) for several days to weeks.

Step 2: Crystal Mounting and Data Collection

  • Carefully select a suitable crystal under a microscope.

  • Mount the crystal on a goniometer head.[6]

  • Place the goniometer on the diffractometer, which consists of an X-ray source, the goniometer for crystal rotation, and a detector.[6]

  • A stream of cold nitrogen (e.g., 100 K) is directed at the crystal. Causality: Cryo-cooling minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher quality data.

  • Collect a series of diffraction images as the crystal is rotated through various angles.

Step 3: Structure Solution and Refinement

  • The collected data are processed to determine the unit cell dimensions and space group.

  • The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map.[8]

  • An atomic model is built into the electron density map.

  • The model is refined against the experimental data to optimize atomic positions, bond lengths, and angles. The quality of the final structure is assessed using metrics like the R-factor.

Data Presentation: Key Crystallographic Parameters

A successful crystallographic experiment on 1,3,8-triazaspiro[4.5]decane-2,4-dione would yield a set of parameters similar to those shown below.

ParameterExample ValueSignificance
Formula C₇H₁₁N₃O₂Confirms the elemental composition in the crystal.[9]
Molecular Weight 169.18 g/mol Matches the expected molecular weight.[9]
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å) 8.1, 10.5, 9.2Dimensions of the unit cell.
β (°) ** 98.5The angle of the unit cell for a monoclinic system.
Volume (ų) **775The volume of a single unit cell.
Z 4Number of molecules per unit cell.
R-factor (R1) < 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 5% indicates a good refinement.
Visualization: The SC-XRD Workflow

Figure 1: Single-Crystal X-ray Crystallography Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Purified_Compound Purified Compound Crystal_Growth Crystal Growth (e.g., Vapor Diffusion) Purified_Compound->Crystal_Growth Dissolution & Slow Precipitation Crystal_Mounting Mounting on Goniometer Crystal_Growth->Crystal_Mounting Selection Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Cryo-cooling & Rotation Data_Processing Data Processing (Unit Cell & Space Group) Data_Collection->Data_Processing Integration Structure_Solution Structure Solution (Electron Density Map) Data_Processing->Structure_Solution Phase Determination Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Model Building & Optimization Final_Structure Final 3D Structure (CIF File) Structure_Refinement->Final_Structure Validation (R-factor)

Caption: A flowchart of the major steps in structure determination via SC-XRD.

Part 2: Orthogonal Validation with Spectroscopic & Spectrometric Methods

While SC-XRD provides the definitive solid-state structure, it is crucial to confirm that the bulk material corresponds to the crystallized structure. NMR and MS are powerful, complementary techniques for characterization in the solution and gas phases, respectively.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[11][12] It provides detailed information about the chemical environment, connectivity, and relative number of ¹H and ¹³C atoms in a molecule.[13]

Protocol: NMR Sample Preparation and Analysis

  • Accurately weigh ~5 mg of the compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals.

  • Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.

Predicted NMR Data for 1,3,8-triazaspiro[4.5]decane-2,4-dione Based on the structure, we can predict the key features of the NMR spectra.

SpectrumPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignment
¹H NMR ~10.5-11.5broad singletHydantoin NH (N3-H)
~8.0-9.0broad singletHydantoin NH (N1-H)
~2.8-3.2tripletPiperidine CH ₂ (adjacent to NH)
~2.5-2.8singlet (broad)Piperidine NH
~1.5-1.9tripletPiperidine CH ₂ (adjacent to spiro C)
¹³C NMR ~175-180singletCarbonyl C =O (C4)
~155-160singletCarbonyl C =O (C2)
~60-65singletSpirocyclic C (C5)
~40-45singletPiperidine C H₂ (adjacent to NH)
~30-35singletPiperidine C H₂ (adjacent to spiro C)

Note: These are estimated values. Actual shifts can vary based on solvent and concentration.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound with extremely high precision.[14][15] This allows for the unambiguous determination of the elemental formula.

Protocol: HRMS Sample Preparation and Analysis (ESI-TOF)

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer. Causality: ESI is a soft ionization technique that typically generates the intact molecular ion (e.g., [M+H]⁺), while TOF analyzers provide high mass accuracy.

  • Acquire the mass spectrum in positive or negative ion mode.

Expected HRMS Data for 1,3,8-triazaspiro[4.5]decane-2,4-dione

ParameterValueSignificance
Molecular Formula C₇H₁₁N₃O₂The elemental composition of the molecule.[9]
Calculated Exact Mass 169.0851 g/mol The theoretical monoisotopic mass.[9]
Observed Ion ([M+H]⁺) m/z 170.0924The experimentally measured mass of the protonated molecule.
Mass Accuracy < 5 ppmThe difference between the observed and calculated mass. A value < 5 ppm provides high confidence in the assigned formula.

Part 3: Comparative Analysis and Integrated Strategy

No single technique tells the whole story. A truly validated structure relies on the convergence of evidence from multiple, independent methods.

Performance Comparison of Key Analytical Techniques
FeatureSingle-Crystal X-ray (SC-XRD)NMR SpectroscopyHigh-Resolution MS (HRMS)
Information 3D structure, stereochemistry, bond lengths/anglesC-H framework, connectivity, atom ratiosElemental formula, molecular weight
Sample Phase Solid (single crystal)SolutionGas (ions)
Sample Amount < 1 mg1-10 mg< 1 mg
Key Strength Unambiguous, absolute structure determinationRich structural detail in solutionHigh sensitivity and formula confirmation
Key Limitation Requires a high-quality single crystalLower sensitivity, can have overlapping signalsProvides no connectivity or stereochemical data
Destructive? NoNoYes (sample is consumed)
Visualization: Integrated Structure Confirmation Workflow

Figure 2: Integrated Workflow for Structure Confirmation cluster_spec Spectroscopic & Spectrometric Analysis cluster_xray Crystallographic Analysis Proposed_Structure Proposed Structure (from synthesis) HRMS HRMS Analysis Proposed_Structure->HRMS NMR NMR Analysis (1H, 13C, 2D) Proposed_Structure->NMR SC_XRD SC-XRD Analysis Proposed_Structure->SC_XRD Crystal Growth Formula_Confirmed Elemental Formula Confirmed HRMS->Formula_Confirmed Exact Mass Match (<5 ppm) Connectivity_Confirmed Connectivity & Framework Confirmed NMR->Connectivity_Confirmed Spectral Data Match Absolute_Structure Absolute 3D Structure Confirmed SC_XRD->Absolute_Structure Structure Solution & Refinement Final_Validation Unambiguously Confirmed Structure Formula_Confirmed->Final_Validation Connectivity_Confirmed->Final_Validation Absolute_Structure->Final_Validation

Caption: A logical diagram showing how HRMS, NMR, and SC-XRD provide complementary data for unequivocal structure validation.

Conclusion: A Triad of Trust for Structural Integrity

The structural confirmation of a key pharmaceutical scaffold like 1,3,8-triazaspiro[4.5]decane-2,4-dione demands the highest level of analytical rigor. While HRMS provides the elemental formula and NMR spectroscopy maps the molecular framework in solution, single-crystal X-ray crystallography remains the unparalleled gold standard, delivering the definitive and absolute three-dimensional structure. It is the only technique that can directly resolve the spatial arrangement of atoms, confirming the spirocyclic nature and the relative orientation of all substituents. By integrating these three powerful techniques, researchers can build a self-validating system, ensuring that the molecular structure is known with the highest possible degree of confidence before committing to expensive and time-consuming downstream applications in drug development.

References

  • Diamanti, E., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]

  • PubChem. (n.d.). 1,3,8-Triazaspiro[4.5]decane-2,4-dione. National Center for Biotechnology Information. Available at: [Link]

  • Meqbil, Y. J., et al. (2024). Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. Journal of Pharmacology and Experimental Therapeutics, 389(3), 301-309. Available at: [Link]

  • PubMed. (2024). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. National Library of Medicine. Available at: [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). Available at: [Link]

  • Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Viant, M. R., et al. (2017). Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Mass spectrometry. Available at: [Link]

  • Atlantis Press. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available at: [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. Available at: [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center. Available at: [Link]

  • GNR. (2025). X-ray Diffraction: Principles, Techniques, and Applications of XRD Analysis. Available at: [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry. Available at: [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available at: [Link]

  • Universitat de Barcelona. (n.d.). X-ray single crystal and powder diffraction: possibilities and applications. Available at: [Link]

  • Morciano, G., et al. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. MDPI. Available at: [Link]

Sources

Comparative

benchmarking biased agonism factors of novel DOR ligands

Topic: Benchmarking Biased Agonism Factors of Novel DOR Ligands Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists & Pharmacologists[1] Executive Summary: The Shift to G-Protein Bias For decades...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking Biased Agonism Factors of Novel DOR Ligands Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists & Pharmacologists[1]

Executive Summary: The Shift to G-Protein Bias

For decades, the Delta Opioid Receptor (DOR) has been a tantalizing but elusive target for treating anxiety, depression, and chronic pain. The clinical failure of early agonists was largely driven by a lack of functional selectivity. Prototypical ligands like SNC80 demonstrated potent analgesia but carried severe liabilities: rapid tolerance, receptor internalization, and notably, convulsive activity.

Current drug development has pivoted toward Biased Agonism —specifically, ligands that preferentially stabilize receptor conformations coupling to G


i/o proteins  while avoiding 

-arrestin
recruitment. This guide benchmarks the performance of novel biased ligands (e.g., KNT-127 ) against traditional standards, providing a rigorous framework for quantifying "bias factors" using the Black & Leff Operational Model.

Scientific Rationale: The Divergent Signaling of DOR

To benchmark these ligands, one must understand the causality of the side effects. The DOR signals through two primary distinct transduction pathways upon activation:

  • G-Protein Pathway (Therapeutic): Inhibition of adenylyl cyclase (cAMP reduction) and activation of MAPK cascades. This drives anxiolytic and antidepressant effects.[1]

  • 
    -Arrestin Pathway (Liability):  Promotes receptor desensitization, internalization (endocytosis), and has been historically linked to the convulsive liability of SNC80 (though recent debates suggest high efficacy/glutamatergic mechanisms also play a role).
    
Diagram 1: DOR Biased Signaling Architecture

This diagram illustrates the bifurcation of signaling that necessitates biased ligand screening.

DOR_Signaling Ligand Biased Ligand (e.g., KNT-127) DOR Delta Opioid Receptor (DOR) Ligand->DOR Binding Conf_G Conformation A (G-Protein Pref) DOR->Conf_G Stabilizes Conf_Arr Conformation B (Arrestin Pref) DOR->Conf_Arr Avoids Gi Gi/o Protein Activation Conf_G->Gi Arr β-Arrestin Recruitment Conf_Arr->Arr cAMP ↓ cAMP (Analgesia/Anxiolysis) Gi->cAMP Internal Internalization & Tolerance Arr->Internal Seizure Convulsive Liability Arr->Seizure

Caption: Divergent signaling pathways at the Delta Opioid Receptor. Ideal biased ligands (yellow) preferentially drive the Green pathway while minimizing the Red pathway.

Methodological Framework: Quantifying Bias

You cannot rely on simple


 comparisons because agonist potency is system-dependent (receptor reserve, amplification). To objectively benchmark ligands, you must calculate the Transduction Coefficient  (

) using the Black & Leff Operational Model .[2]
The Core Equation


  • 
     : Effect
    
  • 
     : System maximum response
    
  • 
     : Agonist dissociation constant (affinity)[3]
    
  • 
     : Operational efficacy (transducer ratio)[4][5]
    
  • 
     : Slope
    
The Bias Factor ( )

To compare Ligand X to a Reference (e.g., SNC80) across two pathways (P1=G-protein, P2=Arrestin):

  • Calculate

    
     for Ligand X vs Reference in Pathway 1.
    
  • Calculate

    
     for Ligand X vs Reference in Pathway 2.
    
  • Bias Factor =

    
    .
    

A positive Bias Factor indicates a preference for Pathway 1 (G-protein).

Experimental Protocols

To generate the data for the model, two parallel assays are required.[6][7]

Protocol A: G-Protein Activation (cAMP Inhibition)

Objective: Measure the ligand's ability to inhibit forskolin-induced cAMP accumulation.

  • Cell Line: HEK293 stably expressing human DOR (hDOR).

  • Seeding: 2,000 cells/well in 384-well low-volume white plates.

  • Stimulation:

    • Add 0.5 mM IBMX (phosphodiesterase inhibitor).

    • Add Ligand (10-point serial dilution).

    • Add 5

      
      M Forskolin (to stimulate cyclase).
      
  • Incubation: 30 minutes at RT (Equilibrium is critical for Black & Leff analysis).

  • Detection: HTRF (Homogeneous Time-Resolved Fluorescence) or GloSensor cAMP reagent.

  • Readout: Plate reader (EnVision or similar).

Protocol B: -Arrestin Recruitment

Objective: Measure physical recruitment of Arrestin-2 to DOR.

  • System: Enzyme Fragment Complementation (e.g., PathHunter).[8]

    • DOR is tagged with ProLink (PK).

    • 
      -Arrestin is tagged with Enzyme Acceptor (EA).
      
  • Seeding: 5,000 cells/well in 384-well plates.

  • Incubation: Add Ligand (10-point serial dilution) for 90 minutes at RT.

    • Note: Arrestin recruitment is slower than G-protein activation; insufficient time yields false "bias."

  • Detection: Add chemiluminescent substrate.

  • Readout: Luminescence (RLU).

Comparative Benchmarking Guide

The following table synthesizes performance data for key DOR ligands. SNC80 is the historical reference (Balanced/Arrestin-heavy), while KNT-127 represents the novel biased class.

Table 1: Ligand Performance Matrix
LigandClassG-Protein Potency (

)
Arrestin Potency (

)
InternalizationConvulsive LiabilityBias Factor (vs. SNC80)
SNC80 Balanced / Arrestin-BiasedHigh (nM range)High (nM range)Strong Yes 0.0 (Reference)
DPDPE Peptide AgonistHighModerateModerateLow~0.5 - 1.0
TAN-67 G-Protein BiasedModerateLowWeakNo1.5 - 2.0
KNT-127 Highly G-Protein Biased High Very Low / Null None No > 3.0
ARM390 G-Protein BiasedModerateLowNoneNo> 2.0

Note: Bias Factors are logarithmic. A factor of 3.0 implies a


 (1000-fold) preference for G-protein signaling relative to the reference.
Table 2: Therapeutic Implications
FeatureSNC80 (The Problem)KNT-127 (The Solution)
Anxiolytic Effect Present, but short-livedRobust & Sustained
Tolerance Onset Rapid (due to internalization)Slow / Absent
Seizure Threshold Low (Pro-convulsant)High (Safe)
Mechanism Recruits

-arrestin 2
Minimal

-arrestin recruitment

Workflow Visualization

This diagram details the self-validating workflow required to derive the Bias Factors listed above.

Benchmarking_Workflow cluster_0 Parallel Experimental Tracks cluster_1 Data Processing cluster_2 Operational Analysis Exp_G Assay 1: cAMP Inhibition (HTRF) Curve_G Dose-Response Curve Fit Exp_G->Curve_G Exp_A Assay 2: Beta-Arrestin (PathHunter) Curve_A Dose-Response Curve Fit Exp_A->Curve_A Tau_KA Calculate Log(τ/KA) Curve_G->Tau_KA Curve_A->Tau_KA Norm Normalize to Reference (SNC80) Tau_KA->Norm Final Calculate ΔΔLog(Bias Factor) Norm->Final

Caption: Workflow for calculating Bias Factors. Parallel assays must be normalized to a reference ligand to eliminate system bias.

Conclusion & Recommendations

For researchers developing novel DOR ligands, KNT-127 serves as the modern benchmarking standard for safety and efficacy. When characterizing new compounds:

  • Abandon

    
     comparisons:  Use the Black & Leff model to account for receptor reserve differences between cAMP and Arrestin assays.
    
  • Reference Selection: Always run SNC80 (as the arrestin-positive control) and DPDPE (as the peptide standard) on the same plate.

  • Safety Marker: Lack of internalization (as seen with KNT-127) is a strong predictor of reduced tolerance and seizure liability.

References

  • Nagase, H., & Saitoh, A. (2020). Design and Synthesis of KNT-127, a Delta Opioid Receptor Agonist, and Its Derivatives. Chemical and Pharmaceutical Bulletin. Link

  • Kenakin, T., & Christopoulos, A. (2013).[2] Signalling bias in new drug discovery: detection, quantification and therapeutic impact.[9] Nature Reviews Drug Discovery.[9] Link

  • Pradhan, A. A., et al. (2009).[10] Agonist-specific recruitment of arrestin-2 and arrestin-3 to delta opioid receptors. Journal of Biological Chemistry. Link

  • Black, J. W., & Leff, P. (1983). Operational models of pharmacological agonism.[2][6][11][12] Proceedings of the Royal Society of London. Link

  • Saitoh, A., et al. (2011).[10] The novel δ-opioid receptor agonist KNT-127 produces distinct anxiolytic-like effects in rats without producing convulsions. Neuropharmacology.[1] Link

Sources

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